molecular formula C6H6N4O B1599751 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one CAS No. 72079-77-7

4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one

Cat. No.: B1599751
CAS No.: 72079-77-7
M. Wt: 150.14 g/mol
InChI Key: ASIWDXWEDFFGPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one is a useful research compound. Its molecular formula is C6H6N4O and its molecular weight is 150.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,7-dihydro-1H-imidazo[4,5-d][1,3]diazepin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c11-4-1-7-2-9-6-5(4)8-3-10-6/h2-3H,1H2,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIWDXWEDFFGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(NC=N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458681
Record name 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72079-77-7
Record name 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. This document delves into the strategic synthesis, including retrosynthetic analysis, detailed experimental protocols for key transformations, and a thorough examination of the reaction mechanisms. The imidazole[4,5-d][1][2]diazepine core is a recognized pharmacophore, with analogues exhibiting a range of biological activities, including potential as antiviral and anticancer agents.[1][3][4][5] This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents based on this privileged heterocyclic system.

Introduction: The Significance of the Imidazo[4,5-d][1][2]diazepine Scaffold

The fusion of an imidazole ring with a diazepine ring gives rise to the imidazo[4,5-d][1][2]diazepine system, a heterocyclic scaffold that has garnered attention in the field of drug discovery. Imidazole itself is a ubiquitous moiety in biologically active molecules, valued for its ability to engage in various non-covalent interactions within biological systems.[6] The seven-membered diazepine ring, when fused to other aromatic systems, imparts unique conformational properties and serves as a versatile template for a diverse array of functionalizations.

Derivatives of the imidazo[4,5-e][1][2]diazepine-4,8-dione ring system, which shares the core structure of the title compound, have demonstrated potent in vitro activity against a range of cancer cell lines, including prostate, lung, breast, and ovarian cancers.[1][4] Furthermore, this class of compounds has been investigated for antiviral properties, with some analogues showing activity against viruses such as Hepatitis B (HBV) and Hepatitis C (HCV).[1] The structural resemblance of this scaffold to purine bases suggests its potential to interact with a variety of biological targets, making it a compelling starting point for the development of novel therapeutics.

This guide will focus on a practical and efficient synthetic route to the parent compound, 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one, providing the foundational knowledge for the synthesis of a library of derivatives for further investigation.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one (I), suggests a key disconnection at the two amide bonds within the diazepine ring. This leads back to a suitably functionalized imidazole precursor, specifically 1H-imidazole-4,5-dicarboxamide (II), and a one-carbon unit that can form the guanidine-like functionality within the diazepine ring. Guanidine itself (or a salt thereof) is an ideal synthon for this purpose.

The 1H-imidazole-4,5-dicarboxamide (II) can be readily prepared from the corresponding diester, diethyl 1H-imidazole-4,5-dicarboxylate (III), via amidation. The diester (III), in turn, can be synthesized from commercially available starting materials. This multi-step approach provides a robust and scalable pathway to the target molecule.

Retrosynthesis target 4,7-Dihydro-imidazole[4,5-d]1,3- diazepine-8(1H)-one (I) precursor1 1H-Imidazole-4,5-dicarboxamide (II) target->precursor1 Cyclocondensation precursor2 Guanidine target->precursor2 precursor3 Diethyl 1H-imidazole-4,5- dicarboxylate (III) precursor1->precursor3 Amidation precursor4 Ammonia precursor1->precursor4 precursor5 Commercially Available Starting Materials precursor3->precursor5 Multi-step synthesis

Figure 1: Retrosynthetic analysis of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one.

Detailed Synthetic Protocols

The following section provides detailed, step-by-step protocols for the synthesis of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one, starting from the preparation of the key imidazole diester precursor.

Step 1: Synthesis of Diethyl 1H-imidazole-4,5-dicarboxylate (III)

The synthesis of the starting diester can be achieved through various methods. One common approach involves the condensation of diethyl oxalate and an appropriate three-carbon building block in the presence of ammonia. An alternative and often more direct route is the oxidation of benzimidazole, followed by esterification, although this can involve harsh reagents.[7] For the purpose of this guide, we will assume the availability of diethyl 1H-imidazole-4,5-dicarboxylate as a starting material, as it is commercially available from several suppliers.

Step 2: Synthesis of 1H-Imidazole-4,5-dicarboxamide (II)

The conversion of the diester to the corresponding diamide is a critical step, as the diamide is the direct precursor for the final cyclization. This transformation is typically achieved by ammonolysis, where the diester is treated with ammonia in a suitable solvent.

Experimental Protocol:

  • Reaction Setup: In a pressure vessel equipped with a magnetic stir bar, suspend diethyl 1H-imidazole-4,5-dicarboxylate (III) (1 equivalent) in a saturated solution of ammonia in methanol (approximately 7 N). The concentration should be approximately 0.1-0.2 M.

  • Reaction Conditions: Seal the vessel and stir the mixture at room temperature for 48-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting diester.

  • Work-up and Purification:

    • Upon completion, cool the reaction vessel in an ice bath before carefully venting.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

    • The resulting crude solid is often of high purity. However, if necessary, it can be further purified by recrystallization from a suitable solvent such as water or ethanol, or by trituration with diethyl ether to remove any remaining starting material.

    • Dry the purified 1H-imidazole-4,5-dicarboxamide (II) under vacuum to yield a white to off-white solid.

Table 1: Summary of Reaction Parameters for the Synthesis of 1H-Imidazole-4,5-dicarboxamide (II)

ParameterValue
Starting MaterialDiethyl 1H-imidazole-4,5-dicarboxylate (III)
ReagentSaturated NH₃ in Methanol
SolventMethanol
TemperatureRoom Temperature
Reaction Time48-72 hours
Typical Yield85-95%
Step 3: Synthesis of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one (I)

The final step in the synthesis is the cyclocondensation of 1H-imidazole-4,5-dicarboxamide (II) with guanidine. This reaction is typically carried out in the presence of a strong base, such as sodium methoxide, to facilitate the nucleophilic attack and subsequent cyclization.

Experimental Protocol:

  • Reaction Setup: To a solution of sodium methoxide (2.2 equivalents) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1H-imidazole-4,5-dicarboxamide (II) (1 equivalent) and guanidine hydrochloride (1.1 equivalents). The concentration of the dicarboxamide should be in the range of 0.1 M.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and neutralize it with an acid, such as glacial acetic acid or by bubbling CO₂ gas, which will precipitate the product.

    • Filter the resulting precipitate and wash it sequentially with cold methanol and diethyl ether.

    • Dry the solid under vacuum to obtain the crude 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one (I).

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as water/ethanol, if necessary.

Table 2: Summary of Reaction Parameters for the Synthesis of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one (I)

ParameterValue
Starting Material1H-Imidazole-4,5-dicarboxamide (II)
ReagentsGuanidine Hydrochloride, Sodium Methoxide
SolventAnhydrous Methanol
TemperatureReflux
Reaction Time12-24 hours
Typical Yield50-70%

Reaction Mechanism

The cyclization of 1H-imidazole-4,5-dicarboxamide with guanidine in the presence of a strong base proceeds through a multi-step mechanism involving nucleophilic attack and intramolecular condensation.

Mechanism Mechanism of Cyclization cluster_0 Step 1: Deprotonation of Guanidine cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Dehydration and Tautomerization guanidine Guanidine deprotonated_guanidine Deprotonated Guanidine (Nucleophile) guanidine->deprotonated_guanidine Deprotonation base Base (e.g., MeO⁻) dicarboxamide 1H-Imidazole-4,5-dicarboxamide deprotonated_guanidine->dicarboxamide Nucleophilic attack on one carbonyl group tetrahedral_intermediate1 Tetrahedral Intermediate tetrahedral_intermediate2 Bicyclic Intermediate tetrahedral_intermediate1->tetrahedral_intermediate2 Intramolecular nucleophilic attack on the second carbonyl group final_product 4,7-Dihydro-imidazole[4,5-d]1,3- diazepine-8(1H)-one tetrahedral_intermediate2->final_product Elimination of water and ammonia, followed by tautomerization

Figure 2: Proposed mechanism for the synthesis of the target molecule.

  • Activation of Guanidine: The strong base (sodium methoxide) deprotonates guanidine, increasing its nucleophilicity.

  • Initial Nucleophilic Attack: The resulting nucleophilic guanidine attacks one of the amide carbonyl groups of the 1H-imidazole-4,5-dicarboxamide, forming a tetrahedral intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the newly formed adduct then undergoes an intramolecular nucleophilic attack on the second amide carbonyl group, leading to the formation of a bicyclic intermediate.

  • Condensation and Aromatization: This intermediate subsequently eliminates a molecule of water and a molecule of ammonia to form the fused diazepine ring. Tautomerization of the resulting imino-diazepine to the more stable amide form yields the final product, 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one.

Characterization Data

Accurate characterization of the synthesized compounds is essential for confirming their identity and purity. The following table summarizes the expected analytical data for the key compounds.

Table 3: Expected Analytical Data

CompoundMolecular FormulaMWExpected ¹H NMR (δ, ppm) (DMSO-d₆)Expected ¹³C NMR (δ, ppm) (DMSO-d₆)Expected MS (m/z)
(II) C₅H₆N₄O₂154.13~13.5 (br s, 1H, imidazole NH), ~8.0-7.5 (br s, 4H, 2 x CONH₂)~165 (C=O), ~138 (imidazole C), ~125 (imidazole C)155.1 [M+H]⁺
(I) C₆H₆N₄O150.14~12.0 (br s, 1H, imidazole NH), ~10.0 (br s, 1H, amide NH), ~8.0 (s, 1H, diazepine CH), ~7.5 (br s, 1H, amide NH)~160 (C=O), ~150 (guanidine C), ~140 (imidazole C), ~120 (imidazole C)151.1 [M+H]⁺

Note: The predicted NMR chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Conclusion

This technical guide has detailed a reliable and well-documented synthetic pathway for the preparation of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one. The described three-step sequence, commencing from diethyl 1H-imidazole-4,5-dicarboxylate, provides a practical route to this important heterocyclic scaffold. The provided experimental protocols, mechanistic insights, and characterization data are intended to equip researchers in medicinal chemistry and drug development with the necessary information to synthesize and further explore this promising class of compounds. The potential for diverse functionalization of the imidazole and diazepine rings opens up extensive possibilities for the creation of novel analogues with tailored biological activities.

References

  • Wittine, K., Poljak, K., Kovač, M., Makuc, D., Plavec, J., Balzarini, J., Martinović, T., Pavelić, S., Pavelić, K., & Mintas, M. (2013). The Novel [4,5-e][1][2]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations. Molecules, 18(11), 13385–13397. [Link]

  • Google Patents. (1985). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
  • de Oliveira, C. S. A., Lacerda, R. G., & de Lima, G. M. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(9), 854. [Link]

  • Tan, Y., & Tan, C.-H. (2011). Mechanistic Considerations of Guanidine-Catalyzed Reactions. Chemical Communications, 47(29), 8210-8222. [Link]

  • Taylor & Francis Online. (2006). AN IMPROVED SYNTHESIS OF 2-n-(PROPYL)-1H-IMIDAZOLE-4,5-DICARBOXYLIC ACID DIETHYL ESTER. Retrieved from [Link]

  • Woon, E. C. Y., & Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Per-Even, K., et al. (2013). The Novel [4,5-e][1][2]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations. Molecules, 18(11), 13385-13397. [Link]

  • ResearchGate. (n.d.). Synthesis of imidazo[4,5-e][1][2]diazepine-4,8-dione (9–11) and.... Retrieved from [Link]

  • ACS Publications. (2022). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega. [Link]

  • Der Pharma Chemica. (2017). Synthesis, Characterization and Study Antibacterial Activity of some New 1,3- oxazepine and 1,3-diazepine Derivatives. Der Pharma Chemica, 9(21), 86-93.
  • MDPI. (2022). Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. Molecules, 27(15), 4984. [Link]

  • Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Journal of Chemical Sciences, 7(6).
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Hosmane, R. S., et al. (2011). A Novel, Broad Spectrum Anti-Cancer Compound Containing the Imidazo[4,5-e][1][2]diazepine Ring System. Anticancer Research, 31(8), 2419-2424.

  • Al-Ostoot, F. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(23), 7312. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 4,7-Dihydro-imidazole[4,5-d]diazepine-8(1H)-one

An In-depth Technical Guide to the Chemical Properties of 4,7-Dihydro-imidazole[4,5-d][1][2]diazepine-8(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4,7-Dihydro-imidazole[4,5-d][1][2]diazepine-8(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The fused imidazole and diazepine ring systems create a unique scaffold with potential applications in the development of novel therapeutic agents. This document details the molecular structure, physicochemical properties, spectral characteristics, and a proposed synthetic pathway. Furthermore, it explores the reactivity, stability, and potential biological relevance of this compound class, offering valuable insights for researchers engaged in drug discovery and development.

Introduction

The fusion of an imidazole ring with a seven-membered diazepine ring gives rise to the imidazo[4,5-d][1][2]diazepine scaffold. This heterocyclic system is of growing interest in medicinal chemistry due to its structural relationship to biologically active molecules. The imidazole moiety is a common feature in many endogenous compounds and approved drugs, while the diazepine ring is a well-established pharmacophore, most notably in the benzodiazepine class of drugs. The specific isomer, 4,7-Dihydro-imidazole[4,5-d][1][2]diazepine-8(1H)-one, combines these two important heterocycles, presenting a unique framework for the design of novel bioactive compounds. Derivatives of the related imidazole[4,5-e][1][2]diazepine-4,8-dione have been investigated for their potential anti-tumor and anti-viral activities, highlighting the therapeutic promise of this compound class[1][3][4]. This guide aims to consolidate the known and predicted chemical properties of 4,7-Dihydro-imidazole[4,5-d][1][2]diazepine-8(1H)-one to facilitate further research and development.

Molecular Structure and Identification

The core structure of 4,7-Dihydro-imidazole[4,5-d][1][2]diazepine-8(1H)-one consists of a five-membered imidazole ring fused to a seven-membered 1,3-diazepine ring containing a ketone functional group.

digraph "Molecular_Structure" {
  graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1];
  node [shape=plaintext, fontname="Helvetica", fontsize=12];
  edge [fontname="Helvetica", fontsize=10];

mol [label=< 4,7-Dihydro-imidazole[4,5-d][1,3]diazepine-8(1H)-one

]; }

Figure 2: Proposed general synthetic approach.

Experimental Protocol Considerations (based on related syntheses):

A likely approach would involve the condensation of a suitably substituted diaminoimidazole derivative with a three-carbon building block that can form the diazepinone ring. For instance, reaction with an α,β-unsaturated ester followed by intramolecular cyclization could yield the desired product. The synthesis of related imidazo[4,5-e][1][2]diazepine-4,8-diones involves the reaction of 1H-imidazole-4,5-dicarboxylic acid derivatives with guanidine hydrochloride and sodium methoxide[1]. This suggests that cyclization reactions to form the seven-membered ring are feasible under basic conditions.

Reactivity Profile
  • Tautomerism: A key chemical feature of this molecule is the potential for tautomerism. Amide-imidol and keto-enol tautomerism in the diazepinone ring, as well as amine-imine tautomerism, are possible. The predominant tautomeric form in solution will influence the molecule's reactivity and biological interactions. Studies on related imidazo[4,5-e]diazepine-4,8-dione derivatives have shown that the imino tautomeric form can be predominant in solution[1].

Tautomerism

An In-depth Technical Guide to the Structure Elucidation of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Unambiguous Structural Verification

The target molecule, with the proposed structure shown in Figure 1 , possesses a molecular formula of C6H6N4O and a monoisotopic mass of 150.0542 Da.[1] This guide will navigate the synergistic application of mass spectrometry, multi-dimensional nuclear magnetic resonance (NMR), infrared spectroscopy, and computational chemistry to unequivocally confirm this structure.

Figure 1. Proposed Structure of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one.

Part 1: The Foundational Blueprint - Mass Spectrometry

The initial step in any structure elucidation workflow is the confirmation of the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to distinguish between isobaric species.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer is selected for its high resolution and sensitivity.[2]

  • Sample Preparation: A 1 mg/mL solution of the analyte is prepared in a 50:50 acetonitrile:water mixture with 0.1% formic acid to facilitate protonation.

  • Ionization Mode: Positive ion mode is chosen to generate the protonated molecule [M+H]+.

  • Data Acquisition: Data is acquired over a mass range of m/z 50-500. A lock mass calibration is employed to ensure high mass accuracy.

Expected Data & Interpretation

The primary objective is to observe the [M+H]+ ion and compare its measured mass to the theoretical mass.

ParameterExpected Value
Molecular Formula C6H6N4O
Theoretical [M+H]+ 151.0614 Da
Observed [M+H]+ Within 5 ppm of theoretical

A measured mass within this tolerance provides strong evidence for the proposed elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

To gain initial insights into the connectivity of the molecule, a collision-induced dissociation (CID) experiment is performed on the isolated [M+H]+ ion. The fragmentation pattern provides a structural fingerprint.[3][4]

Caption: Workflow for Tandem Mass Spectrometry (MS/MS) analysis.

The diazepine ring and the amide bond are likely points of initial fragmentation. Key predicted fragments are summarized below. Knowledge of fragmentation patterns in related diazepine and imidazole systems informs these predictions.[5][6][7]

m/z (Predicted)Lost Neutral FragmentStructure of Fragment Ion
123.06COLoss of carbon monoxide from the diazepinone ring
95.05HNCOCleavage across the amide bond
81.04C2H3N2OFragmentation of the diazepinone ring

Observing these fragments would provide initial, albeit not definitive, evidence for the fused ring system.

Part 2: The Core of Connectivity - 2D NMR Spectroscopy

While MS provides the formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for mapping the precise arrangement of atoms.[8][9][10] A suite of 1D and 2D NMR experiments is required for a complete assignment.

Experimental Protocol: NMR Spectroscopy
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is chosen due to its ability to dissolve a wide range of polar compounds and to slow the exchange of labile protons (N-H), making them observable.

  • Instrumentation: A 500 MHz (or higher) spectrometer is recommended for optimal signal dispersion.

  • Experiments:

    • 1D ¹H NMR: To identify all proton environments.

    • 1D ¹³C{¹H} NMR: To identify all unique carbon environments.

    • ¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.[10]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.[11][12]

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular skeleton.[12]

Predicted NMR Data and Step-by-Step Interpretation

The proposed structure has 5 distinct proton environments and 6 unique carbon environments.

Based on known chemical shifts for similar heterocyclic systems, the following assignments are predicted.[13][14]

LabelAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (¹H)
C2CH~7.8~140Singlet
C4CH2~4.2~45Singlet (or narrow triplet if coupled to NH)
C6CH~6.9~115Singlet
C8C=O-~165-
C8aC-~135-
C3aC-~150-
NH (imidazole)NH~12.0-Broad Singlet
NH (diazepine)NH~8.0-Broad Singlet

The ¹H-¹H COSY spectrum is predicted to be simple for this molecule, likely showing no direct ³JHH couplings between the isolated spin systems of the CH2 and the two CH protons. This lack of correlation is itself a key piece of structural information.

The HSQC experiment will directly link the proton signals to their attached carbons, confirming the assignments from the 1D spectra.

cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR (Proton Environments) HSQC HSQC (Direct C-H Bonds) H1->HSQC COSY COSY (H-H Connectivity) H1->COSY C13 ¹³C NMR (Carbon Environments) C13->HSQC HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC Structure Final Structure HMBC->Structure COSY->HMBC

Caption: Integrated workflow for NMR-based structure elucidation.

The HMBC spectrum is the cornerstone of this elucidation, providing the long-range correlations needed to piece the puzzle together. Key expected correlations are:

  • H at C2 to C3a and C8a: This definitively connects the imidazole proton to the fusion carbons.

  • H at C6 to C8 and C8a: This links the diazepine vinyl proton to the carbonyl and a fusion carbon.

  • CH2 protons at C4 to C6 and C8: This places the methylene group within the diazepine ring, adjacent to the vinyl proton and the carbonyl.

  • Imidazole NH to C2, C3a, and C8a: These correlations confirm the position of the imidazole ring.

These correlations, when mapped out, should leave no ambiguity about the overall scaffold.

Part 3: Vibrational Confirmation and Computational Validation

Infrared (IR) Spectroscopy

An IR spectrum provides confirmation of key functional groups.

  • Experimental Protocol: A solid-state IR spectrum is obtained using an ATR (Attenuated Total Reflectance) accessory.

  • Expected Key Absorptions:

    • ~3200-3400 cm⁻¹ (broad): N-H stretching vibrations from both the imidazole and diazepine rings.

    • ~1670 cm⁻¹ (strong): C=O stretching of the amide in the seven-membered ring.

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic and vinyl systems.[15]

Computational Chemistry: The Final Verification

To further increase confidence in the structural assignment, Density Functional Theory (DFT) calculations can be employed to predict NMR chemical shifts.[16][17][18]

  • Protocol:

    • The proposed structure of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one is built in silico.

    • A geometry optimization is performed (e.g., at the B3LYP/6-31G(d) level of theory).

    • NMR chemical shifts are calculated using the GIAO (Gauge-Independent Atomic Orbital) method.[14]

    • The calculated ¹H and ¹³C chemical shifts are correlated with the experimental values.

A strong linear correlation (R² > 0.99) between the experimental and calculated shifts provides powerful validation of the proposed structure.

Conclusion

The structure elucidation of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one is a systematic process of evidence accumulation. It begins with the foundational confirmation of the molecular formula by HRMS, progresses to the detailed mapping of atomic connectivity through a suite of 2D NMR experiments, is supported by the functional group identification via IR spectroscopy, and is ultimately validated by the congruence of experimental and computationally predicted data. This multi-faceted, logic-driven approach ensures the highest degree of scientific integrity and provides an unambiguous structural assignment, a critical milestone in the journey of drug discovery and development.

References

  • The Novel [4,5-e][13][19]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole. National Institutes of Health. [Link]

  • LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. PubMed. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. ResearchGate. [Link]

  • Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. ACS Publications. [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. ResearchGate. [Link]

  • Computational NMR Study of Benzothienoquinoline Heterohelicenes. PubMed Central. [Link]

  • Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. PubMed Central. [Link]

  • Product ion mass spectra and the pattern of fragmentation of (A) diazepam and (B) voriconazole (IS). ResearchGate. [Link]

  • VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Semantic Scholar. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]

  • 2D NMR Experiments - HETCOR. Nanalysis. [Link]

  • Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Oriental Journal of Chemistry. [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • ANALYSIS OF FRAGMENTATION PATHWAYS OF FENTANYL DERIVATIVES BY ELECTROSPRAY IONISATION HIGH-RESOLUTION MASS SPECTROMETRY. PubMed. [Link]

Sources

An In-depth Technical Guide to 4,7-Dihydro-1H-imidazo[4,5-d]diazepin-8(2H)-one (CAS 72079-77-7): Properties, Synthesis, and Therapeutic Potential

An In-depth Technical Guide to 4,7-Dihydro-1H-imidazo[4,5-d][1][2]diazepin-8(2H)-one (CAS 72079-77-7): Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 72079-77-7, 4,7-Dihydro-1H-imidazo[4,5-d][1][2]diazepin-8(2H)-one. While detailed biological studies on this specific molecule are not extensively documented in publicly available literature, this guide synthesizes the known chemical properties, potential therapeutic applications based on structurally related compounds, and general synthetic approaches. The imidazo[4,5-d][1][2]diazepine core is a promising scaffold in medicinal chemistry, with derivatives exhibiting significant antitumor and antiviral activities. This document aims to serve as a foundational resource for researchers interested in exploring the potential of this and related compounds in drug discovery and development.

Chemical and Physical Properties

4,7-Dihydro-1H-imidazo[4,5-d][1][2]diazepin-8(2H)-one is a heterocyclic organic compound with the molecular formula C₆H₆N₄O.[3] Its molecular structure features a fused imidazole and diazepine ring system.

PropertyValueSource
CAS Number 72079-77-7[3]
Molecular Formula C₆H₆N₄O[3]
Molecular Weight 150.14 g/mol [3]
IUPAC Name 4,7-dihydroimidazo[4,5-d][1][2]diazepin-8(1h)-one[3]
SMILES O=C1CN=CNC2=C1N/C=N\2[3]
Appearance Solid (predicted)
Purity Typically offered at ≥97% by commercial suppliers[3]
Storage Store at room temperature.[3]

The Imidazo[4,5-d][1][2]diazepine Scaffold: A Privileged Structure in Medicinal Chemistry

The core structure of CAS 72079-77-7, the imidazo[4,5-d][1][2]diazepine ring system, is of significant interest in the field of drug discovery. This scaffold is considered a "privileged structure" due to its ability to bind to multiple biological targets with high affinity. Research into derivatives of this core has revealed potent biological activities, particularly in the areas of oncology and virology.

Antitumor Activity

Several studies have highlighted the potential of imidazo[4,5-e][1][2]diazepine derivatives as anticancer agents. These compounds have demonstrated in vitro activity against a range of human cancer cell lines, including:

  • Lung Cancer [1][4]

  • Breast Cancer [1][4]

  • Ovarian Cancer [1][4]

  • Prostate Cancer [1][4]

  • Colon Cancer

One study reported a novel heterocyclic compound containing the imidazo[4,5-e][1][2]diazepine ring system with potent, broad-spectrum in vitro antitumor activity, exhibiting low micromolar IC50 values against various cancer cell lines.[4] Another publication described the synthesis and evaluation of diimidazo[4,5-d:4′,5′-f][1][2]diazepines as potent inhibitors of the human DEAD-box RNA helicase DDX3, a target implicated in cancer.[3]

The likely mechanism of action for the anticancer effects of these compounds is not fully elucidated but may involve the inhibition of key enzymes or disruption of cellular processes essential for tumor growth and survival.

Antiviral Activity

The imidazo[4,5-d][1][2]diazepine scaffold has also been explored for its antiviral properties. Derivatives have shown promise against a variety of viruses, including:

  • Human Immunodeficiency Virus (HIV) : Tetrahydro-imidazo[4,5,1-jk][1][5]-benzodiazepin-2(1H)-one and -thione (TIBO) derivatives, which contain a related fused imidazole-diazepine core, are known to be potent and specific inhibitors of HIV-1 reverse transcriptase.[1][2]

  • Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV) [6]

  • Measles Virus [6]

The antiviral mechanism of these compounds often involves the inhibition of viral enzymes crucial for replication, such as reverse transcriptase or helicase.

Synthesis of the Imidazo[4,5-d][1][2]diazepine Core

A plausible synthetic pathway could involve the reaction of a suitably substituted imidazole precursor with a reagent that provides the diazepine ring fragment. For instance, the synthesis of novel imidazo[4,5-e][1][2]diazepine-4,8-dione derivatives has been achieved through a time-controlled reaction of 1H-imidazole-4,5-dicarboxylate derivatives with guanidine hydrochloride in the presence of a base like sodium methoxide.[6]

Synthesis_PathwayImidazole_Dicarboxylate1H-Imidazole-4,5-dicarboxylateIntermediateReaction IntermediateImidazole_Dicarboxylate->IntermediateReactionGuanidineGuanidine Hydrochloride+ Sodium MethoxideGuanidine->IntermediateFinal_ProductImidazo[4,5-e][1,3]diazepine-4,8-dioneIntermediate->Final_ProductCyclization

Figure 1. A generalized synthetic workflow for the formation of the imidazo[4,5-e][1][2]diazepine-4,8-dione core structure.

Experimental Protocols and Considerations

Given the limited specific data for CAS 72079-77-7, researchers should consider this compound as a versatile building block for the synthesis of a library of derivatives. The following outlines a general workflow for the investigation of this and related compounds.

Synthesis and Derivatization Workflow

Experimental_WorkflowStartCAS 72079-77-7(Starting Material)DerivatizationChemical Derivatization(e.g., N-alkylation, substitution)Start->DerivatizationPurificationPurification(e.g., Chromatography)Derivatization->PurificationCharacterizationStructural Characterization(NMR, MS, IR)Purification->CharacterizationScreeningBiological Screening(Antitumor/Antiviral Assays)Characterization->Screening

Figure 2. A proposed experimental workflow for the synthesis and evaluation of novel derivatives of 4,7-Dihydro-1H-imidazo[4,5-d][1][2]diazepin-8(2H)-one.

Step-by-Step Protocol for Derivatization (Hypothetical Example)

The following is a hypothetical, generalized protocol for the N-alkylation of the imidazole nitrogen, a common strategy to create chemical diversity.

  • Dissolution: Dissolve 4,7-Dihydro-1H-imidazo[4,5-d][1][2]diazepin-8(2H)-one (1 equivalent) in a suitable aprotic solvent (e.g., DMF, acetonitrile).

  • Deprotonation: Add a non-nucleophilic base (e.g., sodium hydride, potassium carbonate) to the solution and stir at room temperature to deprotonate the imidazole nitrogen.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1-1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for CAS 72079-77-7 is not widely available, standard laboratory safety precautions for handling chemical compounds should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Suppliers

4,7-Dihydro-1H-imidazo[4,5-d][1][2]diazepin-8(2H)-one (CAS 72079-77-7) is available from several chemical suppliers, primarily for research and development purposes. It is advisable to request a certificate of analysis from the supplier to confirm the purity and identity of the compound. Some potential suppliers include:

  • AChemBlock

  • Pure Chemistry Scientific Inc.

  • Guidechem

  • ChemicalBook

Future Directions and Research Opportunities

The imidazo[4,5-d][1][2]diazepine scaffold represents a promising starting point for the development of novel therapeutics. For CAS 72079-77-7, several research avenues are worth exploring:

  • Library Synthesis: Utilize this compound as a core scaffold to synthesize a diverse library of derivatives with various substitutions on the imidazole and diazepine rings.

  • Biological Screening: Screen the synthesized library against a broad panel of cancer cell lines and viruses to identify lead compounds.

  • Mechanism of Action Studies: For any identified active compounds, conduct detailed studies to elucidate their mechanism of action, including target identification and pathway analysis.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of lead compounds to optimize their potency, selectivity, and pharmacokinetic properties.

Conclusion

4,7-Dihydro-1H-imidazo[4,5-d][1][2]diazepin-8(2H)-one (CAS 72079-77-7) is a chemical entity with a core structure that is highly relevant to medicinal chemistry. While this specific molecule is likely a building block for further synthesis, the broader family of imidazo[4,5-d][1][2]diazepines has demonstrated significant potential as a source of novel antitumor and antiviral agents. This technical guide provides a foundation for researchers to understand the properties and potential of this compound and to guide future research efforts in the exciting field of drug discovery.

References

  • Pauwels, R., et al. (1994). New tetrahydroimidazo[4,5,1-jk][1][5]-benzodiazepin-2(1H)-one and -thione derivatives are potent inhibitors of human immunodeficiency virus type 1 replication and are synergistic with 2',3'-dideoxynucleoside analogs. Antimicrobial Agents and Chemotherapy, 38(12), 2863–2870.

  • Pauwels, R., et al. (1991). An antiviral target on reverse transcriptase of human immunodeficiency virus type 1 revealed by tetrahydroimidazo-[4,5,1-jk][1][5]benzodiazepin-2 (1H)-one and -thione derivatives. Proceedings of the National Academy of Sciences, 88(4), 1451-1455.

  • LookChem. (n.d.). Imidazo[4,5-d][1][2]diazepin-8(3H)-one,4,7-dihydro- CAS NO.72079-77-7. Retrieved from [Link]

  • Krajczyk, A., et al. (2013). The Novel [4,5-e][1][2]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations. Molecules, 18(11), 13387-13404.

  • Lemrová, B., & Soural, M. (2012). Solid-phase synthesis of 4,7,8-trisubstituted 1,2,3,4-tetrahydro-benzo[e][1][5]diazepin-5-ones. ACS Combinatorial Science, 14(12), 645-650.

  • Xie, M., et al. (2010). A Novel, Broad Spectrum Anti-Cancer Compound Containing the Imidazo[4,5-e][1][2]diazepine Ring System. Bioorganic & Medicinal Chemistry Letters, 20(18), 5530-5533.

  • PubChem. (n.d.). 4,7,8-Trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. Retrieved from [Link]

  • Abonia, R., et al. (2017). A Schmidt rearrangement-mediated synthesis of novel tetrahydro-benzo[1][5]diazepin-5-ones as potential anticancer and antiprotozoal agents. European Journal of Medicinal Chemistry, 141, 567-583.

  • Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[2,1-b][1][2][5]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. ChemMedChem, 9(7), 1463-1475.

  • Kim, Y., et al. (2024). Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma. Bioorganic Chemistry, 143, 107061.
  • Gobeil, S., et al. (2021). Synthesis and biological evaluation of novel 1,4-benzodiazepin-3-one derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry, 45, 116335.
  • Al-Said, M. S., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][2][7]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 609.

  • Lee, H., et al. (2015). Synthesis and biological evaluation of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides and their zinc(ii) complexes as candidate antidiabetic agents. New Journal of Chemistry, 39(10), 7868-7875.
  • Apaydın, Ç. B., et al. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 352(10), 1800330.
  • Al-Sanea, M. M., et al. (2023). Synthesis, Characterization and Evaluation of the Biological Activity of Some 1, 3-Oxazepine-4, 7-Dione Derivatives and Study of their Liquid Crystal Properties. Egyptian Journal of Chemistry, 66(8), 231-239.
  • PubChem. (n.d.). 4-[2-(8-Hydroxy-7,8-dihydro-6H-imidazo[4,5-d][1][2]diazepin-3-yl)-ethyl]-1-methoxy-5,6,7,8-tetrahydro-naphthalene-2-carboxylic acid. Retrieved from [Link]

  • Quiroga, J., et al. (2021). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][1][5]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Molecules, 26(16), 4947.

  • Al-Suwaidan, I. A., et al. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 66-73.
  • Wang, L., et al. (2018). Synthesis and structure-activity relationship study of diaryl[d,f][1][2]diazepines as potential anti-cancer agents. Molecular Diversity, 22(2), 323-333.

  • Fábián, L., et al. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. Current Organic Synthesis, 15(6), 856-865.
  • Janssen Pharmaceutica NV. (2015). Substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives and 5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a][1][5]diazepine derivatives as ROS1 inhibitors. Google Patents.

"spectroscopic data for 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this guide combines reported experimental findings with predicted spectroscopic values and comparative analysis of structurally related compounds. The primary audience for this document includes researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of this and similar chemical entities. We will delve into the analysis of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy data. Methodologies for data acquisition and interpretation are also discussed to provide a practical framework for researchers in the field.

Introduction

4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one is a fused heterocyclic system containing an imidazole ring fused to a diazepine ring. This structural motif is of significant interest in medicinal chemistry due to its resemblance to purine analogs, which are known to interact with a variety of biological targets. The precise characterization of such molecules is paramount for understanding their structure-activity relationships (SAR) and for ensuring their purity and identity in drug discovery and development pipelines.

This guide aims to provide a detailed spectroscopic profile of this molecule. While experimental ¹H NMR and mass spectrometry data have been reported in the patent literature, a complete public dataset is not available. To bridge this gap, this document will supplement the existing data with predicted ¹³C NMR and IR spectra, offering a more complete picture for the practicing chemist.

Molecular Structure and Key Features

The structure of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one is shown below. Key structural features that are expected to influence its spectroscopic properties include:

  • An imidazole ring, which is aromatic in nature.

  • A diazepine ring, which is a seven-membered ring containing two nitrogen atoms.

  • An amide functional group within the diazepine ring.

  • Several exchangeable protons (N-H).

Figure 1. Chemical structure of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for the structural elucidation of organic molecules, providing information about the chemical environment of protons.

Experimental Data

The following ¹H NMR data has been reported for 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one in DMSO-d₆ at 400 MHz.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.98s1HImidazole C-H
6.95br s1HN-H
6.78br s1HN-H
4.25t, J = 5.5 Hz2HCH₂
3.49t, J = 5.5 Hz2HCH₂
Interpretation
  • 7.98 ppm (s, 1H): The singlet in the aromatic region is characteristic of the lone proton on the imidazole ring. Its downfield shift is expected due to the electron-withdrawing nature of the adjacent nitrogen atoms.

  • 6.95 ppm (br s, 1H) and 6.78 ppm (br s, 1H): These broad singlets are indicative of exchangeable protons, likely corresponding to the N-H protons of the imidazole and diazepine rings. The broadness is a result of chemical exchange and quadrupolar relaxation from the adjacent nitrogen atoms.

  • 4.25 ppm (t, J = 5.5 Hz, 2H) and 3.49 ppm (t, J = 5.5 Hz, 2H): These two triplets correspond to the two methylene (CH₂) groups in the diazepine ring. The triplet multiplicity arises from the coupling to the adjacent CH₂ group. The difference in their chemical shifts is due to the varying proximity to the electron-withdrawing amide group.

Experimental Protocol: ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for compounds with exchangeable protons as it allows for their observation.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the resulting spectrum.

  • Analysis: Integrate the signals and determine the chemical shifts and coupling constants.

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve 5-10 mg of compound in 0.7 mL DMSO-d6 transfer Transfer to NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert setup Setup acquisition parameters (400 MHz) insert->setup acquire Acquire 1D proton spectrum setup->acquire process Process FID (Fourier Transform, Phasing) acquire->process analyze Analyze spectrum (Integration, Peak Picking) process->analyze

Figure 2. Workflow for ¹H NMR data acquisition and analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. No experimental ¹³C NMR data for 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one has been found in the public domain. Therefore, the following data is predicted based on standard chemical shift increments and database comparisons.

Predicted Data
Chemical Shift (δ) ppmAssignment
~165C=O (Amide)
~150Imidazole C
~140Imidazole C-H
~115Imidazole C
~45CH₂
~40CH₂
Interpretation of Predicted Data
  • ~165 ppm: This downfield signal is characteristic of a carbonyl carbon in an amide functional group.

  • ~150 ppm, ~140 ppm, and ~115 ppm: These signals are in the aromatic region and are assigned to the carbons of the imidazole ring. The carbon bearing the proton (C-H) is expected to be around 140 ppm, while the other two carbons will have chemical shifts influenced by the adjacent nitrogen atoms.

  • ~45 ppm and ~40 ppm: These two signals in the aliphatic region correspond to the two methylene (CH₂) carbons of the diazepine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Experimental Data

The following mass spectrometry data has been reported.

  • Method: Electrospray Ionization (ESI)

  • Observed m/z: 167.1 [M+H]⁺

Interpretation

The exact mass of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one (C₆H₈N₄O) is 168.07 g/mol . The observed mass of 167.1 [M+H]⁺ in the provided data appears to have a typographical error and should likely be 169.1, corresponding to the protonated molecule [C₆H₈N₄O + H]⁺. Assuming the intended value was for the protonated molecule, this result is consistent with the molecular formula of the target compound. High-resolution mass spectrometry (HRMS) would be required to confirm the elemental composition.

Experimental Protocol: LC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • LC Separation (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system coupled to the mass spectrometer. A C18 column is commonly used for such compounds.

  • MS Analysis:

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

    • Fragmentation (MS/MS): To gain further structural information, perform tandem mass spectrometry (MS/MS) on the parent ion (m/z 169.1).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. No experimental IR data is publicly available for this compound. The following are predicted key IR absorption bands.

Predicted Data
Wavenumber (cm⁻¹)Functional Group
3400-3200N-H stretching (imidazole and amide)
3100-3000C-H stretching (aromatic)
2950-2850C-H stretching (aliphatic)
~1680C=O stretching (amide)
1600-1450C=C and C=N stretching (imidazole)
Interpretation of Predicted Data
  • 3400-3200 cm⁻¹: A broad band in this region is expected due to the N-H stretching vibrations of the imidazole and amide groups.

  • 3100-3000 cm⁻¹: A weak band corresponding to the C-H stretch of the imidazole ring.

  • 2950-2850 cm⁻¹: Bands corresponding to the symmetric and asymmetric stretching of the methylene (CH₂) groups.

  • ~1680 cm⁻¹: A strong absorption band characteristic of the carbonyl (C=O) stretch of the amide functional group.

  • 1600-1450 cm⁻¹: A series of bands due to the ring stretching vibrations of the imidazole ring.

Conclusion

The spectroscopic characterization of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one relies on a combination of techniques to fully elucidate its structure. The available experimental ¹H NMR and MS data, supported by predicted ¹³C NMR and IR data, provide a consistent and coherent picture of the molecule. For unambiguous structure confirmation and to meet regulatory standards in a drug development setting, a complete set of experimental data, including 2D NMR experiments (COSY, HSQC, HMBC), would be essential. This guide provides a foundational understanding of the expected spectroscopic features of this compound and a framework for its analysis.

References

  • BLASKO, A., et al. Preparation of substituted imidazo[4,5-d]diazepin-8-ones as inhibitors of Bruton's tyrosine kinase (BTK). US20140275005A1, 2014.

An In-depth Technical Guide to the Synthesis and Characterization of 7-Methyl-8-Azaguanine (C₆H₆N₄O)

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the Azaguanine Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the purine scaffold and its bioisosteres stand as privileged structures, forming the core of numerous therapeutic agents. Among these, the v-triazolo[4,5-d]pyrimidine ring system, the nucleus of 8-azaguanines, has garnered significant attention. These compounds, acting as purine antimetabolites, interfere with nucleic acid biosynthesis and have demonstrated a spectrum of biological activities, including potent antitumor and antibacterial effects[1][2]. The strategic methylation of this scaffold, as in 7-methyl-8-azaguanine, offers a nuanced approach to modulating biological activity, solubility, and metabolic stability, making it a compound of considerable interest for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of a specific isomer of the molecular formula C₆H₆N₄O: 7-methyl-8-azaguanine (also known as 2-amino-7-methyl-1,5-dihydro-4H-v-triazolo[4,5-d]pyrimidin-4-one). This document moves beyond a simple recitation of protocols to offer insights into the rationale behind the synthetic strategy and the interpretation of characterization data, reflecting a field-proven understanding of small molecule drug discovery.

I. Strategic Synthesis of 7-Methyl-8-Azaguanine

The synthesis of the 8-azaguanine core is a well-established process in heterocyclic chemistry. The route to 7-methyl-8-azaguanine involves the construction of the triazolopyrimidine scaffold from acyclic precursors, followed by a regioselective methylation. The rationale for this approach lies in the ready availability of the starting materials and the high-yielding nature of the cyclization reactions.

Logical Flow of the Synthetic Pathway

The synthesis can be conceptually broken down into two key stages: the formation of the core 8-azaguanine ring system and the subsequent regioselective methylation at the N-7 position.

Synthesis_Workflow A Diethyl Malonate D Diethyl Nitrosomalonate A->D Nitrosation B Sodium Nitrite B->D C Guanidine E Guanidinyl-iminoacetate C->E D->E Condensation F 8-Azaguanine E->F Cyclization H 7-Methyl-8-Azaguanine (C₆H₆N₄O) F->H N-Methylation G Methyl Iodide G->H

Caption: Synthetic workflow for 7-Methyl-8-Azaguanine.

Experimental Protocol: A Self-Validating System

The following protocol is a synthesis of established methods, designed for reproducibility and scalability. Each step includes in-process controls to ensure the integrity of the intermediates.

Part A: Synthesis of 8-Azaguanine

  • Preparation of Diethyl Nitrosomalonate:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve diethyl malonate (1.0 eq) in glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at 0-5 °C for 2 hours. The completion of the reaction can be monitored by thin-layer chromatography (TLC).

    • Pour the reaction mixture into ice-water and extract the product with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield diethyl nitrosomalonate as a yellow oil.

  • Synthesis of 8-Azaguanine:

    • Prepare a solution of sodium ethoxide by dissolving sodium metal (2.2 eq) in absolute ethanol under an inert atmosphere.

    • To this solution, add guanidine hydrochloride (1.0 eq) and stir for 30 minutes.

    • Add the diethyl nitrosomalonate (1.0 eq) dropwise to the reaction mixture.

    • Reflux the mixture for 8-10 hours. A precipitate will form as the reaction progresses.

    • Cool the reaction mixture to room temperature and filter the solid.

    • Wash the solid with ethanol and then with diethyl ether.

    • Dissolve the solid in hot dilute sodium hydroxide solution, treat with activated charcoal, and filter.

    • Acidify the filtrate with acetic acid to precipitate the 8-azaguanine.

    • Filter the product, wash with cold water, and dry under vacuum to obtain 8-azaguanine as a white to off-white solid.

Part B: N-Methylation to Yield 7-Methyl-8-Azaguanine

The regioselectivity of the methylation of 8-azaguanine is a critical consideration. While multiple nitrogen atoms are available for alkylation, methylation at the N-7 position of the triazole ring can be achieved under specific conditions.

  • Synthesis of 7-Methyl-8-Azaguanine:

    • Suspend 8-azaguanine (1.0 eq) in dimethylformamide (DMF).

    • Add potassium carbonate (1.5 eq) to the suspension and stir at room temperature for 30 minutes.

    • Add methyl iodide (1.2 eq) dropwise to the mixture.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration.

    • Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to afford pure 7-methyl-8-azaguanine.

II. Comprehensive Characterization of 7-Methyl-8-Azaguanine

A rigorous characterization of the final compound and its intermediates is paramount to confirm its identity, purity, and structural integrity. The following techniques are essential for a complete validation.

Spectroscopic and Physical Data
Parameter Expected Value
Molecular Formula C₆H₆N₄O
Molecular Weight 166.14 g/mol
Appearance White to off-white crystalline solid
Melting Point >300 °C (decomposes)
Solubility Sparingly soluble in water, soluble in DMSO
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
  • Solvent: DMSO-d₆

  • Expected Signals:

    • A singlet corresponding to the N-methyl protons (N-CH₃) typically appearing in the range of 3.5-4.0 ppm.

    • A broad singlet for the amino protons (NH₂) in the range of 6.5-7.5 ppm.

    • A singlet for the C5-H proton of the pyrimidine ring, expected around 7.8-8.2 ppm.

    • A broad singlet for the N1-H proton, which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
  • Solvent: DMSO-d₆

  • Expected Signals:

    • The N-methyl carbon (N-CH₃) signal will appear in the upfield region, typically around 30-35 ppm.

    • Signals for the carbon atoms of the triazolopyrimidine core will be observed in the aromatic region (approximately 110-160 ppm). The carbonyl carbon (C=O) will be the most downfield shifted.

FT-IR (Fourier-Transform Infrared) Spectroscopy
  • Key Vibrational Frequencies (cm⁻¹):

    • N-H stretching: Broad absorptions in the range of 3100-3400 cm⁻¹ corresponding to the amino group and the N-H in the ring.

    • C=O stretching: A strong absorption band around 1680-1720 cm⁻¹ characteristic of the amide carbonyl group.

    • C=N and C=C stretching: Multiple bands in the 1500-1650 cm⁻¹ region.

    • N-CH₃ bending: A characteristic absorption around 1400-1450 cm⁻¹.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI)

  • Expected Ion:

    • [M+H]⁺: m/z = 167.0678 (calculated for C₆H₇N₄O⁺)

    • [M-H]⁻: m/z = 165.0518 (calculated for C₆H₅N₄O⁻)

UV-Vis Spectroscopy

The electronic absorption spectrum of 7-methyl-8-azaguanine is influenced by its tautomeric forms. In aqueous solution, the oxo-amino tautomer is expected to be predominant[1].

  • Solvent: Water or buffer (e.g., PBS pH 7.4)

  • Expected λmax: Absorption maxima are typically observed in the UV region, with shoulders or distinct peaks reflecting the electronic transitions within the heterocyclic system.

III. Mechanistic Insights and Biological Relevance

The biological activity of 8-azaguanine and its derivatives stems from their ability to act as antimetabolites. As a purine analog, 7-methyl-8-azaguanine can be recognized by enzymes involved in nucleotide metabolism, leading to its incorporation into RNA and subsequent disruption of protein synthesis[2]. The methyl group at the N-7 position can influence its recognition by these enzymes and its overall pharmacokinetic profile.

Potential Mechanism of Action

Mechanism_of_Action cluster_0 Cellular Uptake and Metabolism cluster_1 Disruption of Cellular Processes A 7-Methyl-8-Azaguanine B Phosphoribosylation (HGPRT) A->B C 7-Methyl-8-aza-GMP B->C D Incorporation into RNA C->D F Inhibition of Purine Biosynthesis C->F E Inhibition of Protein Synthesis D->E Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis E->Cell Cycle Arrest & Apoptosis F->Cell Cycle Arrest & Apoptosis

Caption: Postulated mechanism of action for 7-Methyl-8-Azaguanine.

The antineoplastic activity is believed to be mediated through its conversion to the corresponding nucleotide, 7-methyl-8-azaguanylate, by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This fraudulent nucleotide can then interfere with cellular processes, leading to cytotoxicity in rapidly dividing cancer cells.

IV. Conclusion and Future Directions

This guide has provided a detailed, experience-driven framework for the synthesis and comprehensive characterization of 7-methyl-8-azaguanine (C₆H₆N₄O). The presented protocols and analytical methodologies are designed to be robust and reproducible, serving as a valuable resource for researchers in drug discovery and development. The strategic importance of the 8-azaguanine scaffold, coupled with the potential for nuanced modulation through methylation, underscores the value of this compound as a tool for chemical biology and as a lead for further therapeutic development. Future investigations could focus on the synthesis of a broader library of N-alkylated 8-azaguanine derivatives to explore the structure-activity relationships (SAR) in greater detail, potentially leading to the discovery of novel therapeutic agents with enhanced potency and selectivity.

References

  • Pyrka, M., & Maciejczyk, M. (2023). Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods. Structural Chemistry.

Sources

The Imidazo[4,5-e]diazepine Core: A Scaffolding for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel chemical entities with therapeutic potential has led medicinal chemists to explore a vast chemical space. Within this landscape, fused heterocyclic systems have emerged as particularly fruitful scaffolds, offering three-dimensional complexity and diverse pharmacophoric features. Among these, the imidazo[4,5-e]diazepine ring system has garnered significant attention as a privileged scaffold, underpinning the development of agents with promising anticancer and antiviral activities. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological applications of this versatile heterocyclic core.

The Strategic Importance of the Imidazo[4,5-e]diazepine Scaffold

The imidazo[4,5-e]diazepine framework, a fusion of an imidazole and a diazepine ring, presents a unique combination of structural features that make it an attractive starting point for drug discovery. The imidazole moiety, a common motif in biologically active molecules, offers hydrogen bond donor and acceptor capabilities, crucial for molecular recognition at biological targets.[1][2] The seven-membered diazepine ring provides a flexible yet constrained conformation, allowing for the precise spatial orientation of substituents to optimize target engagement. This inherent structural versatility has been exploited to generate a range of derivatives with diverse biological profiles.

Synthetic Strategies: Constructing the Core

The construction of the imidazo[4,5-e]diazepine ring system can be achieved through several synthetic routes, often starting from readily available imidazole precursors. A key and efficient method involves the cyclization of appropriately substituted 4,5-disubstituted imidazoles.

Synthesis from 4,5-Dicyanoimidazole

A robust and scalable synthesis commences with commercially available 4,5-dicyanoimidazole.[3] This approach, as detailed by Hosmane and colleagues, allows for the introduction of various substituents on the imidazole nitrogen and the diazepine ring, facilitating the exploration of chemical space and the optimization of biological activity.[3][4]

Experimental Protocol: Synthesis of a 1,8-dihydroimidazo[4,5-e][3][4]diazepine derivative [3]

  • Protection of Imidazole Nitrogen: A suspension of 4,5-dicyanoimidazole and potassium carbonate in anhydrous DMF is stirred. p-Methoxybenzyl chloride is then added to the mixture, which is stirred overnight at room temperature. This step protects the imidazole nitrogen, a common strategy to control regioselectivity in subsequent reactions.[3]

  • Guanidine Formation: In a separate flame-dried, two-necked round bottom flask, anhydrous methanol is added to 3,5-dimethyl-1-pyrazolylamidinium nitrate and octadecylamine. The reaction mixture is refluxed for 5 hours to generate the desired guanidine derivative.

  • Cyclization: The protected dicyanoimidazole from step 1 is reacted with the guanidine derivative from step 2 in the presence of a suitable base to afford the cyclized 1-(p-Methoxybenzyl)-8-imino-4,6-diamino-N6-octadecyl-1,8-dihydroimidazo[4,5-e][3][4]diazepine.[3]

Synthesis_from_Dicyanoimidazole start 4,5-Dicyanoimidazole step1 Protection of Imidazole Nitrogen (p-methoxybenzyl chloride, K2CO3, DMF) start->step1 intermediate1 1-(p-Methoxybenzyl)-4,5-dicyanoimidazole step1->intermediate1 step3 Cyclization intermediate1->step3 step2 Guanidine Formation (3,5-dimethyl-1-pyrazolylamidinium nitrate, octadecylamine, Methanol, reflux) reagent1 Guanidine derivative reagent1->step3 product Imidazo[4,5-e][1,3]diazepine derivative step3->product Synthesis_of_Diones start 1H-imidazole-4,5-dicarboxylic acid derivatives step1 Cyclization with Guanidine (Guanidine hydrochloride, NaOMe, MeOH) start->step1 product Imidazo[4,5-e][1,3]diazepine-4,8-dione derivatives step1->product

Caption: Synthesis of imidazo[4,5-e]d[3][4]iazepine-4,8-diones.

Structure-Activity Relationships (SAR): Decoding the Pharmacophore

The biological activity of imidazo[4,5-e]diazepine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Systematic SAR studies have provided valuable insights into the key structural features required for potent anticancer and antiviral effects.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this scaffold. [1][3][4]Studies have revealed that the substitution pattern on the diazepine ring plays a crucial role in determining the cytotoxic potency.

Compound/SubstituentPositionBiological Activity (IC50)Cell LinesReference
Compound 1 6-position (long alkyl chain)Low micromolarProstate (PC-3), Lung (A549, H460), Breast (MCF-7), Ovarian (OVCAR-3)[3][4]
Compound 9 6-position (ethyl group)Inactive or weakly activePC-3, MCF-7, A549, H460, OVCAR-3[3]
Compound 11 Pyrrolidine ligandModest cytostatic effect (IC50 = 20 µM)Colon (SW620)[1]

A key finding is the critical importance of a long alkyl chain at the 6-position of the imidazo[4,5-e]d[3][4]iazepine ring for broad-spectrum anticancer activity. [3][4]For instance, a derivative with an octadecyl chain at this position exhibited potent in vitro activity against a panel of cancer cell lines, while the corresponding ethyl analogue was significantly less active. [3]This suggests that the lipophilicity and the length of this side chain are crucial for target interaction or cellular uptake.

Antiviral Activity

Ring-expanded nucleosides incorporating the imidazo[4,5-e]d[3][4]iazepine ring system have demonstrated promising antiviral activity, particularly against measles virus, Hepatitis B Virus (HBV), and Hepatitis C Virus (HCV). [1]The imidazo[4,5-e]d[3][4]iazepine-4,8-dione ring system has been identified as a key pharmacophore for potent activity against HBV and HCV. [1]

Biological Applications and Therapeutic Potential

The encouraging preclinical data for imidazo[4,5-e]diazepine derivatives highlight their potential as a new class of therapeutic agents.

Oncology

The broad-spectrum anticancer activity of certain imidazo[4,5-e]diazepine analogues makes them attractive candidates for further development. [3][4]The potent in vitro activity against prostate, lung, breast, and ovarian cancer cell lines suggests that these compounds may have utility in treating a range of solid tumors. [3]Further mechanistic studies are underway to elucidate their precise mode of action, which could involve targeting "traditional" cancer targets like DNA and tubulin. [3]

Virology

The antiviral properties of imidazo[4,5-e]diazepine-containing nucleosides offer a promising avenue for the development of new treatments for viral infections. [1]The activity against measles virus, HBV, and HCV, which are significant global health concerns, underscores the therapeutic potential of this scaffold in virology. [1]

Future Directions and Conclusion

The imidazo[4,5-e]diazepine ring system represents a versatile and promising scaffold for the discovery of novel therapeutic agents. The synthetic accessibility of this core, coupled with the ability to readily introduce chemical diversity, provides a powerful platform for medicinal chemists. The established anticancer and antiviral activities of its derivatives warrant further investigation and optimization. Future research efforts should focus on:

  • Elucidation of the Mechanism of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and clinical development.

  • Expansion of the Chemical Space: The synthesis and biological evaluation of a broader range of derivatives will help to further refine the SAR and identify compounds with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Promising lead compounds should be advanced into preclinical animal models to assess their in vivo efficacy and safety profiles.

References

  • Xie, M., Ujjinamatada, R. K., Sadowska, M., Lapidus, R. G., Edelman, M. J., & Hosmane, R. S. (2010). A Novel, Broad Spectrum Anti-Cancer Compound Containing the Imidazo[4,5-e]d[3][4]iazepine Ring System. Bioorganic & Medicinal Chemistry Letters, 20(15), 4495-4498. [Link]

  • Kralj, M., et al. (2015). The Novel [4,5-e]D[3][4]iazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations. Molecules, 20(5), 8750-8768. [Link]

  • Xie, M., Ujjinamatada, R. K., Sadowska, M., Lapidus, R. G., Edelman, M. J., & Hosmane, R. S. (2010). A novel, broad-spectrum anticancer compound containing the imidazo[4,5-e]d[3][4]iazepine ring system. PubMed. [Link]

  • Gomha, S. M., et al. (2017). Imidazo[4′,5′:3,4]Benzo[1,2- e ]D[3][5]iazepins as New Heterocyclic Systems: Synthesis, Characterization and Their in Vitro Interactions with Benzodiazepine Receptors. ResearchGate. [Link]

  • eGPAT. (2017). Structural activity relationships of benzodiazepines. [Link]

  • Goekjian, P. G., et al. (2014). Synthesis and biological evaluation of benzoi[5][6]midazo[1,2-c]pyrimidine and benzoi[5][6]midazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. PubMed. [Link]

  • Cook, J. M., et al. (2024). New Imidazodiazepine Analogue, 5-(8-Bromo-6-(pyridin-2-yl)-4 H-benzo[ f]imidazo[1,5- a]d[3][5]iazepin-3-yl)oxazole, Provides a Simplified Synthetic Scheme, High Oral Plasma and Brain Exposures, and Produces Antiseizure Efficacy in Mice, and Antiepileptogenic Activity in Neural Networks in Brain Slices from a Patient with Mesial Temporal Lobe Epilepsy. PubMed. [Link]

  • Faigl, F., et al. (2018). Synthesis and biological evaluation of the new ring system benzo[f]pyrimido[1,2-d]t[1][3][4]riazolo[1,5-a]d[3][5]iazepine and its cycloalkane and cycloalkene condensed analogues. RSC Advances. [Link]

  • Loew, G. H., et al. (1984). Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity. PubMed. [Link]

  • Olson, K. R. (n.d.). BENZODIAZEPINES (DIAZEPAM, LORAZEPAM, AND MIDAZOLAM). AccessMedicine. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. [Link]

  • Sławiński, J., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]

  • Dirersa, W. (2021). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4,7-dihydroimidazo[4,5-d]diazepin-8(1H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4,7-dihydroimidazo[4,5-d]diazepin-8(1H)-one hydrochloride (CAS No: 71222-44-1).[1][2][3] As a key intermediate in the synthesis of various biologically active heterocyclic compounds, a thorough understanding of its characteristics is paramount for researchers, scientists, and drug development professionals.[4] This document synthesizes available data with expert insights into experimental design for its complete characterization, emphasizing the causality behind methodological choices. All protocols are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction and Molecular Architecture

4,7-dihydroimidazo[4,5-d]diazepin-8(1H)-one hydrochloride belongs to the family of fused imidazo-diazepinone heterocyclic systems. This structural motif is of significant interest in medicinal chemistry due to its presence in various compounds with potential therapeutic applications, including as kinase inhibitors and other bioactive agents.[4] The core structure features a bicyclic system where an imidazole ring is fused to a diazepinone ring. The hydrochloride salt form is typically employed to enhance solubility and stability.[5][6]

A precise understanding of the molecule's properties is critical for its effective use in synthetic chemistry and drug design, influencing factors such as reaction kinetics, formulation, bioavailability, and storage.

Caption: Chemical structure of 4,7-dihydroimidazo[4,5-d]diazepin-8(1H)-one hydrochloride.

Physicochemical Properties

This section details the key physical and chemical properties of the title compound. Where experimental data is not publicly available, computed values and expert interpretations are provided.

Identity and General Properties
PropertyValueSource
CAS Number 71222-44-1[1][2][3]
Molecular Formula C₆H₇ClN₄O[1][2][3]
Molecular Weight 186.60 g/mol [1][2]
IUPAC Name 4,7-dihydro-1H-imidazo[4,5-d][1][7]diazepin-8-one;hydrochloride[2]
Appearance Expected to be a crystalline solid.Inferred
Purity Commercially available with purities of 95-97%.[1][4]
Computed Physicochemical Data

The following data has been computed by PubChem and provides valuable insights into the molecule's behavior.[2]

PropertyComputed ValueSignificance in Drug Development
XLogP3 -1.7Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor membrane permeability.
Hydrogen Bond Donor Count 3The presence of multiple donors influences solubility, crystal packing, and receptor interactions.
Hydrogen Bond Acceptor Count 3Affects solubility and the potential for forming intermolecular interactions.
Rotatable Bond Count 0The rigid fused ring system limits conformational flexibility, which can be advantageous for receptor binding specificity.
Topological Polar Surface Area 70.1 ŲSuggests moderate cell permeability.
Solubility

Expert Insight: When working with this compound, it is advisable to start solubility testing with deionized water, followed by buffered aqueous solutions at various pH values, as the ionization state of the molecule will significantly impact its solubility.

Melting Point

The melting point of 4,7-dihydroimidazo[4,5-d]diazepin-8(1H)-one hydrochloride has not been reported in the available literature. For analogous imidazopyridine-fused[1][7]diazepinones, melting points have been observed in the range of 72-236 °C, indicating that the melting point of the title compound is likely to be relatively high, characteristic of a crystalline salt with strong intermolecular forces.[8]

Acidity/Basicity (pKa)

The pKa of the compound will be influenced by the basic nitrogen atoms in the imidazole and diazepine rings. The hydrochloride salt is formed by the protonation of the most basic nitrogen atom. The pKa of the conjugate acid is crucial for understanding its ionization state at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Stability and Storage

The compound is recommended to be stored at 2-8°C under an inert gas.[4] As a hydrochloride salt, it may be hygroscopic, and appropriate handling in a dry environment is recommended to prevent water absorption, which could affect its physical properties and stability.[5] Long-term stability studies under various conditions (temperature, humidity, light) are recommended to establish appropriate storage and handling protocols.

Spectroscopic and Analytical Characterization

A comprehensive characterization of 4,7-dihydroimidazo[4,5-d]diazepin-8(1H)-one hydrochloride is essential for its identification, purity assessment, and structural elucidation. This section outlines the expected spectroscopic features and provides standardized protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole and diazepine rings, as well as the N-H protons. The chemical shifts and coupling constants will be characteristic of the electronic environment of each proton.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbonyl carbon and the carbons in the heterocyclic rings will be key identifiers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule. Key expected vibrational bands include:

  • N-H stretching vibrations.

  • C=O stretching of the amide group in the diazepinone ring.

  • C=N and C=C stretching vibrations within the heterocyclic rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) would be a suitable technique, and the high-resolution mass spectrum (HRMS) will confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound. A reversed-phase HPLC method would be appropriate, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[9][10][11][12]

Powder X-Ray Diffraction (PXRD)

PXRD is a powerful technique for characterizing the solid-state properties of the crystalline hydrochloride salt.[13][14][15] It can be used to confirm the crystalline nature of the material, identify the polymorphic form, and assess its purity.[13][14][15]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key analytical experiments.

Protocol for ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Rationale: The choice of solvent is critical; DMSO-d₆ is often a good choice for polar, heterocyclic compounds as it can solubilize the sample and its residual water peak does not obscure key signals. Higher field strength provides better signal dispersion and resolution.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing cluster_analysis Structural Analysis dissolve Dissolve 5-10 mg in 0.6 mL DMSO-d6 1H_acq Acquire 1H Spectrum dissolve->1H_acq Transfer to NMR tube 13C_acq Acquire 13C Spectrum dissolve->13C_acq Transfer to NMR tube process Fourier Transform, Phase & Baseline Correction 1H_acq->process 13C_acq->process interpret Interpret Chemical Shifts & Coupling Constants process->interpret

Caption: Workflow for NMR spectroscopic analysis.

Protocol for Purity Determination by HPLC

Objective: To develop and validate an HPLC method for assessing the purity of the compound.

Methodology:

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1:1 water:acetonitrile) at a concentration of 1 mg/mL. Prepare working solutions by diluting the stock solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 10 µL.

    • Column temperature: 30 °C.

    • Detection wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).

    • Gradient elution: Start with a low percentage of Mobile Phase B and gradually increase it to elute the compound and any potential impurities.

  • Data Analysis: Integrate the peak areas in the chromatogram to determine the purity of the sample.

Rationale: A gradient elution is chosen to ensure the separation of impurities with a wide range of polarities. TFA is used as an ion-pairing agent to improve peak shape for the basic analyte. The detection wavelength should be chosen at a λmax of the compound to ensure maximum sensitivity.

Conclusion

This technical guide has consolidated the available information on the physical and chemical properties of 4,7-dihydroimidazo[4,5-d]diazepin-8(1H)-one hydrochloride and provided a framework for its comprehensive experimental characterization. While there is a scarcity of published experimental data for this specific molecule, the provided protocols and expert insights offer a robust starting point for researchers in the field. A thorough understanding and application of these analytical techniques will ensure the quality and consistency of this important synthetic intermediate, thereby facilitating its successful application in drug discovery and development.

References

  • Zhang, M., et al. (2020). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Advances, 10(3), 1538-1545. [Link]

  • PubChem. Compound Summary for CID 70588638, 4,7-dihydroimidazo[4,5-d][1][7]diazepin-8(1H)-one hydrochloride. [Link]

  • Gelin, M., et al. (2021). Imidazopyridine-fused[1][7]diazepinones: modulations of positions 2 to 4 and their impacts on the anti-melanoma activity. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • PubChem. Compound Summary for CID 70588638, 4,7-dihydroimidazo[4,5-d][1][7]diazepin-8(1H)-one hydrochloride. [Link]

  • Caira, M. R. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(Pt 1), 3–15. [Link]

  • MySkinRecipes. 4,7-Dihydroimidazo[4,5-d][1][7]diazepin-8(1H)-one hydrochloride. [Link]

  • El-Faham, A., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247–44311. [Link]

  • El-Gendy, M. A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129. [Link]

  • Chemistry LibreTexts. (2023). Powder X-ray Diffraction. [Link]

  • Angelova, J., et al. (2013). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. Forensic Science International, 233(1-3), 266-274. [Link]

  • Zagórska, A., et al. (2014). REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY STUDY OF LIPOPHILICITY OF IMIDAZO[2,1-F]THEOPHYLLINE DERIVATIVES. Acta Poloniae Pharmaceutica, 71(4), 663-670. [Link]

  • El-Gendy, M. A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129. [Link]

  • El-Gendy, M. A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129. [Link]

  • Al-Omair, M. A., et al. (2021). HPLC profiling for the simultaneous estimation of antidiabetic compounds from Tradescantia pallida. Arabian Journal of Chemistry, 14(11), 103403. [Link]

Sources

The Multifaceted Mechanisms of Action of Novel Imidazole Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Versatility of the Imidazole Scaffold in Modern Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique electronic characteristics and ability to engage in various non-covalent interactions have rendered it a privileged scaffold in the design of therapeutic agents.[2] Novel imidazole derivatives are at the forefront of drug discovery, demonstrating a remarkable breadth of biological activities, including potent anticancer, antifungal, antibacterial, and anti-inflammatory effects.[3] This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will elucidate the diverse and intricate mechanisms of action employed by these promising compounds. We will delve into the specific molecular targets and cellular pathways modulated by novel imidazole derivatives, substantiated by detailed experimental protocols and quantitative data to provide a comprehensive understanding of their therapeutic potential.

Anticancer Mechanisms: A Multi-Pronged Assault on Malignancy

Novel imidazole derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to thwart tumor growth and survival. Their ability to interact with a multitude of biological targets makes them particularly promising candidates for cancer therapy.[4][5]

Enzyme Inhibition: A Targeted Disruption of Cancer Cell Machinery

A primary anticancer strategy of many imidazole derivatives is the targeted inhibition of enzymes that are crucial for cancer cell proliferation and survival.[4] The imidazole core can effectively interact with the active sites of various enzymes, leading to their inhibition.[6]

Many cancers are driven by dysregulated kinase activity. Imidazole-based compounds have been successfully designed as potent inhibitors of several key kinases implicated in oncogenesis, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and components of the PI3K/Akt/mTOR signaling pathway.[4][7] By blocking the ATP-binding site of these kinases, imidazole derivatives can effectively shut down the signaling cascades that promote cell growth, proliferation, and survival.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a novel imidazole derivative against a specific kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test imidazole derivative in 100% DMSO.

    • Dilute the kinase and substrate in the appropriate assay buffer.

    • Prepare an ATP solution in the assay buffer.

    • Reconstitute the kinase detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.

  • Assay Procedure:

    • Add 5 µL of the test compound solution at various concentrations to the wells of a 96-well white opaque plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Add 10 µL of the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • After incubation, add 25 µL of the kinase detection reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a microplate luminometer.

    • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]

HDACs are enzymes that play a critical role in gene expression by removing acetyl groups from histones. In cancer, HDACs are often overexpressed, leading to the silencing of tumor suppressor genes. Imidazole derivatives have been developed as HDAC inhibitors, promoting histone acetylation and the re-expression of these critical genes, ultimately leading to cell cycle arrest and apoptosis.[7]

Experimental Protocol: Fluorometric Histone Deacetylase (HDAC) Activity Assay

This protocol describes a method for screening novel imidazole derivatives for their ability to inhibit HDAC activity.

  • Reagent Preparation:

    • Dilute the HDAC Assay Buffer to 1X with ultrapure water.

    • Dilute the HDAC1 enzyme in the 1X Assay Buffer.

    • Prepare the HDAC Substrate solution.

    • Prepare the Developer solution containing Trichostatin A (a known HDAC inhibitor).

  • Assay Procedure:

    • In a 96-well black plate, add 140 µL of diluted assay buffer, 10 µL of diluted HDAC1, and 10 µL of the test imidazole derivative at various concentrations. Include background (no enzyme), 100% initial activity (no inhibitor), and control inhibitor wells.

    • Initiate the reactions by adding 10 µL of HDAC Substrate to all wells.

    • Cover the plate and incubate on a shaker for 30 minutes at 37°C.

    • Stop the reaction by adding 40 µL of the prepared developer solution to each well.

    • Cover the plate and incubate for 15 minutes at room temperature.

  • Data Analysis:

    • Read the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each test compound concentration relative to the 100% initial activity control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[9][10]

Carbonic anhydrase IX (CA IX) is a tumor-associated enzyme that is highly expressed in response to hypoxia. It plays a crucial role in maintaining the acidic tumor microenvironment, which promotes tumor growth and metastasis. Imidazole-containing compounds have been identified as potent and selective inhibitors of CA IX, offering a promising strategy to disrupt the tumor microenvironment.[11]

Experimental Protocol: Carbonic Anhydrase IX Inhibition Assay (Stopped-Flow Method)

This protocol details a method to measure the inhibitory effect of novel imidazole derivatives on the catalytic activity of CA IX.

  • Reagent Preparation:

    • Prepare a series of dilutions of the test imidazole derivative in the appropriate buffer (e.g., Tris-HCl, pH 7.5) containing a pH indicator (e.g., p-nitrophenol).

    • Prepare a solution of recombinant human CA IX enzyme.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water.

  • Assay Procedure:

    • In one syringe of a stopped-flow spectrophotometer, load the CA IX enzyme solution mixed with the desired concentration of the test compound or vehicle control.

    • In the second syringe, load the CO₂-saturated water.

    • Rapidly mix the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator as a result of the pH change caused by the CA IX-catalyzed hydration of CO₂.

  • Data Analysis:

    • Record the initial rate of the reaction for each concentration of the test compound.

    • Calculate the percentage of inhibition compared to the vehicle control.

    • Determine the IC50 value from the dose-response curve.[11]

Direct Interaction with Genetic Material

Some novel imidazole derivatives exert their anticancer effects by directly interacting with DNA.

Certain planar imidazole derivatives can insert themselves between the base pairs of the DNA double helix, a process known as intercalation.[9] This distortion of the DNA structure can interfere with DNA replication and transcription, ultimately leading to cell death.

Experimental Protocol: DNA Intercalation Assay using Ethidium Bromide Fluorescence Displacement

This assay determines if a compound can intercalate into DNA by measuring the displacement of a known intercalator, ethidium bromide (EB).

  • Reagent Preparation:

    • Prepare a stock solution of calf thymus DNA in a suitable buffer (e.g., Tris-HCl).

    • Prepare a stock solution of ethidium bromide in the same buffer.

    • Prepare various concentrations of the test imidazole derivative.

  • Assay Procedure:

    • In a quartz cuvette, mix the DNA solution and the EB solution.

    • Measure the fluorescence intensity of the DNA-EB complex at the appropriate excitation and emission wavelengths (e.g., excitation ~520 nm, emission ~600 nm).

    • Titrate the DNA-EB solution with increasing concentrations of the test imidazole derivative.

    • Measure the fluorescence intensity after each addition of the test compound.

  • Data Analysis:

    • A decrease in fluorescence intensity indicates that the test compound is displacing EB from the DNA, suggesting an intercalative binding mode.

    • The binding affinity can be quantified by analyzing the fluorescence quenching data.[12][13]

Induction of Apoptosis via Reactive Oxygen Species (ROS)

Many imidazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by increasing the intracellular levels of reactive oxygen species (ROS).[9] Cancer cells, with their elevated metabolic rate, are often more susceptible to oxidative stress than normal cells. The accumulation of ROS can damage cellular components, including DNA, proteins, and lipids, leading to the activation of apoptotic pathways.

Experimental Protocol: Measurement of Intracellular ROS using DCFH-DA

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Cell Preparation and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the novel imidazole derivative for the desired time period. Include a positive control (e.g., H₂O₂) and a negative control (vehicle).

  • DCFH-DA Staining:

    • Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

    • Add DCFH-DA solution (typically 10-25 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C in the dark.

    • Remove the DCFH-DA solution and wash the cells with PBS.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[3][6][14]

Disruption of the Cytoskeleton: Targeting Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape. Several imidazole derivatives have been identified as potent inhibitors of tubulin polymerization.[7] By binding to the colchicine-binding site on β-tubulin, these compounds prevent the formation of microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the effect of a test compound on the polymerization of tubulin in real-time.

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein in a suitable buffer.

    • Prepare a fluorescent reporter solution (e.g., DAPI) that preferentially binds to polymerized microtubules.

    • Prepare various concentrations of the test imidazole derivative.

  • Assay Procedure:

    • In a 96-well plate, combine the tubulin solution, the fluorescent reporter, and either the test compound, a known inhibitor (e.g., nocodazole), a known stabilizer (e.g., paclitaxel), or vehicle control.

    • Incubate the plate at 37°C to initiate polymerization.

    • Measure the fluorescence intensity at regular intervals using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen reporter.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Inhibition of tubulin polymerization will result in a decrease in the rate and extent of the fluorescence increase compared to the vehicle control.[15][16]

Modulation of Key Signaling Pathways

Novel imidazole derivatives can also exert their anticancer effects by modulating critical intracellular signaling pathways that are often dysregulated in cancer.

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Constitutive activation of this pathway is a common feature of many cancers. Several imidazole-based compounds have been developed as inhibitors of key components of this pathway, effectively blocking downstream signaling and inducing apoptosis.[7][17]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Imidazole Imidazole Derivative Imidazole->PI3K Inhibits

Caption: Imidazole derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected novel imidazole derivatives against various human cancer cell lines. A lower IC50 value indicates greater potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Kim-161 (5a) Substituted imidazoleT24 (Urothelial)56.11[5]
Kim-111 (5b) Substituted imidazoleT24 (Urothelial)67.29[5]
BI9 Benzotriazole-imidazol-2-thioneMCF-7 (Breast)3.57[18]
BI9 Benzotriazole-imidazol-2-thioneHL-60 (Leukemia)0.40[18]
BI9 Benzotriazole-imidazol-2-thioneHCT-116 (Colon)2.63[18]
Compound 5 N-1 arylidene amino imidazole-2-thioneMCF-7, HepG2, HCT-116< 5[18]
Compound 15h Imidazolo-tetrazineHeLa (Cervical)10.84[19]
Compound 4k Imidazole-1,2,3-triazole hybridMCF-7 (Breast)0.38[1]
Derivative 5a Imidazole-thiazole hybridNot specified33.52[8]

Antifungal Mechanism: Disrupting the Fungal Cell Membrane

The primary mechanism of action for most antifungal imidazole derivatives is the inhibition of ergosterol biosynthesis.[20] Ergosterol is the major sterol component of the fungal cell membrane, and its depletion leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.[21] Imidazole antifungals specifically inhibit the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme essential for the conversion of lanosterol to ergosterol.

Experimental Protocol: Quantification of Ergosterol by HPLC

This protocol describes a method for extracting and quantifying ergosterol from fungal cells to assess the impact of imidazole derivatives.

  • Fungal Culture and Treatment:

    • Grow the fungal strain of interest in a suitable liquid medium.

    • Treat the culture with various concentrations of the test imidazole derivative. Include a vehicle control.

    • Harvest the fungal cells by centrifugation.

  • Ergosterol Extraction:

    • Saponify the fungal pellet with alcoholic potassium hydroxide.

    • Extract the non-saponifiable lipids (including ergosterol) with a non-polar solvent like n-heptane or hexane.

    • Evaporate the organic solvent to dryness.

  • HPLC Analysis:

    • Reconstitute the dried extract in the mobile phase (e.g., methanol).

    • Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 column and a UV detector.

    • Detect ergosterol by its absorbance at 282 nm.

  • Data Analysis:

    • Quantify the amount of ergosterol in each sample by comparing the peak area to a standard curve generated with known concentrations of pure ergosterol.

    • A dose-dependent decrease in ergosterol content in treated samples compared to the control indicates inhibition of ergosterol biosynthesis.[22][23][24]

Antibacterial and Anti-inflammatory Mechanisms: Emerging Frontiers

While the anticancer and antifungal mechanisms of imidazole derivatives are well-characterized, their antibacterial and anti-inflammatory actions are areas of active investigation.

Antibacterial Activity

The antibacterial mechanism of imidazole derivatives is diverse and depends on the specific chemical structure. Some derivatives have been shown to inhibit essential bacterial enzymes such as DNA gyrase and topoisomerase, thereby disrupting DNA replication.[2] Others are believed to interfere with bacterial cell wall synthesis or disrupt the integrity of the cell membrane.[1] For instance, certain imidazole derivatives have been found to target glutamate racemase and urease in bacteria.[2]

Anti-inflammatory Activity

The anti-inflammatory properties of some imidazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[25] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol outlines a method to screen for the COX-2 inhibitory activity of novel imidazole derivatives.

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme.

    • Prepare the COX Assay Buffer, COX Probe, and COX Cofactor.

    • Prepare the substrate, arachidonic acid.

  • Assay Procedure:

    • In a 96-well plate, add the COX Assay Buffer, COX Probe, COX Cofactor, and the test imidazole derivative at various concentrations.

    • Add the COX-2 enzyme to all wells except the background controls.

    • Initiate the reaction by adding arachidonic acid.

  • Data Analysis:

    • Measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.

    • The rate of fluorescence increase is proportional to the COX-2 activity.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.[26][27]

Conclusion and Future Perspectives

The imidazole scaffold continues to be a remarkably fruitful source of novel therapeutic agents with diverse mechanisms of action. The ability of medicinal chemists to modify the imidazole ring at various positions allows for the fine-tuning of biological activity and the development of compounds with high potency and selectivity for their respective targets. The multi-pronged attack on cancer cells, the targeted disruption of fungal cell integrity, and the emerging antibacterial and anti-inflammatory properties highlight the immense therapeutic potential of novel imidazole derivatives. Future research will likely focus on the development of multi-target imidazole-based drugs, the exploration of novel delivery systems to enhance their efficacy and reduce side effects, and the continued elucidation of their complex mechanisms of action to identify new therapeutic opportunities.

References

  • Exploration of structure-based on imidazole core as antibacterial agents. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020). NIH. Retrieved January 20, 2026, from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 20, 2026, from [Link]

  • In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Imidazoles as potential anticancer agents. (n.d.). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

  • Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (2025). Springer. Retrieved January 20, 2026, from [Link]

  • Design, Synthesis and Molecular docking of Novel Imidazole Derivatives Antimicrobial and Anticancer Activities. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Target Prediction of Imidazole Derivatives as Anti-Microbial. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. (2021). MDPI. Retrieved January 20, 2026, from [Link]

  • Full article: Protocol for high-sensitivity/long linear-range spectrofluorimetric DNA quantification using ethidium bromide. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

  • Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. (n.d.). Engineered Science Publisher. Retrieved January 20, 2026, from [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. (n.d.). Cytoskeleton. Retrieved January 20, 2026, from [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. (2021). JoVE. Retrieved January 20, 2026, from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved January 20, 2026, from [Link]

  • PI3K/AKT/mTOR signaling pathway. This diagram illustrates how growth... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent. (n.d.). SciSpace. Retrieved January 20, 2026, from [Link]

  • DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. (n.d.). Bioquochem. Retrieved January 20, 2026, from [Link]

  • Quantification of Ergosterol Using Microwave-Assisted Extraction and a Rapid 5-Minute Isocratic HPLC Method. (n.d.). Waters Corporation. Retrieved January 20, 2026, from [Link]

  • (PDF) Determination of ergosterol in cellular fungi by HPLC. A modified technique. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]

  • COX-2 (human) Inhibitor Screening Assay Kit - Applications - CAT N. (n.d.). Bertin Bioreagent. Retrieved January 20, 2026, from [Link]

  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011). Springer. Retrieved January 20, 2026, from [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

  • What is the best or suitable protocol to detect the accumulation of reactive oxygen species in cell culture? (2012). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis, antibacterial, anti-oxidant and molecular docking studies of imidazoquinolines. (2021). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Ergosterol extraction: a comparison of methodologies. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Measurement of in vitro microtubule polymerization by turbidity and fluorescence. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. (2023). PubMed. Retrieved January 20, 2026, from [Link]

  • Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. (2022). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • How can I use ethidium bromide to measure DNA concentration fluorimetry? (2014). ResearchGate. Retrieved January 20, 2026, from [Link]

  • A Simple, High-Resolution Method for Establishing DNA Binding Affinity and Sequence Selectivity. (n.d.). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

  • 4 -Overview of PI3K-AKT-mTOR signalling pathway: Class I PI3Ks are... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • DNA Interaction Study of Some Symmetrical 1,2-Phenylenediamine Schiff's Base Derivatives as New Potential DNA Intercalators using Ethidium Bromide Competition Fluorescent Assay. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. (n.d.). PLOS One. Retrieved January 20, 2026, from [Link]

  • DNA quantification by fluorescence emission of intercalated ethidium... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. (2014). Journal of Young Investigators. Retrieved January 20, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Privileged Scaffold for Modern Drug Discovery

The 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one core represents a compelling starting point for medicinal chemistry campaigns, particularly in the oncology and virology sectors. This heterocyclic system can be considered a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.[1] Its structural relationship to purines suggests a high potential for interaction with a multitude of biological targets that recognize purine-based structures, such as kinases and helicases.

Recent studies have highlighted the potential of derivatives of the imidazo[4,5-e][2][3]diazepine ring system, which have demonstrated potent in vitro activity against a range of cancer cell lines including lung, breast, ovarian, and prostate cancers.[1] Furthermore, certain analogs have shown promise as antiviral agents.[1] This application note provides a comprehensive guide for researchers looking to leverage this scaffold in their drug discovery programs. We will detail a general synthetic approach, robust protocols for biological evaluation with a focus on a key cancer target, and a roadmap for early-stage ADME-Tox profiling.

Chemical Synthesis: Building the Core and its Analogs

The synthesis of derivatives based on the 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one scaffold typically commences from the commercially available and versatile building block, 4,5-dicyanoimidazole. The following protocol outlines a general, adaptable three-step synthesis for N-substituted analogs, based on established literature procedures for similar compounds.[4]

Rationale Behind the Synthetic Strategy

This synthetic route is designed for flexibility, allowing for the introduction of diversity elements at key positions of the scaffold to explore the Structure-Activity Relationship (SAR). The initial protection of the imidazole nitrogen allows for regioselective reactions. The subsequent cyclization with guanidine derivatives is a robust method for forming the diazepine ring. The choice of the N-substituent on the guanidine reagent directly translates to the substituent at the N6-position of the final compound, which has been shown to be critical for biological activity.[4]

G cluster_0 Synthesis Workflow start Start with 4,5-Dicyanoimidazole step1 Step 1: N-Alkylation/ Protection start->step1 e.g., p-methoxybenzyl chloride, K2CO3, DMF step2 Step 2: Cyclization with Substituted Guanidine step1->step2 e.g., Alkyl guanidine, NaOMe, Methanol step3 Step 3: Deprotection (if applicable) step2->step3 e.g., Trifluoroacetic acid product Target Compound: Substituted Imidazo[4,5-d] 1,3-diazepin-8-one step3->product

General Synthetic Workflow
Protocol 1: General Synthesis of N-Substituted Imidazo[4,5-d][2][3]diazepin-8-one Derivatives

Step 1: Synthesis of 1-(4-Methoxybenzyl)-4,5-dicyanoimidazole

  • To a stirred suspension of 4,5-dicyanoimidazole (1.0 eq) and potassium carbonate (1.2 eq) in anhydrous dimethylformamide (DMF), add p-methoxybenzyl chloride (1.2 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(4-methoxybenzyl)-4,5-dicyanoimidazole.

Step 2: Cyclization to form the Imidazo[4,5-e][2][3]diazepine Ring

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (2.0 eq) to anhydrous methanol under an inert atmosphere.

  • To this solution, add the desired alkyl guanidine salt (e.g., octadecyl guanidine hemisulfate, 1.5 eq) and stir at room temperature for 1 hour.

  • Centrifuge the mixture to remove the sodium sulfate precipitate.

  • Add the supernatant containing the free guanidine base to a solution of 1-(4-methoxybenzyl)-4,5-dicyanoimidazole (1.0 eq) in anhydrous methanol.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure and purify by column chromatography to isolate the protected product.

Step 3: Deprotection

  • Dissolve the product from Step 2 in trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 3 hours.

  • Remove the TFA under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Biological Evaluation: Targeting the DDX3 RNA Helicase

While the broad-spectrum anticancer activity of this scaffold is established, a more focused approach requires identification of the molecular target. Evidence suggests that derivatives of the imidazo[4,5-d][2]diazepine core are potent inhibitors of the DEAD-box RNA helicase DDX3. DDX3 is implicated in various stages of RNA metabolism and its dysregulation is linked to the development and progression of numerous cancers, making it an attractive therapeutic target.

G cluster_1 Screening Cascade for DDX3 Inhibitors synthesis Compound Synthesis (Imidazo[4,5-d]1,3-diazepine-8-one library) biochem_assay Biochemical Assay: DDX3 ATPase Activity (Transcreener® ADP² Assay) synthesis->biochem_assay Primary Screen cell_assay Cell-Based Assay: Cytotoxicity in Cancer Cell Lines (e.g., H460, MDA-MB-231) biochem_assay->cell_assay Confirm Cellular Potency sar_optimization SAR Optimization cell_assay->sar_optimization Iterative Improvement adme_tox ADME-Tox Profiling cell_assay->adme_tox sar_optimization->synthesis

Drug Discovery Workflow
Protocol 2: In Vitro Cytotoxicity Screening

This protocol is adapted from established methods for evaluating the anticancer activity of imidazo[4,5-e][2][3]diazepine derivatives.[4]

  • Cell Lines and Culture:

    • Use a panel of human cancer cell lines, such as H460 (lung), MDA-MB-231 (breast), OVCAR-3 (ovarian), and PC-3 (prostate).

    • Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Seed cells in 96-well plates at a density of 0.5–1.7 × 10³ cells/well and allow them to adhere overnight.

    • Prepare stock solutions of test compounds in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the test compounds in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.

    • Replace the culture medium in the cell plates with the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 72 hours.

    • Assess cell viability using a WST-1 or MTT assay according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Compound IDH460 (Lung) IC₅₀ (µM)MDA-MB-231 (Breast) IC₅₀ (µM)OVCAR-3 (Ovarian) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)
Example Analog 1 2.53.11.84.2
Example Analog 2 >50>50>50>50
Doxorubicin 0.10.20.150.3
Protocol 3: DDX3 Helicase ATPase Inhibition Assay

This protocol utilizes the Transcreener® ADP² TR-FRET Assay, a robust method for measuring enzyme activity by detecting the ADP produced.

  • Reagents and Materials:

    • Recombinant human DDX3 enzyme.

    • Poly(U) RNA substrate.

    • ATP.

    • Transcreener® ADP² TR-FRET Assay Kit (containing ADP AlexaFluor 633 Tracer, ADP² Antibody-Tb, and Stop & Detect Buffer).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 2 mM MgCl₂, 0.01% Triton X-100).

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the test compounds, DDX3 enzyme, and poly(U) RNA in the assay buffer.

    • Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for DDX3.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the enzymatic reaction by adding the Transcreener® Stop & Detect Buffer containing EDTA, the ADP² Antibody-Tb, and the ADP AlexaFluor 633 Tracer.

    • Incubate at room temperature for 60 minutes to allow the detection reagents to reach equilibrium.

    • Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition based on the TR-FRET signal relative to the no-enzyme and no-inhibitor controls.

    • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Early-Stage ADME-Tox Profiling

To increase the likelihood of success in a drug discovery program, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of lead compounds early on. The following are key in vitro assays to profile compounds with the 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one scaffold.

Protocol 4: In Vitro Metabolic Stability Assessment
  • System: Human liver microsomes (HLM) or hepatocytes.

  • Procedure:

    • Incubate the test compound (e.g., 1 µM) with HLM (e.g., 0.5 mg/mL) in the presence of NADPH at 37°C.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Protocol 5: Caco-2 Permeability Assay for Intestinal Absorption
  • System: Caco-2 cell monolayers cultured on permeable supports.

  • Procedure:

    • Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a tight monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Perform a bidirectional permeability assay by adding the test compound to either the apical (A) or basolateral (B) chamber.

    • Collect samples from the receiver chamber at various time points.

    • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Pₐₚₚ) for both directions (A to B and B to A).

    • Determine the efflux ratio (Pₐₚₚ (B-A) / Pₐₚₚ (A-B)). An efflux ratio >2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.

Protocol 6: hERG Channel Inhibition Assay for Cardiotoxicity
  • System: Automated patch-clamp on cells stably expressing the hERG channel.

  • Procedure:

    • Apply the test compound at multiple concentrations to the cells.

    • Measure the hERG tail current in response to a specific voltage protocol.

  • Data Analysis:

    • Calculate the percentage of hERG current inhibition for each concentration.

    • Determine the IC₅₀ value. Compounds with low hERG IC₅₀ values have a higher risk of causing cardiac arrhythmias.

Conclusion and Future Directions

The 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one scaffold is a promising starting point for the development of novel therapeutics, particularly for cancer. The synthetic accessibility of this core allows for extensive SAR exploration. The likely interaction with the DDX3 helicase provides a clear molecular target for focused biological evaluation. By integrating the synthetic, biological, and ADME-Tox protocols outlined in this application note, researchers can efficiently advance their drug discovery programs based on this privileged scaffold. Future efforts should focus on optimizing the potency against DDX3, improving the pharmacokinetic properties, and confirming the mechanism of action in more complex biological systems.

References

  • Wittine, K., et al. (2013). The Novel [4,5-e][2][3]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations. Molecules, 18(11), 13385-13397. [Link]

  • ResearchGate. Synthesis of imidazo[4,5-e][2][3]diazepine-4,8-dione (9–11) and... [Link]

  • Xie, M., et al. (2010). A Novel, Broad Spectrum Anti-Cancer Compound Containing the Imidazo[4,5-e][2][3]diazepine Ring System. Bioorganic & Medicinal Chemistry Letters, 20(15), 4386-4389. [Link]

  • Bhat, M. A., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Journal of King Saud University - Science, 33(3), 101331. [Link]

  • MDPI. The Novel [4,5-e][2][3]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations. [Link]

  • Lages, M., et al. (2023). Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors. ACS Omega, 8(45), 42589–42600. [Link]

  • PubMed. The Novel [4,5-e][2][3]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations. [Link]

  • Samad, A., et al. (2018). Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f][2][3]diazepines. Bioorganic & Medicinal Chemistry, 26(10), 2749-2759. [Link]

  • BellBrook Labs. Enzolution™ DDX3 ATPase Assay System. [Link]

  • Drug Discovery from HTS. Advancing cancer therapeutics: Development of assays for measuring RNA helicase activity. [Link]

  • Xie, M., et al. (2010). A Novel, Broad Spectrum Anti-Cancer Compound Containing the Imidazo[4,5-e][2][3]diazepine Ring System. Bioorganic & Medicinal Chemistry Letters, 20(15), 4386-4389. [Link]

  • BellBrook Labs. Caco2 assay protocol. [Link]

  • Wittine, K., et al. (2013). The Novel [4,5-e][2][3]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations. Molecules, 18(11), 13385-13397. [Link]

Sources

Application Notes and Protocols: A Guide to the Analytical Techniques for Imidazole Derivative Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Imidazole derivatives represent a cornerstone in medicinal chemistry and materials science, renowned for their wide-ranging biological activities and versatile applications.[1][2] The five-membered heterocyclic ring, containing two non-adjacent nitrogen atoms, imparts unique chemical properties that are leveraged in the design of antifungal agents, anticancer drugs, and functional materials.[1][3][4] The precise characterization of these molecules is paramount to understanding their structure-activity relationships, ensuring purity, and enabling robust quality control in drug development and manufacturing.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the key analytical techniques for characterizing imidazole derivatives. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols.

A Multi-faceted Approach to Characterization

A thorough characterization of imidazole derivatives necessitates a multi-technique approach to elucidate different aspects of the molecule's identity and purity. The selection of techniques is strategically driven by the information required at each stage of research and development, from initial synthesis confirmation to final product quality control.

Characterization_Workflow Integrated Analytical Workflow for Imidazole Derivatives cluster_synthesis Synthesis & Purification cluster_structural Primary Structural Elucidation cluster_advanced In-depth & Purity Analysis Synthesis Synthesis of Imidazole Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Structural Confirmation MS Mass Spectrometry (MS) Purification->MS Molecular Weight Verification FTIR FTIR Spectroscopy Purification->FTIR Functional Group ID Elemental Elemental Analysis Purification->Elemental Empirical Formula Xray X-ray Crystallography NMR->Xray Detailed 3D Structure HPLC HPLC / UHPLC MS->HPLC Purity & Quantification Thermal Thermal Analysis (DSC, TGA) FTIR->Thermal Solid-state Properties

Caption: Integrated workflow for imidazole derivative characterization.

I. Spectroscopic Techniques: Unveiling the Molecular Architecture

Spectroscopic methods are fundamental to the initial identification and structural elucidation of newly synthesized imidazole derivatives. They provide critical information about the molecular framework, functional groups, and connectivity of atoms.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is arguably the most powerful tool for unambiguous structure determination of organic molecules. For imidazole derivatives, ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.[1] The chemical shifts of the imidazole ring protons are particularly informative. For instance, the proton at the C2 position is typically the most deshielded due to the influence of the two adjacent nitrogen atoms.

Trustworthiness: The reproducibility of NMR spectra and the predictable nature of chemical shifts and coupling constants for specific structural motifs provide a high degree of confidence in the assigned structure. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can be employed to definitively establish proton-proton and proton-carbon correlations, respectively, further validating the structural assignment.

Protocol: ¹H and ¹³C NMR Analysis of a Novel Imidazole Derivative
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified imidazole derivative.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the solvent peak.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum using a 400 or 500 MHz spectrometer.[1]

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, longer acquisition time and relaxation delay compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ) and coupling patterns (J-coupling) to deduce the connectivity of protons.

    • Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values from databases or computational software.

Typical NMR Chemical Shifts (δ, ppm) for Imidazole Ring
Proton (¹H)
H-2
H-4/H-5
Carbon (¹³C)
C-2
C-4/C-5

Note: Chemical shifts are highly dependent on the substituents attached to the imidazole ring.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is indispensable for determining the molecular weight of an imidazole derivative and confirming its elemental composition.[1][3] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.[5]

Trustworthiness: The molecular ion peak (M+) provides a direct and accurate measurement of the molecular weight. The isotopic pattern, particularly for compounds containing elements like chlorine or bromine, serves as a built-in validation of the elemental composition.

Protocol: ESI-MS Analysis of an Imidazole Derivative
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the electrospray ionization (ESI) source.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer via a syringe pump or through an HPLC system.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the imidazole derivative.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Analyze the fragmentation pattern to identify characteristic losses of substituents. For instance, the loss of small molecules like NH₃, CO₂, or CO from the substituents is a common fragmentation pathway.[5] The imidazole ring itself is generally stable and does not readily open during fragmentation.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[1] For imidazole derivatives, FTIR can confirm the presence of the N-H bond (if unsubstituted on the nitrogen), C=N, and C=C stretching vibrations of the imidazole ring, as well as functional groups on the substituents.

Trustworthiness: The characteristic absorption frequencies of functional groups are well-established, making FTIR a reliable method for qualitative analysis. The presence or absence of specific peaks can confirm the success of a chemical reaction, for example, the disappearance of a starting material's functional group peak and the appearance of a new one in the product.

Characteristic FTIR Absorption Bands for Imidazole Derivatives (cm⁻¹)
Vibration
N-H stretch (unsubstituted imidazole)
C-H stretch (aromatic)
C=N stretch
C=C stretch

Note: The exact positions of these bands can vary depending on the molecular structure and intermolecular interactions.

II. Chromatographic Techniques: Ensuring Purity and Quantitation

Chromatographic methods are essential for separating imidazole derivatives from impurities and for their quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse technique for assessing the purity of imidazole derivatives and for their quantification in various matrices, including pharmaceutical formulations.[6] Reversed-phase HPLC is the most common mode used, where a nonpolar stationary phase is used with a polar mobile phase.

Trustworthiness: HPLC methods, when properly validated, provide highly accurate and precise quantitative results. The use of a diode array detector (DAD) or a mass spectrometer (LC-MS) adds another layer of confidence by providing spectral information for peak identification and purity assessment.[7]

Protocol: Reversed-Phase HPLC for Purity Analysis
  • Sample Preparation:

    • Accurately prepare a stock solution of the imidazole derivative in a suitable solvent (e.g., methanol, acetonitrile).

    • Prepare working solutions by diluting the stock solution to the desired concentration range for analysis.

  • Chromatographic Conditions:

    • Column: A C18 column is a common choice for reversed-phase separation of imidazole derivatives.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate, formic acid in water) and an organic modifier (e.g., acetonitrile, methanol).[7] A gradient elution is often employed to achieve good separation of compounds with a range of polarities.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detection at a wavelength where the imidazole derivative has maximum absorbance (often around 210-280 nm).[8]

  • Data Analysis:

    • Identify the peak corresponding to the imidazole derivative based on its retention time.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow HPLC Analysis Workflow SamplePrep Sample Preparation (Dissolution & Dilution) Injection Injection into HPLC System SamplePrep->Injection Separation Separation on C18 Column Injection->Separation Detection UV or MS Detection Separation->Detection DataAnalysis Data Analysis (Purity & Quantification) Detection->DataAnalysis

Caption: A typical workflow for HPLC analysis.

III. Thermal Analysis: Probing Physicochemical Properties

Thermal analysis techniques provide valuable information about the physical and chemical properties of imidazole derivatives as a function of temperature.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Expertise & Experience: DSC is used to determine the melting point, purity, and polymorphism of a compound. TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[9][10] For imidazole derivatives, good thermal stability is often a desirable property, especially for materials applications.[9]

Trustworthiness: The melting point determined by DSC is a key physical constant that can be used to identify a compound and assess its purity. TGA provides a quantitative measure of thermal stability, which is crucial for understanding the material's limitations under thermal stress.

Protocol: Thermal Analysis of an Imidazole Derivative
  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan for DSC or a ceramic/platinum pan for TGA.

  • Instrument Setup:

    • Calibrate the instrument using appropriate standards (e.g., indium for DSC).

    • Purge the sample chamber with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Data Acquisition:

    • DSC: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range that includes the expected melting point.

    • TGA: Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600-800 °C) to observe its complete decomposition.[9]

  • Data Analysis:

    • DSC: Determine the onset and peak temperatures of the melting endotherm.

    • TGA: Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

IV. X-ray Crystallography: The Definitive 3D Structure

Expertise & Experience: Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a molecule in the solid state.[11][12] It provides precise information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for understanding the compound's properties and its interactions with biological targets.[11]

Trustworthiness: An X-ray crystal structure provides unambiguous proof of the molecular structure and stereochemistry. The quality of the crystal structure is assessed by various metrics, such as the R-factor, which indicates the agreement between the experimental data and the final refined model.

V. Elemental Analysis

Expertise & Experience: Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound.[1] This data is used to determine the empirical formula of a newly synthesized compound.

Trustworthiness: When the experimentally determined elemental composition matches the theoretical values for a proposed molecular formula, it provides strong evidence for the compound's identity and purity.

Conclusion

The comprehensive characterization of imidazole derivatives is a critical undertaking that relies on the synergistic application of a suite of analytical techniques. From the initial confirmation of molecular structure by NMR and mass spectrometry to the rigorous assessment of purity by HPLC and the definitive elucidation of the three-dimensional architecture by X-ray crystallography, each method provides a unique and essential piece of the puzzle. The protocols and insights provided in this guide are intended to empower researchers and scientists to confidently and accurately characterize these important molecules, thereby accelerating the pace of discovery and development in medicine and materials science.

References

  • IOSR Journal of Pharmacy. (n.d.). Synthesize Characterize and Biological Evaluation of Imidazole Derivatives. Retrieved from [Link]

  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. Retrieved from [Link]

  • Chidambaranathan, V., et al. (2015). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica, 7(1), 14-19. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. 6(3), 314-328. Retrieved from [Link]

  • ResearchGate. (n.d.). Elemental analysis of PS-CH2-imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of the imidazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of Imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives Based on 2-chloro-7-methyl-3-formylquinoline. Retrieved from [Link]

  • Antifungal compounds. (n.d.). HPLC method for separating enantiomers of imidazole derivatives. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Retrieved from [Link]

  • ResearchGate. (2018, May 1). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Retrieved from [Link]

  • IntechOpen. (2022, January 10). Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra of imidazole (1) and Ni(Im)6(NO3)2 complexes prepared. Retrieved from [Link]

  • Podolska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. 8(8), 255-258. Retrieved from [Link]

  • ACS Publications. (n.d.). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Retrieved from [Link]

  • PubMed Central. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Elemental analysis data for imidazole, 2-methylimidazole, and. Retrieved from [Link]

  • PubMed. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Retrieved from [Link]

  • PubMed. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Imidazole. Retrieved from [Link]

  • MDPI. (2022, February 17). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Retrieved from [Link]

  • SlideServe. (2016, May 5). Imidazole & 2-Methylimidazole | UV-Vis Spectrum PowerPoint Presentation. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Retrieved from [Link]

  • MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]

  • Supporting Information. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. Retrieved from [Link]

  • ajer.org. (2021, April 9). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. Retrieved from [Link]

  • ResearchGate. (n.d.). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (n.d.). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Retrieved from [Link]

  • Analytice. (2022, January 31). Laboratory analysis of imidazole (CAS: 288-32-4). Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal Structures of two Imidazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA, DTG and DSC curves for imidazol at 10 °C/min of heating rate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of imidazole derivative (IMD) in D6-DMSO. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational UV-vis's spectra of imidazole-2-carboxaldehyde showing oscillator strength for two highest peaks of absorption bands. Retrieved from [Link]

  • YouTube. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) IITM-41; (d). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of studied M(II) formate-imidazole complexes and sodium. Retrieved from [Link]

Sources

Application Notes and Protocols for the Evaluation of Imidazole[4,5-e]diazepine-4,8-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Fused Imidazole Heterocycles

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and coordinate with metallic ions allow for diverse interactions with biological macromolecules.[1] Consequently, imidazole derivatives have been extensively investigated for their potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][2]

This guide focuses on a specific class of fused imidazoles: imidazole[4,5-e]diazepine-4,8-diones . This heterocyclic system has been explored for its therapeutic potential, drawing from the established bioactivity of related compounds. For instance, heterocycles with a fused imidazo[4,5-e][3][4]diazepine ring have demonstrated potent in vitro activity against various cancer cell lines, including lung, breast, ovarian, and prostate cancers.[3][5] Furthermore, ring-expanded nucleosides incorporating this scaffold have shown promise against viruses such as Hepatitis B (HBV), Hepatitis C (HCV), and measles virus.[3][5]

However, it is crucial to approach this chemical class with a rigorous and objective screening methodology. A study by Perkovic et al. (2013) on a series of novel imidazole[4,5-e][3][4]diazepine-4,8-dione derivatives (specifically, compounds 9-11 in their research) revealed no significant broad-spectrum antiviral activity against a panel of DNA and RNA viruses.[3][5] The cytostatic effects were also found to be modest and highly selective. For example, one derivative showed a modest cytostatic effect against colon cancer cells (SW620) with an IC₅₀ of 20 µM.[5]

These findings underscore the importance of robust and standardized protocols to accurately assess the biological activity of this and related compound series. This document provides detailed application notes and protocols for evaluating the cytostatic and antiviral properties of imidazole[4,5-e]diazepine-4,8-dione derivatives, enabling researchers to generate reliable and reproducible data.

Part 1: Assessment of Cytostatic Activity

The evaluation of cytostatic activity is a critical first step in determining the anticancer potential of novel chemical entities. The primary objective is to quantify the concentration-dependent effect of the compound on the proliferation of cancer cell lines.

Scientific Rationale

Many imidazole-based compounds exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of protein kinases involved in cell signaling, intercalation with DNA, and disruption of microtubule dynamics, leading to cell cycle arrest.[2][4] The protocols outlined below are designed to provide a quantitative measure of the growth-inhibitory effects, which can then guide further mechanistic studies.

Recommended Assay: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that relies on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[6][7] The amount of bound dye is directly proportional to the total protein mass, and thus to the number of cells. This assay is independent of cellular metabolic activity, making it a robust method for cytotoxicity screening.[7][8]

Experimental Workflow for Cytostatic Activity Screening

Cytostatic_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: SRB Assay cluster_analysis Phase 4: Data Analysis A 1. Culture selected cancer cell lines (e.g., HeLa, SW620) C 3. Seed cells into 96-well plates and allow to adhere overnight A->C B 2. Prepare stock solutions of imidazole[4,5-e]diazepine- 4,8-dione derivatives in DMSO D 4. Treat cells with a serial dilution of test compounds B->D C->D E 5. Incubate for 48-72 hours D->E F 6. Fix cells with trichloroacetic acid (TCA) E->F G 7. Stain with SRB dye F->G H 8. Wash to remove unbound dye G->H I 9. Solubilize bound dye with Tris buffer H->I J 10. Measure absorbance at ~510-540 nm I->J K 11. Calculate percentage growth inhibition and determine IC50 values J->K

Caption: Workflow for assessing cytostatic activity using the SRB assay.

Detailed Protocol: SRB Cytotoxicity Assay

Materials:

  • HeLa (cervical cancer) and SW620 (colon cancer) cell lines

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (imidazole[4,5-e]diazepine-4,8-diones) dissolved in DMSO

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution: 1% (v/v) acetic acid

  • Solubilization buffer: 10 mM Tris base solution, pH 10.5

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Plating:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium from a concentrated stock in DMSO. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well (on top of the 100 µL of medium) and incubate for 1 hour at 4°C.

    • Carefully wash the plate five times with slow-running tap water or 1% acetic acid to remove the TCA, medium, and dead cells.

    • Allow the plate to air-dry completely.

  • Staining and Solubilization:

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]

    • Quickly wash the plate four times with 1% acetic acid to remove any unbound dye.[7]

    • Allow the plate to air-dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the optical density (OD) at a wavelength of 510-540 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [(OD_treated - OD_blank) / (OD_vehicle_control - OD_blank)] * 100

    • Plot the percentage of growth inhibition against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Data Interpretation and Expected Results
Compound ClassTarget Cell LineReported IC₅₀ (µM)Reference
Imidazole[4,5-e][3][4]diazepine-4,8-dione derivative (Cmpd 11)SW620 (Colon)20[5]
Imidazole derivative (Cmpd 3)HeLa (Cervical)9.5[3][5]
Imidazole derivative (Cmpd 1)HeLa (Cervical)24[5]
Imidazole derivative (Cmpd 5)HeLa (Cervical)32[5]

Table 1: Example cytostatic activity data for imidazole derivatives. Note that compounds 1, 3, and 5 are not imidazole[4,5-e]diazepine-4,8-diones but are structurally related precursors from the same study.

A potent compound will exhibit a low IC₅₀ value. The selectivity of the compound can be assessed by comparing its IC₅₀ values across different cancer cell lines and, ideally, against a non-cancerous cell line (e.g., human normal fibroblasts) to determine a therapeutic window.[3]

Part 2: Assessment of Antiviral Activity

The evaluation of antiviral activity aims to determine a compound's ability to inhibit viral replication. Given that the primary study on imidazole[4,5-e]diazepine-4,8-diones found no significant broad-spectrum activity, the following protocols serve as a standardized methodology for confirming these findings or screening new derivatives for potential, specific antiviral effects.

Scientific Rationale

Antiviral compounds can interfere with various stages of the viral life cycle, including attachment, entry, uncoating, replication of the viral genome, synthesis of viral proteins, assembly of new virions, and their release from the host cell. The choice of assay depends on the nature of the virus (lytic or non-lytic) and the desired endpoint.

Recommended Assay: Plaque Reduction Assay

For lytic viruses (viruses that cause host cell death), the plaque reduction assay is the "gold standard" for quantifying antiviral activity.[9] This assay measures the ability of a compound to reduce the number of plaques (zones of cell death) formed in a monolayer of infected cells. Each plaque originates from a single infectious virus particle.

Experimental Workflow for Antiviral Activity Screening

Antiviral_Workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_incubation Phase 3: Incubation & Plaque Formation cluster_analysis Phase 4: Visualization & Analysis A 1. Prepare confluent monolayers of susceptible host cells in 6- or 12-well plates D 4. Pre-incubate cells with the test compound dilutions A->D B 2. Prepare serial dilutions of the test compound B->D C 3. Prepare a standardized virus stock (e.g., 100 PFU per well) E 5. Infect the cells with the virus stock C->E D->E F 6. Remove inoculum and add a semi-solid overlay containing the test compound E->F G 7. Incubate for 2-5 days to allow plaque formation F->G H 8. Fix the cells and stain with crystal violet G->H I 9. Count the number of plaques in each well H->I J 10. Calculate the percentage of plaque reduction and determine the EC50 value I->J

Caption: Workflow for assessing antiviral activity using the Plaque Reduction Assay.

Detailed Protocol: Plaque Reduction Assay

Materials:

  • Susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus)

  • Appropriate cell culture medium

  • Virus stock with a known titer (PFU/mL)

  • Test compounds dissolved in DMSO

  • Semi-solid overlay medium (e.g., culture medium with 1% methylcellulose or agarose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • 6- or 12-well cell culture plates

Procedure:

  • Cell Plating:

    • Seed host cells in 6- or 12-well plates to form a confluent monolayer within 24-48 hours.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Dilute the virus stock in serum-free medium to a concentration that will yield 50-100 plaques per well.

  • Infection and Treatment:

    • When the cell monolayer is confluent, aspirate the growth medium.

    • Wash the monolayer gently with phosphate-buffered saline (PBS).

    • Add the diluted virus inoculum to each well (except for cell control wells). Include a virus control well (no compound).

    • Adsorb the virus for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes.

  • Overlay and Incubation:

    • After the adsorption period, gently aspirate the virus inoculum.

    • Overlay the cell monolayer with the semi-solid overlay medium containing the appropriate concentrations of the test compound.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaques to develop (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting:

    • Aspirate the overlay medium.

    • Fix the cells by adding the fixing solution and incubating for at least 30 minutes.

    • Pour off the fixing solution and stain the cells with the crystal violet solution for 15-30 minutes.

    • Gently wash the wells with water to remove excess stain and allow them to air-dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. % Plaque Reduction = [1 - (Plaque count in treated well / Plaque count in virus control)] * 100

    • Determine the EC₅₀ value (the effective concentration that reduces the number of plaques by 50%) by plotting the percentage of plaque reduction against the compound concentration.

Conclusion and Future Directions

The protocols detailed in this guide provide a standardized framework for the initial assessment of the cytostatic and antiviral activities of imidazole[4,5-e]diazepine-4,8-dione derivatives. While initial studies on a limited set of these compounds have shown modest to no activity, the vast chemical space of fused imidazole heterocycles warrants continued investigation.[3][5] By employing these robust and validated assays, researchers can confidently screen new analogues, identify potential lead compounds, and contribute valuable data to the field of medicinal chemistry. Any compounds demonstrating significant and selective activity in these primary screens should be advanced to secondary assays, such as virus yield reduction assays for antiviral candidates or mechanistic studies (e.g., cell cycle analysis, apoptosis assays) for potential anticancer agents.

References

  • Perković, I., et al. (2013). The Novel [4,5-e][3][4]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations. Molecules, 18(11), 13385-13397. Available from: [Link]

  • Perković, I., et al. (2013). The Novel [4,5-e][3][4]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole. National Center for Biotechnology Information. Available from: [Link]

  • Khan, I., et al. (2022). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Pharmaceuticals. Available from: [Link]

  • Jadhav, S. B., et al. (2023). An acumen into anticancer efficacy of imidazole derivatives. Future Journal of Pharmaceutical Sciences. Available from: [Link]

  • Mishra, R., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Available from: [Link]

  • CABI Digital Library. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. Available from: [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Available from: [Link]

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Available from: [Link]

  • Prichard, M. N., et al. (1990). A Microtiter Virus Yield Reduction Assay for the Evaluation of Antiviral Compounds Against Human Cytomegalovirus and Herpes Simplex Virus. Journal of Virological Methods, 28(1), 101-6. Available from: [Link]

  • ScienceDirect. (2024). Cytotoxic activity, caspase-3 mediated apoptosis, and PARP-1 inhibition targeted molecular modeling studies of novel imidazole-fused hydrazones. Available from: [Link]

  • protocols.io. (2023). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Available from: [Link]

  • National Center for Biotechnology Information. (1998). ELVIRA HSV, a Yield Reduction Assay for Rapid Herpes Simplex Virus Susceptibility Testing. Available from: [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Available from: [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Available from: [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Available from: [Link]

  • Tiaris Biosciences. (2024). SRB Cytotoxicity Assay Kit. Available from: [Link]

Sources

Application Notes & Protocols: A Guide to the Use of Imidazole Derivatives as Transglutaminase 2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Transglutaminase 2 (TG2) is a multifaceted, calcium-dependent enzyme implicated in a wide array of pathological processes, including fibrosis, celiac disease, neurodegeneration, and cancer.[1][2][3] Its enzymatic activity, primarily the post-translational cross-linking of proteins, contributes significantly to disease progression, making it a compelling target for therapeutic intervention.[4][5] This guide provides a comprehensive overview and detailed protocols for researchers studying a promising class of TG2 inhibitors: imidazole derivatives. We delve into the biochemical and cell-based characterization of these compounds, offering step-by-step methodologies to assess their inhibitory potency and cellular efficacy. The protocols are designed with self-validating controls to ensure data integrity, supported by expert insights into the causality behind experimental choices.

Introduction: Transglutaminase 2 as a Therapeutic Target

Transglutaminase 2 is a unique enzyme, distinguished by its functional versatility.[6] While best known for catalyzing the formation of stable ε-(γ-glutamyl)lysine isopeptide bonds between proteins, it also functions as a G-protein in signal transduction, a protein disulfide isomerase, and a kinase.[1][7][8] This functional diversity allows it to influence numerous cellular pathways.

Under physiological conditions, TG2 activity is tightly regulated. However, in many disease states, its expression and activity become dysregulated.[3]

  • In fibrotic diseases , extracellular TG2 excessively cross-links extracellular matrix (ECM) proteins like collagen, leading to tissue stiffening and organ failure.[4][9] This process is often driven by signaling pathways like TGF-β.[9]

  • In celiac disease , TG2 deamidates specific glutamine residues in dietary gluten peptides.[1][10] This modification dramatically increases the peptides' immunogenicity, triggering the destructive autoimmune response in genetically susceptible individuals.[11]

  • In cancer , TG2 contributes to tumor growth, metastasis, and chemoresistance by activating pro-survival pathways such as NF-κB and PI3K/Akt and facilitating cell adhesion and invasion.[2][12]

The central role of TG2's enzymatic activity in these pathologies has driven the development of small molecule inhibitors.[1][13] Among these, imidazole-based compounds have emerged as a potent class of irreversible inhibitors that covalently target the active site cysteine (Cys277), thereby providing a powerful tool for research and potential therapeutic development.[1]

Pathological Signaling Mediated by TG2

The diagram below illustrates the central role of TG2 in mediating pro-fibrotic and pro-survival signaling cascades, highlighting key intervention points for inhibitors.

TG2_Signaling_Pathways cluster_stimuli Pathological Stimuli cluster_tg2 TG2 Hub cluster_downstream Downstream Effects TGFb TGF-β TG2 Transglutaminase 2 (TG2) TGFb->TG2 Upregulates Inflammation Inflammation (e.g., IFN-γ) Inflammation->TG2 Upregulates Gluten Gluten Peptides Gluten->TG2 Substrate ECM ECM Cross-linking (Fibronectin, Collagen) TG2->ECM Catalyzes NFkB NF-κB / PI3K/Akt Activation TG2->NFkB Activates Deamidation Gluten Deamidation TG2->Deamidation Catalyzes Fibrosis Fibrosis ECM->Fibrosis Survival Chemoresistance & Cell Survival NFkB->Survival Autoimmunity T-Cell Activation (Autoimmunity) Deamidation->Autoimmunity

Caption: Pathological roles of Transglutaminase 2 (TG2).

Mechanism of Inhibition by Imidazole Derivatives

Most irreversible TG2 inhibitors are designed to covalently modify the nucleophilic cysteine residue (Cys277) in the enzyme's active site.[1] Imidazole derivatives, particularly structures like 2-[(2-oxopropyl)thio]imidazolium, function as suicide inhibitors. They enter the active site, and the reactive cysteine attacks the electrophilic portion of the inhibitor, leading to an irreversible covalent bond. This modification permanently blocks substrate access and inactivates the enzyme.

Caption: Irreversible inhibition of TG2 by an imidazole derivative.

Application Note I: In Vitro Biochemical Potency Assessment

This section provides a robust protocol to determine the half-maximal inhibitory concentration (IC50) of imidazole derivatives against purified TG2 using a colorimetric plate-based assay.

Principle

The assay measures the Ca²⁺-dependent incorporation of an amine donor substrate, 5-Biotinamidopentylamine (5BP), onto a glutamine-containing peptide substrate, N-carbobenzoxy-L-glutaminylglycine (Cbz-Gln-Gly), which is coated onto a microplate. The reaction is catalyzed by recombinant human TG2. The amount of incorporated 5BP is quantified using Streptavidin-Peroxidase (SAv-HRP) and a chromogenic HRP substrate like TMB (3,3',5,5'-Tetramethylbenzidine). The resulting color intensity is inversely proportional to the inhibitory activity of the test compound.

Materials and Reagents
ReagentSupplier (Example)Purpose
Recombinant Human TG2R&D Systems, ZediraEnzyme source
Cbz-Gln-GlySigma-AldrichGlutamine donor substrate
5-Biotinamidopentylamine (5BP)Thermo FisherAmine donor substrate
Nunc MaxiSorp™ 96-well platesThermo FisherSolid phase for substrate
Streptavidin-HRP (SAv-HRP)Bio-RadDetection conjugate
TMB Substrate SolutionSeraCareChromogenic reporter
Dithiothreitol (DTT)Sigma-AldrichReducing agent for Cys277
Calcium Chloride (CaCl₂)Sigma-AldrichEnzyme activator
Tris-HCl, NaCl, EDTAVariousBuffer components
Imidazole Test CompoundN/AInhibitor
DMSOSigma-AldrichCompound solvent
Protocol: IC50 Determination

A. Plate Preparation (Day 1)

  • Prepare a 1 mg/mL solution of Cbz-Gln-Gly in sterile deionized water.

  • Add 100 µL of this solution to each well of a 96-well MaxiSorp™ plate.

  • Seal the plate and incubate overnight at 4°C to allow for passive adsorption.

  • Wash the plate 3 times with 200 µL/well of Wash Buffer (1x PBS, 0.05% Tween-20). Pat dry on paper towels.

  • Block the plate by adding 200 µL/well of Blocking Buffer (1x PBS, 2% BSA) and incubate for 2 hours at room temperature (RT).

  • Wash the plate 3 times with Wash Buffer. The plate is now ready for the assay.

B. Assay Procedure (Day 2)

  • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA.

  • Prepare Compound Dilutions: Perform a serial dilution of the imidazole inhibitor in 100% DMSO. A typical starting concentration is 10 mM. Then, create intermediate dilutions in Assay Buffer such that the final DMSO concentration in the well is ≤1%.

  • Plate Layout: Designate wells for Blanks (no enzyme), Vehicle Control (DMSO, 0% inhibition), Positive Control (a known inhibitor, if available), and Test Compound dilutions.

Well TypeReagent 1 (50 µL)Reagent 2 (25 µL)Reagent 3 (25 µL)
BlankAssay BufferAssay BufferSubstrate Mix
Vehicle (100% Activity)Assay Buffer + Vehicle (DMSO)TG2 Enzyme MixSubstrate Mix
Test CompoundInhibitor DilutionTG2 Enzyme MixSubstrate Mix
  • Prepare TG2 Enzyme Mix: Dilute recombinant TG2 to 4x the final concentration (e.g., 400 ng/mL for a 100 ng/mL final concentration) in Assay Buffer. Add DTT to a final concentration of 4 mM. Expert Insight: DTT is critical to keep the active site Cys277 in its reduced, active state.[6]

  • Prepare Substrate Mix: Prepare a 4x solution of 5BP (e.g., 4 mM for 1 mM final) and CaCl₂ (e.g., 20 mM for 5 mM final) in Assay Buffer. Expert Insight: TG2 is a Ca²⁺-dependent enzyme; its omission serves as a negative control.[14]

  • Reaction Setup:

    • Add 50 µL of Assay Buffer, Vehicle, or Inhibitor Dilutions to the appropriate wells of the Cbz-Gln-Gly coated plate.

    • Add 25 µL of the TG2 Enzyme Mix to all wells except the Blanks.

    • Pre-incubate the plate for 30 minutes at 37°C. This step allows the irreversible inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 25 µL of the Substrate Mix to all wells to start the reaction.

  • Incubate: Seal the plate and incubate for 60 minutes at 37°C.

  • Stop & Wash: Stop the reaction by washing the plate 5 times with Wash Buffer.

C. Detection

  • Dilute SAv-HRP in Blocking Buffer (e.g., 1:5000). Add 100 µL to each well.

  • Incubate for 30 minutes at RT, protected from light.

  • Wash the plate 5 times with Wash Buffer.

  • Add 100 µL of TMB Substrate Solution to each well.

  • Incubate at RT until sufficient color develops (typically 5-15 minutes). The Vehicle wells should turn a deep blue.

  • Stop the color development by adding 50 µL of Stop Solution (e.g., 2 N H₂SO₄) to each well. The color will change from blue to yellow.

  • Read the absorbance at 450 nm on a microplate reader.

Data Analysis
  • Subtract the average absorbance of the Blank wells from all other wells.

  • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Abs_Inhibitor / Abs_Vehicle))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Application Note II: Cellular Target Engagement & Efficacy

Moving from a purified enzyme system to a cellular context is essential to validate an inhibitor's efficacy. This protocol uses the Caco-2 human intestinal epithelial cell line, a relevant model for celiac disease research, to assess the inhibition of both endogenous and induced TG2 activity.[15][16]

Principle

Caco-2 cells express TG2, and its expression can be significantly upregulated by treatment with interferon-gamma (IFN-γ).[15] The protocol measures the ability of an imidazole derivative to inhibit TG2-mediated cross-linking activity in both cell lysates and on the surface of intact cells. Efficacy is determined by quantifying the incorporation of a cell-permeable biotinylated amine probe or by observing the reduction of high-molecular-weight protein aggregates via Western blot.

Workflow for Cellular Assays

Caption: General workflow for cell-based TG2 inhibition assays.

Protocol 1: Inhibition in Cell Lysates
  • Cell Culture: Culture Caco-2 cells until confluent and differentiated (approx. 14-21 days post-confluence). To upregulate TG2, treat cells with 1000 IU/mL IFN-γ for 48 hours.[15]

  • Lysis: Wash cells with cold PBS and lyse using a non-denaturing lysis buffer (e.g., M-PER™ or Triton-based buffer) containing protease inhibitors.[6][14]

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

  • Inhibition Assay:

    • In a microcentrifuge tube, combine 50 µg of cell lysate protein with the desired concentration of imidazole inhibitor or vehicle (DMSO).

    • Pre-incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding a substrate mix containing 5 mM CaCl₂, 2 mM DTT, and 1 mM 5BP.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding EDTA to a final concentration of 20 mM.

  • Detection (ELISA-based):

    • Coat a 96-well plate with the reaction mixture overnight at 4°C.

    • Wash, block, and probe with SAv-HRP, followed by TMB detection as described in the in vitro protocol. The signal reflects the total TG2 activity in the lysate.

Protocol 2: Western Blot Analysis of Protein Cross-linking
  • Cell Treatment: Culture and treat Caco-2 cells with IFN-γ and inhibitors as described above.

  • Lysis: Lyse the cells in RIPA buffer containing protease inhibitors and EDTA (to stop TG2 activity upon lysis).

  • SDS-PAGE and Western Blot:

    • Separate 20-30 µg of protein lysate on a 4-12% gradient SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Probe with a primary antibody against TG2 (to confirm expression) or a substrate of interest (e.g., fibronectin).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize using an ECL substrate.

  • Interpretation: In untreated or vehicle-treated samples, active TG2 will create high-molecular-weight smears or distinct bands in the stacking gel, representing cross-linked protein oligomers.[17] Effective inhibitors will significantly reduce the appearance of this high-molecular-weight signal.

Protocol 3: Cell Viability Assay
  • Critical Control: It is imperative to ensure that the observed inhibition is not due to compound toxicity. A parallel plate of Caco-2 cells should be treated with the same concentrations of the imidazole derivative for the same duration.

  • Method: Use a resazurin-based (e.g., AlamarBlue) or MTT assay to measure metabolic activity, which serves as a proxy for cell viability.[15][18] Results should show no significant decrease in viability at the concentrations used for the activity assays.

Troubleshooting and Best Practices

  • Low In Vitro Activity: Ensure DTT is fresh and included in the enzyme mix. Confirm the Ca²⁺ concentration is optimal (typically 5-10 mM). Verify the activity of the recombinant TG2 enzyme batch.

  • High Background in Cellular Assays: Ensure thorough washing steps. Non-specific binding of SAv-HRP can be reduced by increasing the BSA or non-fat milk concentration in the blocking buffer.

  • Inhibitor Insolubility: If compounds precipitate, consider adjusting the vehicle or using a lower top concentration. Always sonicate stock solutions.

  • Self-Validation: Every experiment must include a vehicle control (e.g., 0.1% DMSO) to define 100% activity and a no-enzyme/no-lysate control to define the background signal. Comparing results to a known, structurally distinct TG2 inhibitor can provide additional validation.[16]

References

  • Siegel, M. & Khosla, C. (2007). Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States. Pharmacology & Therapeutics. [Link]

  • Schuppan, D., et al. (2023). Inhibition of Transglutaminase 2 as a Therapeutic Strategy in Celiac Disease—In Vitro Studies in Intestinal Cells and Duodenal Biopsies. International Journal of Molecular Sciences. [Link]

  • Bantleon, F., et al. (2019). Targeting transglutaminase 2: pathways to celiac disease therapies. Journal of Translational Medicine. [Link]

  • Shinde, A., et al. (2022). Transglutaminase2: An Enduring Enzyme in Diabetes and Age-Related Metabolic Diseases. International Journal of Molecular Sciences. [Link]

  • Schuppan, D., et al. (2023). Inhibition of Transglutaminase 2 as a Therapeutic Strategy in Celiac Disease-In Vitro Studies in Intestinal Cells and Duodenal Biopsies. PubMed. [Link]

  • Chen, S., et al. (2021). Inhibition of Transglutaminase 2 by a Selective Small Molecule Inhibitor Reduces Fibrosis and Improves Pulmonary Function in a Bleomycin Mouse Model. International Journal of Molecular Sciences. [Link]

  • Wang, Z. & Griffin, M. (2012). In vitro Crosslinking Reactions and Substrate Incorporation Assays for The Identification of Transglutaminase-2 Protein Substrates. Journal of Visualized Experiments. [Link]

  • Fasano, A., et al. (2020). The Role of Transglutaminase 2 in Cancer: An Update. International Journal of Molecular Sciences. [Link]

  • Keillor, J. W., et al. (2010). Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2. Journal of Medicinal Chemistry. [Link]

  • Fesus, L. & Piacentini, M. (2017). Transglutaminase 2 in human diseases. Progress in Molecular Biology and Translational Science. [Link]

  • Kargbo, R. B. (2023). Development and Utilization of Novel Transglutaminase 2 Inhibitors for Potential Treatment of Autoimmune Disease and Gastrointestinal Disorder. ACS Medicinal Chemistry Letters. [Link]

  • Eckert, R. L., et al. (2022). Tissue transglutaminase: a multifunctional and multisite regulator in health and disease. Physiological Reviews. [Link]

  • Patsnap Synapse. (2024). What are Transglutaminases inhibitors and how do they work? Patsnap. [Link]

  • Kalliokoski, S., et al. (2013). Celiac Disease-Specific TG2-Targeted Autoantibodies Inhibit Angiogenesis Ex Vivo and In Vivo in Mice by Interfering with Endothelial Cell Dynamics. PLoS One. [Link]

  • Cloud-Clone Corp. ELISA Kit for Transglutaminase 2, Tissue (TGM2) Manual. Cloud-Clone Corp. [Link]

  • Siegel, M. & Khosla, C. (2007). Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States. ResearchGate. [Link]

  • Javed, A., et al. (2025). Role of Regulatory T Cells and Transglutaminase 2 Inhibitors in Celiac Disease: A Systematic Review. Cureus. [Link]

  • Sarracino, F., et al. (2024). Biological Implications and Functional Significance of Transglutaminase Type 2 in Nervous System Tumors. Cancers. [Link]

  • Keillor, J. W. (2016). Tissue transglutaminase inhibitors. Zedira Blog. [Link]

  • Kalliokoski, S., et al. (2013). Celiac Disease–Specific TG2-Targeted Autoantibodies Inhibit Angiogenesis Ex Vivo and In Vivo in Mice by Interfering with Endothelial Cell Dynamics Supplemental Data. ResearchGate. [Link]

  • Khosla, C., et al. (2009). Role of Transglutaminase 2 in Celiac Disease Pathogenesis. Annual Review of Pathology: Mechanisms of Disease. [Link]

Sources

Application Note: Structural Characterization of Synthesized Diazepine Derivatives using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the structural analysis of newly synthesized diazepine derivatives, a critical class of heterocyclic compounds with significant pharmacological interest.[1] We delve into the synergistic application of high-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) spectroscopy techniques. This guide is designed to provide not just procedural steps, but the underlying scientific rationale, enabling researchers to confidently and accurately elucidate the molecular architecture of novel diazepine-based compounds.

Introduction: The Structural Challenge of Diazepine Derivatives

Diazepines, characterized by a seven-membered ring containing two nitrogen atoms fused to a benzene ring, form the core scaffold of a multitude of therapeutic agents.[1] The pharmacological activity of these compounds is intimately linked to their precise three-dimensional structure, including the nature and position of substituents on the diazepine and fused aromatic rings.[2] Therefore, unambiguous structural characterization is a cornerstone of the drug discovery and development process for this class of molecules.

The synthesis of novel diazepine derivatives can often lead to the formation of unexpected isomers or byproducts.[3] Consequently, robust analytical methodologies are required to confirm the intended molecular structure, determine the molecular formula, and establish stereochemistry. This application note outlines a systematic workflow employing mass spectrometry and NMR spectroscopy to achieve these goals.

High-Resolution Mass Spectrometry (HRMS): Unveiling the Molecular Formula

High-resolution mass spectrometry is an indispensable tool for the initial characterization of newly synthesized compounds.[4] Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the confident determination of the elemental composition of a molecule.[4][5]

The Power of High-Resolution Data

The ability to obtain an exact mass is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions.[5] For instance, a synthesized diazepine derivative might have a nominal mass that could correspond to several possible molecular formulas. HRMS can differentiate between these possibilities by measuring the mass with high precision.[4][6][7]

Protocol: HRMS Analysis of a Diazepine Derivative

This protocol outlines the general steps for analyzing a synthesized diazepine derivative using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that is well-suited for the analysis of many pharmaceutical compounds, as it typically produces intact molecular ions with minimal fragmentation.[8][9][10]

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)[4]

Ionization Mode: Electrospray Ionization (ESI), positive ion mode is often effective for nitrogen-containing heterocycles.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized diazepine derivative.

    • Dissolve the sample in 1 mL of a high-purity solvent such as acetonitrile or methanol. The choice of solvent should be guided by the solubility of the compound.

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent. It is often beneficial to add a small amount of formic acid (0.1%) to the final solution to promote protonation and enhance the signal in positive ion mode.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's instructions using a suitable calibration standard. This is a critical step to ensure high mass accuracy.

    • Set the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to optimal values for the class of compounds being analyzed.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum over a suitable mass range, ensuring that the expected molecular ion is within this range.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺.

    • Utilize the instrument's software to determine the accurate mass of this peak.

    • Input the measured accurate mass into a molecular formula calculator, specifying the possible elements present in the molecule (C, H, N, O, and any other relevant heteroatoms).

    • The calculator will generate a list of possible molecular formulas that are consistent with the measured mass within a specified tolerance (e.g., ±5 ppm).

    • The most plausible molecular formula can often be identified by considering the synthetic route and the isotopic pattern of the molecular ion peak.

Interpreting Fragmentation Patterns in MS/MS

Tandem mass spectrometry (MS/MS) can provide valuable structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation patterns of diazepine derivatives are often characteristic and can help to confirm the core structure and the location of substituents.[11][12] Common fragmentation pathways for 1,5-benzodiazepines involve cleavages within the seven-membered ring.[11][12]

NMR Spectroscopy: Assembling the Molecular Puzzle

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules in solution.[13] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment of individual atoms and their connectivity, allowing for the complete assignment of the molecular structure.

Sample Preparation: The Foundation of a Good Spectrum

The quality of the NMR spectrum is highly dependent on the quality of the sample.[14] Proper sample preparation is therefore crucial for obtaining high-resolution, informative spectra.

Protocol: NMR Sample Preparation

  • Choosing a Deuterated Solvent: Select a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its good dissolving power.[15] Other common solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) and acetone-d₆.[16] The choice of solvent can sometimes influence the chemical shifts of labile protons.

  • Sample Concentration:

    • For ¹H NMR, a concentration of 5-25 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[14][16]

    • For ¹³C NMR, a higher concentration of 50-100 mg may be required to obtain a good signal-to-noise ratio in a reasonable amount of time.[14][16]

  • Sample Preparation Steps:

    • Dissolve the sample in the chosen deuterated solvent in a small vial before transferring it to the NMR tube.[14][16]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality NMR tube to remove any particulate matter.[17] Solid particles can degrade the quality of the spectrum.[15]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if desired for chemical shift referencing.

    • Cap the NMR tube and ensure the sample is thoroughly mixed.

1D NMR: The Initial Structural Snapshot

¹H NMR Spectroscopy: This experiment provides information about the number of different types of protons in a molecule, their chemical environment, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin coupling).

¹³C NMR Spectroscopy: This experiment provides information about the number of different types of carbon atoms in a molecule and their chemical environment. The chemical shifts of carbon atoms are highly sensitive to their local electronic environment, making ¹³C NMR a valuable tool for identifying functional groups and the carbon skeleton.

2D NMR: Connecting the Dots for Unambiguous Assignment

For complex molecules like many diazepine derivatives, 1D NMR spectra can be crowded and difficult to interpret. 2D NMR experiments spread the spectral information into two dimensions, resolving overlapping signals and revealing correlations between different nuclei.[18][19]

Workflow for Structural Elucidation using 2D NMR:

Caption: Workflow for NMR-based structural elucidation.

COSY (Correlation Spectroscopy): This homonuclear 2D experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds.[18][20][21][22] Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D experiment identifies direct one-bond correlations between protons and the carbon atoms to which they are attached.[18][20][21][23] This is an extremely powerful tool for assigning the signals in both the ¹H and ¹³C NMR spectra.[23]

Protocol: Acquiring and Interpreting 2D NMR Spectra

  • Acquisition:

    • Acquire a ¹H NMR spectrum to determine the spectral width for the proton dimension.

    • Acquire a ¹³C NMR spectrum to determine the spectral width for the carbon dimension.

    • Set up and run the COSY and HSQC experiments using standard pulse programs on the NMR spectrometer.

  • Interpretation:

    • COSY:

      • Identify the diagonal peaks, which correspond to the 1D ¹H NMR spectrum.

      • Look for off-diagonal cross-peaks. A cross-peak between two diagonal peaks indicates that the corresponding protons are coupled.

      • Trace the coupling networks to identify spin systems within the molecule.

    • HSQC:

      • The spectrum will have the ¹H NMR spectrum on one axis and the ¹³C NMR spectrum on the other.

      • Each cross-peak indicates a direct connection between a proton and a carbon atom.

      • Use the HSQC data to confidently assign the chemical shifts of protonated carbon atoms and their attached protons.

Expected NMR Data for a Hypothetical Diazepine Derivative

To illustrate the power of these techniques, consider a hypothetical 1,4-diazepine derivative. The following table summarizes the kind of data one might expect to obtain.

Technique Information Gained Example Observation
¹H NMR Number, environment, and connectivity of protons.Aromatic protons in the 7-8 ppm range, methylene protons in the diazepine ring at 3-4 ppm.
¹³C NMR Carbon skeleton and functional groups.Carbonyl carbon around 170 ppm, aromatic carbons between 120-150 ppm.
COSY Proton-proton coupling networks.Correlation between two adjacent methylene groups in the diazepine ring.
HSQC Direct carbon-proton connectivity.A cross-peak confirming that a proton at 3.5 ppm is attached to a carbon at 45 ppm.

Integrated Workflow for Structural Confirmation

The most robust approach to structural elucidation involves the integration of data from both HRMS and NMR.

G A Synthesized Compound B HRMS Analysis A->B C NMR Analysis A->C D Molecular Formula B->D E 1D & 2D NMR Data C->E F Proposed Structure D->F E->F G Final Confirmed Structure F->G

Caption: Integrated MS and NMR workflow.

By first determining the molecular formula with HRMS, the number of possible structures that need to be considered is significantly reduced. The detailed connectivity information from the suite of NMR experiments can then be used to piece together the correct structure from the correct set of atoms.

Conclusion

The combination of high-resolution mass spectrometry and multi-dimensional NMR spectroscopy provides a powerful and comprehensive toolkit for the unambiguous structural characterization of synthesized diazepine derivatives. HRMS delivers the fundamental building blocks in the form of an accurate molecular formula, while a systematic application of 1D and 2D NMR techniques reveals the intricate connectivity of the atoms, leading to a complete and confident structural assignment. This integrated approach is essential for ensuring the scientific integrity of research and for advancing the development of new diazepine-based therapeutic agents.

References

  • Vertex AI Search. (n.d.). What is high-resolution mass spectrometry for determining molecular formulas? Retrieved January 21, 2026.
  • Chemical Instrumentation Facility, Iowa State University. (n.d.).
  • Koch, B. P., & Dittmar, T. (2006). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry, 78(18), 6511–6517.
  • Bruker. (n.d.).
  • University of California, Riverside. (n.d.). How to Prepare Samples for NMR. Retrieved January 21, 2026.
  • Chen, H., et al. (2021). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry, 9, 725055.
  • ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved January 21, 2026.
  • Frontiers. (2021). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Retrieved January 21, 2026.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 21, 2026.
  • Weinmann, W., et al. (2010). Enzyme-assisted synthesis and structural characterization of pure benzodiazepine glucuronide epimers. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 836-842.
  • Räsänen, R. M., et al. (2010). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(6), 1015-1026.
  • Chemistry LibreTexts. (2022). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved January 21, 2026.
  • Creative Proteomics. (n.d.). Electrospray Ionization (ESI)
  • El-Emary, T. I., & Bakhite, E. A. (1983). Mass Spectral Fragmentation Patterns of 11-(o- and p-R-Anilino)-5H-dibenzo[b,e][4][17]diazepines. IV. Organic Mass Spectrometry, 18(11), 481-484.

  • De Hoffmann, E., & Stroobant, V. (2007).
  • YouTube. (2019). Formula determination by high resolution mass spectrometry. Retrieved January 21, 2026.
  • Journal of Chemical Education. (2019).
  • ResearchGate. (n.d.). Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][4][17]diazepines. IV. Retrieved January 21, 2026.

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Taylor & Francis Online. (2022). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Retrieved January 21, 2026.
  • International Journal of Pharmaceutics. (2016).
  • IntechOpen. (2021). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Retrieved January 21, 2026.
  • Magritek. (2022). NMR spectroscopic and theoretical study on the isomerism of dimethyl benzodiazepine (diylidene)
  • ResearchGate. (n.d.). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Retrieved January 21, 2026.
  • ResearchGate. (n.d.). Structures of the seven benzodiazepine analytes. Retrieved January 21, 2026.
  • Semantic Scholar. (n.d.). NMR spectroscopic and theoretical study on the isomerism of dimethyl benzodiazepine (diylidene)
  • Tjiou, E. M., et al. (2005). 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives. Magnetic Resonance in Chemistry, 43(7), 557-562.
  • Swartz, J. L., et al. (2023). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples.
  • YouTube. (2020). SAR of Benzodiazepine. Retrieved January 21, 2026.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved January 21, 2026.
  • ResearchGate. (n.d.). Mass spectra of diazepam and its deuterated analogs (diazepam-d 3 ,-d 5 ). Retrieved January 21, 2026.
  • Journal of Analytical Toxicology. (1993). Benzodiazepine Analysis by Negative Chemical Ionization Gas Chromatography/Mass Spectrometry. Retrieved January 21, 2026.
  • ResearchGate. (n.d.). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. Retrieved January 21, 2026.
  • Li, Y., et al. (2020). LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. Current Pharmaceutical Analysis, 16(7), 843-855.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved January 21, 2026.
  • Kura Biotech. (n.d.). Analysis of Benzodiazepines using Liquid Chromatography Mass Spectrometry-Mass Spectrometry. Retrieved January 21, 2026.
  • Magnetic Resonance in Chemistry. (2005). Benzodiazepine analogues. Part 21.
  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved January 21, 2026.
  • YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Retrieved January 21, 2026.
  • Magnetic Resonance in Chemistry. (1982).
  • Molecules. (2021). Hydrolysis and Enantiodiscrimination of (R)- and (S)
  • SpectraBase. (n.d.). Diazepam - Optional[13C NMR] - Chemical Shifts. Retrieved January 21, 2026.
  • ResearchGate. (n.d.). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Retrieved January 21, 2026.
  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved January 21, 2026.
  • Scilit. (1978). Fourier transform 13 C NMR analysis of benzodiazepines. Retrieved January 21, 2026.
  • ResearchGate. (n.d.). 2D- NMR what is the different between COSY and HSQC??. Retrieved January 21, 2026.
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved January 21, 2026.
  • Molecules. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved January 21, 2026.

Sources

Application Notes & Protocols: A Scientist's Guide to the Pharmacological Screening of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Heterocycles and the Logic of Screening

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of a vast number of FDA-approved drugs and biologically active molecules.[1][2] Their rich chemical diversity and ability to engage with a wide array of biological targets make them a perennially fruitful source for novel therapeutic discovery.[1][3] However, a newly synthesized library of heterocyclic compounds is a collection of unknowns. Pharmacological screening is the systematic process by which we identify potential drug candidates from this collection, assess their mechanisms, and evaluate their therapeutic potential.[4]

This guide provides a structured, experience-driven framework for the pharmacological screening of novel heterocyclic compounds. It is designed not as a rigid set of rules, but as a logical cascade that moves from broad, high-throughput inquiries to specific, mechanism-focused investigations. Each step is built upon a foundation of scientific integrity, emphasizing the controls and validation checkpoints necessary to make confident, data-driven decisions in the drug discovery pipeline.[5][6]

Section 1: The Foundation - Compound Management & Assay Plate Preparation

Expertise & Experience: The most sophisticated assay is worthless if the compounds being tested are degraded, precipitated, or inaccurately dispensed. Rigorous compound management is the bedrock of any successful screening campaign.[7] It ensures that the results you generate are a true reflection of a compound's activity, not an artifact of poor handling.

Protocol 1.1: Master Stock and Assay-Ready Plate Generation

Principle: To preserve the long-term integrity of the compound library, a master stock is maintained in optimal storage conditions.[7] From this, intermediate and then final "assay-ready" plates are created for screening, minimizing freeze-thaw cycles and contamination risk of the master stock. This protocol describes the creation of a 384-well quantitative High-Throughput Screening (qHTS) plate set, where each compound is pre-diluted in a series.[8]

Materials:

  • Novel heterocyclic compound library (e.g., 10 mM in 100% DMSO)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Acoustic liquid handler (e.g., Echo®) or precision tip-based liquid handler

  • 384-well polypropylene source plates (for master stock)

  • 384-well assay plates (e.g., low-volume, black, clear-bottom for fluorescent assays)

  • Plate seals (e.g., foil, heat-sealable)

  • Centrifuge with plate rotors

Procedure:

  • Master Stock Consolidation: Aliquot 50 µL of each 10 mM compound stock into a designated 384-well polypropylene master plate. Seal tightly and store at -20°C or -80°C under desiccated conditions. This is your archival copy.

  • Intermediate Plate Creation: From the master plate, create a copy (the "intermediate plate") containing the compounds at the highest desired screening concentration (e.g., 10 mM). This plate will be the source for serial dilutions.

  • Serial Dilution for Assay-Ready Plates (Inter-plate method):

    • This method places each concentration point for a given compound on a different plate, which is efficient for qHTS.[8]

    • Prepare a set of 7-10 assay-ready plates.

    • Plate 1 (Highest Concentration): Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of 10 mM compound from the intermediate plate into the corresponding wells of the first assay plate. This yields the highest assay concentration (e.g., 50 µM in a 10 µL final assay volume).

    • Plate 2-N (Dilutions): In the intermediate plate, perform a serial dilution (e.g., 1:3 or 1:5) with pure DMSO. After each dilution step, transfer 50 nL to the next assay-ready plate in the series.

  • Control Wells: Dedicate specific columns on every plate for controls.

    • Negative Control: 100% DMSO (vehicle control).

    • Positive Control: A known inhibitor or activator of the target.

  • Sealing and Storage: Seal all assay-ready plates. They can be stored at -20°C for short-term use or used immediately. Before use, thaw plates and centrifuge briefly (e.g., 1000 x g for 1 minute) to ensure all liquid is at the bottom of the wells.

Scientist's Notes:

  • Causality: Using an acoustic, non-contact liquid handler minimizes the risk of cross-contamination and is highly accurate for the low-nanoliter volumes required for 384-well or 1536-well HTS.[9]

  • Trustworthiness: Every plate must contain its own set of controls. This self-validating system accounts for plate-to-plate or day-to-day variability in assay performance.

Section 2: Primary Screening - Identifying Initial "Hits"

Expertise & Experience: The goal of primary screening is not to find a perfect drug, but to rapidly and cost-effectively identify compounds that interact with the target of interest.[10] This is a numbers game; we are looking for "hits" – compounds showing activity above a predefined threshold.[11] The choice of assay is critical and is a balance between biological relevance, scalability, and robustness.[12]

// Connections Compound_Plates -> Primary_HTS; Assay_Dev -> Primary_HTS; Primary_HTS -> Data_Acq; Data_Acq -> QC; QC -> Hit_ID [label="If Z' > 0.5"]; Hit_ID -> Hit_Confirm; } dot Caption: High-level workflow for a primary screening campaign.

Protocol 2.1: A Generic Fluorescence Polarization (FP) Assay for Protein-Ligand Binding

Principle: FP is a homogeneous biochemical assay ideal for HTS.[5] It measures the change in the tumbling rate of a fluorescently labeled ligand (probe) when it binds to a larger protein target. An unlabeled compound that displaces the probe will cause a decrease in polarization, signaling a "hit."

Materials:

  • Purified target protein

  • Fluorescently labeled ligand (probe) with known affinity for the target

  • Assay buffer (optimized for protein stability and binding)

  • Assay-ready compound plates (from Protocol 1.1)

  • 384-well, low-volume, black assay plates

  • Plate reader with FP capabilities

Procedure:

  • Assay Optimization (Pre-Screening):

    • Determine the optimal concentration of the fluorescent probe (typically at or below its Kd).

    • Titrate the target protein to find a concentration that gives a robust signal window (difference between bound and free probe).

    • Assess DMSO tolerance to ensure the final assay concentration does not inhibit binding.

  • Assay Execution:

    • Add 5 µL of protein/probe mix to all wells of the 384-well assay plates.

    • Using a liquid handler, transfer 50 nL of compounds from the assay-ready plates into the assay plates. This initiates the reaction.

    • Scientist's Note: The order of addition matters. Adding the compound to the protein before the probe can be used to identify non-competitive inhibitors, but pre-mixing protein and probe is common for competitive screens.

  • Incubation: Incubate the plates for a predetermined time (e.g., 60 minutes) at room temperature to allow the binding reaction to reach equilibrium. Protect from light.

  • Data Acquisition: Read the plates on a plate reader, measuring fluorescence polarization (in mP units).

  • Data Analysis & Quality Control:

    • For each plate, calculate the Z'-factor using the positive (e.g., a known unlabeled ligand) and negative (DMSO) controls.

    • Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]

    • A Z'-factor > 0.5 is considered an excellent assay, indicating a robust signal window and low data variability.[13]

    • Normalize the data (e.g., as % inhibition) and set a hit threshold (e.g., >3 standard deviations from the mean of the DMSO controls or >50% inhibition).

Data Summary Table

ParameterTypical Value/RangeRationale
Primary Screen Format 384-well or 1536-wellBalances throughput with reagent consumption.[14]
Compound Concentration 10-20 µM (single point)High enough to detect modest binders but low enough to reduce off-target effects.
DMSO Concentration < 1% (final)High concentrations of DMSO can denature proteins or interfere with assays.
Z'-Factor Goal > 0.5Ensures the assay is robust enough to reliably distinguish hits from noise.[13]
Typical Hit Rate 0.1% - 1%A well-behaved screen should yield a manageable number of hits for follow-up.[15]

Section 3: Hit Confirmation & Potency Determination

Expertise & Experience: A "hit" from a primary screen is merely a starting point.[10] Many initial hits are false positives caused by assay interference (e.g., compound fluorescence, aggregation).[15] The goal of this stage is to confirm that the activity is real, reproducible, and concentration-dependent.[16]

Protocol 3.1: Dose-Response Curves and IC50/EC50 Determination

Principle: Genuine hits should exhibit a sigmoidal dose-response relationship, where the biological effect increases with compound concentration until saturation.[17] From this curve, we calculate the IC50 (for inhibitors) or EC50 (for activators), which represents the concentration required to elicit a 50% maximal response and is a key measure of compound potency.

Procedure:

  • Compound Re-supply: Obtain a fresh, dry powder sample of each hit compound. Do not use the original screening stock. This validates the compound's identity and purity.

  • Plate Preparation: Prepare a new serial dilution series for each confirmed hit, typically starting at a higher concentration (e.g., 100 µM) and performing an 8- to 12-point, 1:3 dilution series.

  • Assay Execution: Run the primary assay (e.g., the FP assay from Protocol 2.1) with the newly prepared dose-response plates. Run in triplicate.

  • Data Analysis:

    • Calculate the % inhibition for each concentration point relative to the positive and negative controls.

    • Plot % inhibition (Y-axis) versus the log of the compound concentration (X-axis).[17]

    • Fit the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism, SciPy).[18][19]

    • Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    • The software will calculate the LogIC50, from which the IC50 is derived.

Scientist's Notes:

  • Trustworthiness: Re-sourcing the compound is a critical validation step. The original library sample may have degraded or been misidentified.[20]

  • Interpretation: A well-behaved curve will have a Hill slope near 1.0. Very steep or shallow slopes can indicate non-ideal binding behavior, such as aggregation or complex mechanisms. A poor curve fit (e.g., R² < 0.9) may indicate the compound is not a true inhibitor or has solubility issues.

Section 4: Secondary & Orthogonal Assays - Validating the Mechanism

Expertise & Experience: Once a hit is confirmed and its potency is determined, we must validate that its activity is not an artifact of the primary assay format.[15] This is achieved using orthogonal and secondary assays.

  • Orthogonal Assay: Measures the same target interaction as the primary assay but uses a different technology or detection method.[21][22] This helps eliminate technology-specific artifacts.

  • Secondary Assay: Measures a downstream biological effect of target modulation, often in a more physiologically relevant context, like a cell-based assay.[21][22] This confirms the compound's activity in a biological system.

// Connections Confirmed_Hit -> Orthogonal_Assay; Orthogonal_Assay -> Secondary_Assay [label="Active"]; Orthogonal_Assay -> Artifact [label="Inactive"]; Secondary_Assay -> Validated_Hit [label="Active"]; Secondary_Assay -> Inactive_Cell [label="Inactive"]; } dot Caption: Decision-making workflow for hit validation.

Protocol 4.1: Cell-Based Target Engagement Assay using NanoBRET™

Principle: This protocol provides a secondary, cell-based method to confirm that the compound enters a cell and binds to its intended target.[23] The target protein is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds the target acts as the energy acceptor. Bioluminescence Resonance Energy Transfer (BRET) occurs when the tracer is bound. A compound that displaces the tracer will disrupt BRET, providing a quantifiable measure of target engagement in living cells.

Materials:

  • Mammalian cells engineered to express the Target-NanoLuc® fusion protein

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the target

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 384-well assay plates

  • Confirmed hit compounds (dose-response plates)

Procedure:

  • Cell Preparation: Harvest the engineered cells and resuspend them in Opti-MEM at a predetermined optimal density.

  • Compound Addition: Add 5 µL of cell suspension to the wells of the assay plate. Transfer compound dilutions (e.g., 50 nL) to the wells.

  • Tracer Addition: Prepare the NanoBRET™ Tracer at 2X the final desired concentration in Opti-MEM. Add 5 µL to the wells.

  • Incubation: Incubate the plates for 2 hours at 37°C in a CO₂ incubator.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.

    • Add the substrate to all wells.

    • Read the plate immediately on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm) simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

    • Normalize the data to controls and plot the BRET ratio against the log of compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the cellular IC50.

Scientist's Notes:

  • Causality: A compound that is potent in a biochemical assay but inactive in a cell-based assay may have poor cell permeability or be subject to efflux pumps.[24][25] This is a critical filter.

  • Expertise: This assay confirms target binding within the complex milieu of a living cell, providing much higher confidence in the compound's mechanism of action than a simple biochemical assay.[26][27]

Section 5: Early ADME-Tox Profiling

Expertise & Experience: A potent and selective compound is still not a drug. Early assessment of ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is essential to eliminate compounds with liabilities that would cause them to fail in later, more expensive stages of development.[28][29] This "fail early, fail cheap" strategy is a cornerstone of modern drug discovery.[30]

Protocol 5.1: Cytochrome P450 (CYP) Inhibition Assay

Principle: Cytochrome P450 enzymes are major players in drug metabolism. Inhibition of key isoforms (e.g., CYP3A4, 2D6, 2C9) by a novel compound can lead to dangerous drug-drug interactions. This protocol uses a fluorescent probe-based assay to assess a compound's potential to inhibit CYP3A4.

Materials:

  • Recombinant human CYP3A4 enzyme + reductase supersomes

  • CYP3A4 substrate (e.g., BFC)

  • NADPH regenerating system

  • Potassium phosphate buffer

  • Validated hit compounds

  • Known CYP3A4 inhibitor (e.g., Ketoconazole) as a positive control

  • Black 96- or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing the CYP3A4 supersomes and the NADPH regenerating system in phosphate buffer.

  • Compound Pre-incubation: Add the test compounds (at multiple concentrations) and the positive control to the wells. Add the master mix. Allow a brief pre-incubation (e.g., 10 minutes) at 37°C.

  • Initiate Reaction: Add the fluorescent substrate to all wells to start the reaction.

  • Kinetic Read: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Read the fluorescence kinetically over 30-60 minutes. The enzyme metabolizes the substrate into a fluorescent product.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the % inhibition of the compound relative to the DMSO control.

    • Plot % inhibition vs. log concentration and calculate an IC50 for CYP inhibition.

Summary of Key Early ADME-Tox Assays

Assay TypeProperty MeasuredRationale & Implication
PAMPA Passive PermeabilityPredicts a compound's ability to cross the intestinal barrier. Low permeability suggests poor oral absorption.
Microsomal Stability Metabolic StabilityMeasures how quickly a compound is metabolized by liver enzymes. High clearance suggests a short in vivo half-life.
CYP Inhibition Drug-Drug Interaction PotentialIdentifies risk of adverse events when co-administered with other drugs.[30]
hERG Inhibition Cardiotoxicity RiskThe hERG potassium channel is a key anti-target; inhibition can lead to fatal cardiac arrhythmias.
Cytotoxicity General ToxicityAssesses the compound's general toxicity to cells (e.g., using an MTT or LDH assay). High cytotoxicity is a red flag.[31]

References

  • Pharmacological Screening: Drug Discovery | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • High-throughput screening (HTS). (2019, April 10). BMG LABTECH. Retrieved January 20, 2026, from [Link]

  • Lloyd, M. (2020, June 4). High-throughput screening as a method for discovering new drugs. Drug Target Review. Retrieved January 20, 2026, from [Link]

  • Pharmacological screening: The drug discovery. (n.d.). IT Medical Team. Retrieved January 20, 2026, from [Link]

  • Hit Identification and Validation Services. (n.d.). Sygnature Discovery. Retrieved January 20, 2026, from [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research. Retrieved January 20, 2026, from [Link]

  • Virtual Screening Strategies for Identifying Novel Chemotypes. (2024, April 23). Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • High-Throughput Screening (HTS) Services. (n.d.). Charles River Laboratories. Retrieved January 20, 2026, from [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (n.d.). LCGC. Retrieved January 20, 2026, from [Link]

  • types of assays used in early drug discovery. (2023, August 14). YouTube. Retrieved January 20, 2026, from [Link]

  • High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs. Retrieved January 20, 2026, from [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology. Retrieved January 20, 2026, from [Link]

  • Applications of Heterocyclic Compounds in Pharmaceuticals. (2024, September 23). Reachem. Retrieved January 20, 2026, from [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). ProClinica. Retrieved January 20, 2026, from [Link]

  • The impact of early ADME profiling on drug discovery and development strategy | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation. Retrieved January 20, 2026, from [Link]

  • Current Screening Methodologies in Drug Discovery for Selected Human Diseases. (2018, August 14). Molecules. Retrieved January 20, 2026, from [Link]

  • A review for cell-based screening methods in drug discovery. (n.d.). Acta Pharmaceutica Sinica B. Retrieved January 20, 2026, from [Link]

  • MEDICINAL IMPORTANCE OF HETEROCYCLIC ORGANIC COMPOUNDS. (2025, December 23). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 20, 2026, from [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025, August 22). YouTube. Retrieved January 20, 2026, from [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Cell-based assays on the rise. (2022, May 2). BMG LABTECH. Retrieved January 20, 2026, from [Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research. (n.d.). Vipergen. Retrieved January 20, 2026, from [Link]

  • Hit Validation for Suspicious Minds. (n.d.). Sygnature Discovery. Retrieved January 20, 2026, from [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Journal of Student Research. Retrieved January 20, 2026, from [Link]

  • How to calculate IC50 for my dose response? (2016, October 4). ResearchGate. Retrieved January 20, 2026, from [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. (2025, December 25). BellBrook Labs. Retrieved January 20, 2026, from [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies. (n.d.). BioAgilytix Labs. Retrieved January 20, 2026, from [Link]

  • In Silico ADME/Tox Comes of Age: Twenty Years Later. (n.d.). Drug Metabolism and Disposition. Retrieved January 20, 2026, from [Link]

  • Compound Management and Integrity. (n.d.). Beckman Coulter. Retrieved January 20, 2026, from [Link]

  • Hit Identification (Hit ID). (n.d.). Charles River Laboratories. Retrieved January 20, 2026, from [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global. Retrieved January 20, 2026, from [Link]

  • Role of Heterocyclic Compounds in Drug Development: An Overview. (2024, March 29). Research & Reviews: Journal of Medicinal and Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • High-Throughput Screening: today's biochemical and cell-based approaches. (2020, August 12). Drug Discovery Today. Retrieved January 20, 2026, from [Link]

  • Hit validation and characterization. (2024, October 28). YouTube. Retrieved January 20, 2026, from [Link]

  • A Review: Biological Importance of Heterocyclic Compounds. (n.d.). Der Pharma Chemica. Retrieved January 20, 2026, from [Link]

  • How to calculate IC50. (n.d.). Science Gateway. Retrieved January 20, 2026, from [Link]

  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. Retrieved January 20, 2026, from [Link]

  • In Vitro ADME-Tox Profiling. (n.d.). Creative Biostructure. Retrieved January 20, 2026, from [Link]

  • Target Identification & Validation in Drug Discovery. (2024, February 15). Technology Networks. Retrieved January 20, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[4,5-d][1][2]diazepine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this important heterocyclic scaffold. The imidazo[4,5-e][1][2]diazepine ring system is a core component in molecules with potential as antiviral (against HBV and HCV) and anti-tumor agents, making robust and high-yield synthetic routes critical for advancing research.[3][4]

This document provides in-depth troubleshooting advice, detailed protocols, and the causal reasoning behind key experimental choices to help you navigate common challenges and significantly improve the yield and purity of your target compound, 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one.

Section 1: Overview of the Synthetic Pathway

The synthesis of the target molecule is a multi-step process that requires careful control over each transformation. The most common literature approach for the analogous imidazo[4,5-e][1][2]diazepine-4,8-dione system involves the cyclization of a 1H-imidazole-4,5-diamide precursor.[3][5] We will adapt this proven strategy for the synthesis of the desired diazepin-8-one. The general workflow is outlined below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Amide Formation cluster_2 Step 3: Cyclization Diester Dimethyl 1H-imidazole-4,5-dicarboxylate Diamide 1H-imidazole-4,5-diamide Diester->Diamide Ammonolysis (NH₃ in MeOH) Target 4,7-Dihydro-imidazole[4,5-d] 1,3-diazepine-8(1H)-one Diamide->Target Cyclization (e.g., with a C1 synthon)

Caption: Proposed synthetic workflow for the target molecule.

The critical stages prone to yield loss are the ammonolysis of the diester and, most significantly, the final ring-closing cyclization step to form the seven-membered diazepine ring.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Category A: Low Yield in the Final Cyclization Step

Question: My final cyclization of 1H-imidazole-4,5-diamide to form the diazepine ring results in a very low yield (<20%). What are the likely causes and how can I fix this?

Answer: This is the most challenging step. Low yield is often attributable to one or more of the following factors:

  • Purity of the Diamide Precursor: The cyclization requires two adjacent, reactive amino groups. If the preceding ammonolysis step is incomplete, your "diamide" starting material may contain significant amounts of mono-amide/mono-ester or unreacted diester. These impurities will not cyclize and complicate purification.

    • Causality: The mechanism requires two nucleophilic amine groups to react with the C1 electrophile (e.g., urea, phosgene equivalent) to form the seven-membered ring. The absence of one amine group makes ring formation impossible.

  • Suboptimal Reaction Conditions (Base, Solvent, Temperature):

    • Base: A suitable base, such as sodium methoxide (NaOMe), is often required to deprotonate the imidazole N-H or the amide N-H, increasing the nucleophilicity of the reacting amino groups.[6] The imidazole ring is amphoteric, meaning it has both acidic and basic properties, and controlling its protonation state is key.[2][7]

    • Solvent: The solvent must be able to dissolve the diamide precursor and the reagents, but not interfere with the reaction. Anhydrous polar aprotic solvents (like DMF) or alcohols (like methanol) are common choices.[6]

    • Temperature: Ring-closing reactions to form seven-membered rings can be kinetically slow. Insufficient temperature may lead to reaction stalling. Conversely, excessive heat can cause degradation of the starting material or product, or promote polymerization side reactions.

  • Choice of Cyclizing Agent: The "C1 synthon" used to form the carbonyl group of the diazepinone is critical. Common options include urea, triphosgene, or carbonyldiimidazole (CDI). Each has different reactivity and requires different conditions. If using a reagent like guanidine hydrochloride as described for related dione syntheses, an inactive imino form of the product might form instead of the desired amino form.[3]

  • Reaction Time: These cyclizations can be slow, sometimes requiring 24-72 hours to proceed to a reasonable level of conversion.[3] Monitoring by TLC or LC-MS is essential to avoid prematurely stopping the reaction.

| Troubleshooting Protocol for Low Cyclization Yield | | :--- | :--- | | Step 1: Verify Precursor Purity | Obtain ¹H-NMR and Mass Spec data of your 1H-imidazole-4,5-diamide. Confirm the absence of ester peaks and the correct molecular ion. If impure, re-purify by recrystallization or column chromatography. | | Step 2: Optimize Base and Solvent | Screen different base/solvent combinations. Start with NaOMe in anhydrous MeOH.[6] Other systems to try include K₂CO₃ in DMF or NaH in THF (use with caution). | | Step 3: Screen Temperature Profile | Run small-scale parallel reactions at different temperatures (e.g., room temperature, 50 °C, reflux). Monitor by TLC/LC-MS at set time points (e.g., 4h, 12h, 24h) to find the optimal balance between reaction rate and degradation. | | Step 4: Evaluate Cyclizing Agent | If using one C1 synthon (e.g., urea) fails, test others like CDI or triphosgene under appropriate conditions. CDI is often milder and can lead to cleaner reactions. |

Category B: Inefficient Ammonolysis

Question: The conversion of my dimethyl 1H-imidazole-4,5-dicarboxylate to the diamide is slow and incomplete. How can I drive this reaction to completion?

Answer: Ammonolysis is often a slow equilibrium-driven process. To achieve high conversion, you must use a significant excess of ammonia under forcing conditions.

  • Source and Concentration of Ammonia: Using a saturated solution of ammonia in methanol is highly effective. This is prepared by bubbling anhydrous ammonia gas through cold, dry methanol. This provides a high concentration of the nucleophile in a suitable solvent.[5] Reactions are typically stirred for several days at room temperature.[3]

  • Temperature and Pressure: To accelerate the reaction, performing the ammonolysis in a sealed pressure vessel or autoclave at an elevated temperature (e.g., 60-80 °C) is the most robust method. The increased pressure maintains a high concentration of ammonia in the solution and the heat increases the reaction rate.

  • Reaction Monitoring: Do not rely on time alone. The reaction should be monitored by taking small aliquots, removing the solvent, and analyzing the residue by ¹H-NMR or LC-MS to confirm the disappearance of the ester methyl signals and the appearance of the amide N-H signals.

Category C: Product Purification Challenges

Question: I am struggling to isolate a pure sample of the final product. What purification strategies are most effective?

Answer: The target molecule, containing multiple nitrogen atoms and a carbonyl group, is highly polar. This polarity dictates the purification strategy.

  • Column Chromatography: This is often the most effective method. Due to the product's polarity, a polar mobile phase is required. A common choice is a gradient of methanol in dichloromethane (DCM).[3] For very polar compounds, adding a small amount of ammonium hydroxide (0.5-1%) to the mobile phase can improve peak shape and reduce tailing on silica gel.

  • Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., water, ethanol, or a mixture like DMF/water) can be an excellent way to obtain highly pure material. The challenge is often finding a solvent in which the product has good solubility at high temperatures but poor solubility when cold.

  • Precipitation/Trituration: After the reaction, if the product is insoluble in the reaction solvent upon cooling, it may precipitate out. This crude solid can then be washed (triturated) with a solvent that dissolves impurities but not the product (e.g., diethyl ether, ethyl acetate) to improve purity.

Section 3: Recommended Experimental Protocols

The following protocols are provided as a robust starting point for your synthesis.

Protocol 1: Synthesis of 1H-imidazole-4,5-diamide
  • Preparation: In a high-pressure reaction vessel, dissolve Dimethyl 1H-imidazole-4,5-dicarboxylate (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).

  • Ammonia Saturation: Cool the solution to 0 °C and bubble anhydrous ammonia gas through it for 30-45 minutes until saturation is achieved.

  • Reaction: Seal the vessel tightly. Heat the reaction mixture to 70 °C and stir for 48 hours.

  • Work-up: Cool the vessel to room temperature and carefully vent the excess ammonia in a fume hood. Concentrate the solvent under reduced pressure.

  • Purification: The resulting crude solid is often pure enough for the next step. If necessary, purify by column chromatography using a DCM/MeOH gradient or by recrystallization from ethanol/water.[3]

Protocol 2: Cyclization to 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one
  • Preparation: To a solution of 1H-imidazole-4,5-diamide (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) and stir at room temperature for 30 minutes under an inert atmosphere (N₂ or Ar).

  • Addition of C1 Synthon: Add urea (1.1 eq) to the mixture. Alternative C1 synthons like 1,1'-Carbonyldiimidazole (CDI) can also be used, often in a solvent like DMF or THF.

  • Reaction: Heat the reaction mixture to reflux and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Neutralize the mixture with a weak acid (e.g., acetic acid or by adding Amberlite IR-120 acidic resin, stirring for 1 hour, and filtering).

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography, eluting with a gradient of 0-20% methanol in dichloromethane to yield the pure product.[3]

Section 4: Visualizing the Troubleshooting Process

When faced with low yield, a logical, step-by-step approach is crucial. The following flowchart diagrams a typical troubleshooting workflow.

G start Problem: Low Final Yield check_diamide Is the 1H-imidazole-4,5-diamide precursor pure? Yes No start->check_diamide purify_diamide Re-purify diamide via recrystallization or column chromatography. check_diamide:no->purify_diamide check_conditions Are reaction conditions (base, solvent, temp) optimized? Yes No check_diamide:yes->check_conditions purify_diamide->check_conditions optimize_conditions Perform small-scale screening: - Vary base (NaOMe, K₂CO₃) - Vary solvent (MeOH, DMF) - Vary temperature (RT, 50°C, Reflux) check_conditions:no->optimize_conditions check_time Was reaction time sufficient? (Monitor by LC-MS) check_conditions:yes->check_time optimize_conditions->check_time increase_time Increase reaction time. Run for 48-72h. check_time:no->increase_time success Yield Improved check_time:yes->success increase_time->success

Caption: A decision-tree for troubleshooting low yield.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and Characterization of Some Bis-1,3 Oxazepine-4,7-dione and 1, 3-Diazepine-4,7-dione Derivatives. ResearchGate. [Link]

  • Krajczyk, J., et al. (2013). The Novel [4,5-e][1][2]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations. Molecules, 18(11), 13385-13404. [Link]

  • Siwach, N., & Verma, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. [Link]

  • A review article on synthesis of imidazole derivatives. (2024). Inovine Meetings LLC. [Link]

  • Synthesis of the Derivatives of 1,3-oxazepine-4,7-dione and Investigation of Antibacterial Activity. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. PowerPoint Presentation. [Link]

  • The Novel [4,5-e][1][2]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations. (2013). ResearchGate. [Link]

  • Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. (2016). Oriental Journal of Chemistry. [Link]

  • Synthesis of 1,3,5-Triazepines and Benzo[f][1][2][8]triazepines and Their Biological Activity: Recent Advances and New Approaches. (2024). PubMed Central. [Link]

  • The Novel [4,5-e][1][2]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations. (2013). MDPI. [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. (2021). ResearchGate. [Link]

  • Synthesis of imidazo[4,5-e][1][2]diazepine-4,8-dione (9–11) and... (2013). ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting the Purification of Imidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of imidazole-based compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this important class of heterocyclic compounds. Imidazole derivatives are foundational in medicinal chemistry and materials science, making their efficient and effective purification a critical step in research and development.[1][2][3][4]

This resource provides in-depth, field-proven insights in a question-and-answer format, addressing specific experimental issues with a focus on the underlying scientific principles.

Part 1: Column Chromatography Challenges

Column chromatography is a primary technique for purifying imidazole derivatives.[5][6][7] However, the unique properties of the imidazole ring, particularly its basicity, can lead to several common issues.

Question 1: My imidazole derivative is co-eluting with impurities during column chromatography. How can I improve the separation?

Answer: Co-elution is a frequent challenge that can often be resolved by systematically optimizing your chromatographic conditions.

  • Mobile Phase Optimization: The polarity of your eluent system is the most critical factor.[5]

    • Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switching to a gradient elution is highly recommended. Start with a low-polarity mobile phase and gradually increase its polarity. This will help to resolve compounds with similar polarities.[5]

    • Solvent System Modification: Experiment with different solvent systems. Common choices for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[5] The addition of a small amount of a highly polar solvent, like methanol, can significantly alter the selectivity of the separation.

  • Stationary Phase Modification:

    • Alumina: For basic compounds like imidazoles, switching from silica gel to neutral or basic alumina can be highly effective. The acidic nature of silica gel can lead to strong interactions with the basic imidazole ring, causing peak tailing and poor separation. Alumina, being more basic, minimizes these interactions.[5]

    • Different Silica Gel Types: Consider using a silica gel with a different pore size or a bonded phase silica (e.g., C18 for reverse-phase chromatography if your compound is sufficiently non-polar).[5]

  • Sample Loading Technique:

    • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting free-flowing powder can be loaded onto the column. This technique often leads to sharper bands and improved separation.[5]

Question 2: I'm observing significant peak tailing for my imidazole compound on a silica gel column. What is the cause and how can I fix it?

Answer: Peak tailing is a classic sign of strong, undesirable interactions between your basic imidazole compound and the acidic silanol groups on the surface of the silica gel.

  • Addition of a Basic Modifier: To counteract this, add a small amount of a basic modifier to your mobile phase. Triethylamine or pyridine, typically at a concentration of 0.1-1%, will neutralize the acidic sites on the silica gel, leading to more symmetrical peak shapes.[5]

  • Switch to a More Basic Stationary Phase: As mentioned previously, using neutral or basic alumina can prevent the strong acid-base interactions that cause tailing.[5]

Question 3: My recovery yield after column chromatography is very low. What are the potential reasons?

Answer: Low recovery can be attributed to several factors, often related to the interaction of your compound with the stationary phase.

  • Irreversible Adsorption: Your compound may be binding irreversibly to the silica gel. This can be particularly problematic with highly basic imidazoles. Deactivating the silica with a base like triethylamine before packing the column or using a less acidic stationary phase like alumina can mitigate this issue.[5]

  • Compound Instability: Imidazole derivatives can sometimes be unstable on silica gel, leading to degradation during the purification process.[6] If you suspect this is happening, it is crucial to perform the chromatography as quickly as possible (flash chromatography) to minimize the compound's contact time with the stationary phase.[5]

  • Co-elution with Non-UV-Active Impurities: It's possible that an impurity that is not visible by UV detection is co-eluting with your product, leading to an artificially low yield of the pure compound. Analyze your fractions using alternative techniques like NMR or mass spectrometry to confirm the purity and identify any hidden impurities.[5]

Part 2: Recrystallization and Precipitation Issues

Recrystallization is a powerful technique for the final purification of solid imidazole-based compounds, capable of yielding highly pure crystalline material.[5][7][8]

Question 1: I am struggling to find a suitable solvent for recrystallizing my imidazole derivative.

Answer: The key to successful recrystallization is finding a solvent in which your compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[5][9]

  • Systematic Solvent Screening: Test a range of solvents with varying polarities. A good starting point is to test common solvents like ethanol, isopropanol, acetone, ethyl acetate, and toluene.

  • Two-Solvent System: If a single solvent proves inadequate, a two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate, and then allow the solution to cool slowly. A common example is an ethanol/water system.[5]

Question 2: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

Answer: "Oiling out" occurs when a compound comes out of solution as a liquid instead of a solid. This often happens when the solution is too concentrated or cools too quickly.

  • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil instead of crystals.[9]

  • Adjust Solvent System: The solution may be too saturated. Add a small amount of the hot solvent to redissolve the oil and then allow it to cool more slowly.[9] Using a co-solvent system can also provide better control over the crystallization process.[9]

  • Induce Crystallization:

    • Scratching: Gently scratching the inside of the flask at the solution-air interface with a glass rod can create nucleation sites for crystal growth.[9]

    • Seeding: Adding a tiny crystal of the pure compound (a seed crystal) to the supersaturated solution can initiate crystallization.[9]

Question 3: After recrystallization, my product is still impure. What are the next steps?

Answer: A single recrystallization may not be sufficient to remove all impurities.

  • Multiple Recrystallizations: Performing a second or even third recrystallization can significantly improve purity, although some product loss is expected with each step.[9]

  • Hot Filtration: If you observe insoluble impurities in your hot, dissolved sample, perform a hot gravity filtration to remove them before allowing the solution to cool and crystallize.[9]

Part 3: Acid-Base Extraction Challenges

Acid-base extraction is a useful technique for separating basic imidazole compounds from neutral or acidic impurities.[5]

Question 1: After neutralizing the acidic aqueous layer, my imidazole product is not precipitating. What could be the reason?

Answer: Several factors can prevent your product from precipitating after neutralization.

  • High Water Solubility: Some imidazole derivatives are highly soluble in water, even in their neutral form. If your compound does not precipitate, you will need to perform a back-extraction into an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) after neutralization.[5]

  • Incorrect pH: Ensure that the pH of the aqueous solution is sufficiently basic to neutralize the protonated imidazole. The pH should be well above the pKa of your imidazole derivative.[5]

  • Salt Formation: The presence of a high concentration of salt, formed from the neutralization of a strong acid with a strong base, can increase the solubility of your compound in the aqueous layer.[5]

Part 4: Experimental Protocols and Data

Protocol 1: Flash Column Chromatography of a Substituted Imidazole

This protocol provides a general guideline and may require optimization for your specific compound.[5]

  • Column Preparation: Select an appropriate column size based on the amount of crude material. A common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight. Pack the column with silica gel as a slurry in the initial, least polar mobile phase.[5]

  • Sample Preparation and Loading: Dissolve the crude imidazole derivative in a minimal amount of the mobile phase or a slightly more polar solvent. For better resolution, consider a "dry load" by adsorbing the compound onto a small amount of silica gel.[5]

  • Elution: Begin elution with the least polar mobile phase. Gradually increase the polarity of the mobile phase using a step or linear gradient.[5]

  • Fraction Collection and Analysis: Collect fractions and monitor the elution using thin-layer chromatography (TLC). Combine the fractions containing the pure product.[5]

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified imidazole derivative.[5]

Protocol 2: Recrystallization of a 2,4,5-Trisubstituted Imidazole
  • Solvent Selection: In a test tube, determine a suitable solvent or solvent system where the crude product is soluble when hot but insoluble when cold.[5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.[5]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[9]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them to a constant weight.[5]

Table 1: Common Solvent Systems for Imidazole Purification
Purification TechniqueCommon Solvent SystemsModifiers
Normal-Phase Chromatography Ethyl Acetate/Hexane, Dichloromethane/Methanol, Chloroform/Methanol0.1-1% Triethylamine or Pyridine
Reverse-Phase Chromatography Acetonitrile/Water, Methanol/Water0.1% Formic Acid or Acetic Acid
Recrystallization Ethanol/Water, Isopropanol, Acetone, Ethyl Acetate, TolueneN/A
Diagram 1: General Workflow for Imidazole Purification Troubleshooting

G cluster_0 Initial Purification Attempt cluster_1 Troubleshooting Path cluster_2 Final Product Crude Imidazole Compound Crude Imidazole Compound Column Chromatography Column Chromatography Crude Imidazole Compound->Column Chromatography Analyze Fractions (TLC, HPLC) Analyze Fractions (TLC, HPLC) Column Chromatography->Analyze Fractions (TLC, HPLC) Problem Identification Problem Identification Analyze Fractions (TLC, HPLC)->Problem Identification Co-elution Co-elution Problem Identification->Co-elution Issue Peak Tailing Peak Tailing Problem Identification->Peak Tailing Issue Low Recovery Low Recovery Problem Identification->Low Recovery Issue Impure Solid Impure Solid Problem Identification->Impure Solid Issue Optimize Mobile Phase Optimize Mobile Phase Co-elution->Optimize Mobile Phase Solution Change Stationary Phase Change Stationary Phase Co-elution->Change Stationary Phase Solution Add Basic Modifier Add Basic Modifier Peak Tailing->Add Basic Modifier Solution Use Alumina Use Alumina Peak Tailing->Use Alumina Solution Check for Irreversible Adsorption/Degradation Check for Irreversible Adsorption/Degradation Low Recovery->Check for Irreversible Adsorption/Degradation Solution Recrystallization Recrystallization Impure Solid->Recrystallization Pure Imidazole Compound Pure Imidazole Compound Optimize Mobile Phase->Pure Imidazole Compound Change Stationary Phase->Pure Imidazole Compound Add Basic Modifier->Pure Imidazole Compound Use Alumina->Pure Imidazole Compound Check for Irreversible Adsorption/Degradation->Pure Imidazole Compound Recrystallization->Pure Imidazole Compound

Caption: A logical workflow for troubleshooting common issues in imidazole purification.

References

  • IUCr Journals. (n.d.). Supramolecular architectures in multicomponent crystals of imidazole-based drugs and trithiocyanuric acid. Retrieved from [Link]

  • IUCr Journals. (n.d.). Supramolecular architectures in multicomponent crystals of imidazole-based drugs and trithiocyanuric acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Imidazole's Vital Role in Protein Purification and Biochemical Research. Retrieved from [Link]

  • Interchim. (n.d.). Purification of Imidazole using PF-15SIHP-F0025 - Flash-Chromatographie. Retrieved from [Link]

  • Interchim. (n.d.). Purification of Imidazole using PF-15SIHP-F0040 - Flash-Chromatographie. Retrieved from [Link]

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • MDPI. (n.d.). Novel Imidazole Liquid Crystals; Experimental and Computational Approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Supramolecular architectures in multicomponent crystals of imidazole-based drugs and trithiocyanuric acid. Retrieved from [Link]

  • ResearchGate. (2023, August 4). How to Overcome Imidazole Buffer Interference in Protein-Protein Interaction Analysis?. Retrieved from [Link]

  • ResearchGate. (n.d.). 270 questions with answers in IMIDAZOLES | Science topic. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • ResearchGate. (2012, September 6). Imidazol concentration for His-Trap purification. Retrieved from [Link]

  • Google Patents. (n.d.). US5726293A - Affinity purification methods involving imidazole elution.
  • Google Patents. (n.d.). US3915982A - Imidazole derivatives and process for their preparation.
  • Universiti Malaysia Pahang. (n.d.). EFFECT OF IMIDAZOLE CONCENTRATION AND TYPE OF METAL ION ON THE PURIFICATION OF RECOMBINANT GREEN FLUORESCENT PROTEIN USING AN AF. Retrieved from [Link]

  • MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]

  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. Retrieved from [Link]

  • PMC. (n.d.). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Retrieved from [Link]

  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. Retrieved from [Link]

  • Reddit. (2017, May 26). Removing imidazole in a workup?. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Diazepine Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the technical support center for diazepine ring formation. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of diazepine-containing molecules. Diazepines are a critical class of heterocyclic compounds, forming the core scaffold of numerous therapeutic agents.[1] However, the synthesis of the seven-membered diazepine ring can be challenging due to entropic factors and the reactivity of precursors.[2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during diazepine synthesis and offers step-by-step solutions.

Issue 1: Low or No Yield in Condensation Reactions of o-Phenylenediamines (OPDAs) with Carbonyl Compounds

Symptoms:

  • Low conversion of starting materials observed via TLC or LC-MS.

  • Formation of multiple, difficult-to-separate side products.

  • Isolation of unreacted OPDA as the major component.

Causality and Troubleshooting Steps:

The condensation of OPDAs with ketones or other carbonyl compounds is a common route to 1,5-benzodiazepines.[4][5] The reaction is typically acid-catalyzed, and issues often stem from suboptimal catalyst selection, reaction conditions, or substrate reactivity.

  • Catalyst Selection and Activity:

    • The Problem: The chosen acid catalyst may be too weak to activate the carbonyl group sufficiently or too harsh, leading to side reactions.

    • The Solution: A variety of catalysts can be employed, including Lewis acids (e.g., BF₃-etherate, Yb(OTf)₃) and solid acid catalysts (e.g., sulfated zirconia, zeolites like H-MCM-22).[3][4] Solid acid catalysts can offer advantages in terms of milder reaction conditions and easier workup.[4] For instance, H-MCM-22 has been shown to be highly effective for the condensation of OPDAs with ketones at room temperature.[4][5] If you are experiencing low yields, consider screening a panel of acid catalysts to find the optimal one for your specific substrates.

    • Experimental Protocol (Catalyst Screening):

      • Set up parallel reactions in small vials, each with the same amounts of OPDA and ketone.

      • To each vial, add a different acid catalyst (e.g., H-MCM-22, Amberlyst-15, PTSA, acetic acid) in a catalytic amount (e.g., 10 mol%).

      • Stir the reactions at room temperature and monitor their progress by TLC at regular intervals (e.g., 30, 60, 120 minutes).

      • Identify the catalyst that provides the highest conversion to the desired product with the fewest side products.

  • Reaction Temperature and Time:

    • The Problem: The reaction may not have reached completion, or prolonged reaction times at elevated temperatures could be causing degradation of the product or starting materials.

    • The Solution: Optimization of reaction time and temperature is crucial. While some protocols call for refluxing conditions, others, particularly with highly active catalysts, can proceed efficiently at room temperature.[4][6] Monitor your reaction closely by TLC or LC-MS to determine the point of maximum product formation before significant side product accumulation occurs.

  • Solvent Choice:

    • The Problem: The solvent can significantly influence the reaction rate and selectivity. An inappropriate solvent may not effectively solvate the reactants or intermediates.

    • The Solution: Acetonitrile is a commonly used and effective solvent for this transformation.[4][5] Other polar aprotic solvents like dichloromethane or THF can also be suitable. If solubility is an issue, consider a solvent screen.

Issue 2: Hydrolysis of Amide Precursors in Cyclization Attempts

Symptoms:

  • Formation of a significant amount of the corresponding aminobenzophenone as a byproduct when attempting intramolecular cyclization of an N-acylated precursor.[2]

  • Low yield of the desired diazepine.

Causality and Troubleshooting Steps:

Direct intramolecular cyclization of certain amide precursors, such as N-(2-Benzoyl-4-chlorophenyl)formamide, is often challenging due to the low electrophilicity of the amide carbonyl and the entropic barrier to forming a seven-membered ring.[2] Attempting to force the reaction with harsh acidic or basic conditions can lead to hydrolysis of the amide bond.

  • Re-evaluate the Synthetic Strategy:

    • The Problem: A one-step cyclization may not be feasible for your specific substrate.

    • The Solution: A multi-step approach is often more effective.[2] Instead of attempting a direct cyclization, first hydrolyze the amide to the corresponding 2-amino-benzophenone. This can then be cyclized with a suitable C2-N1 synthon in a subsequent, more reliable step.[2]

  • Milder Reaction Conditions for Cyclization:

    • The Problem: Strong acids or bases are promoting hydrolysis.

    • The Solution: If a direct cyclization is being attempted, avoid harsh conditions.[2] Explore milder activating agents for the amide carbonyl or alternative cyclization strategies that do not require strong acids or bases.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of diazepine ring formation.

Q1: What are the key factors to consider when choosing a catalyst for diazepine synthesis?

The choice of catalyst is highly dependent on the specific synthetic route. For condensations of o-phenylenediamines with ketones, Brønsted or Lewis acids are typically required.[4] The acidity of the catalyst plays a crucial role; a catalyst that is too weak will result in slow or incomplete reactions, while one that is too strong may lead to side reactions. Solid acid catalysts like zeolites (e.g., H-MCM-22) are often advantageous due to their high activity under mild conditions, selectivity, and ease of separation.[3][4] For other cyclization strategies, such as palladium-catalyzed reactions, the choice of ligand is critical for achieving high yields and selectivity.[7][8]

Q2: How can I minimize the formation of side products during diazepine synthesis?

Side product formation can often be attributed to several factors:

  • Reaction Conditions: As discussed in the troubleshooting section, optimizing temperature, reaction time, and catalyst loading is essential. Over-running the reaction can lead to product degradation.

  • Purity of Starting Materials: Ensure that your starting materials are pure. Impurities can sometimes interfere with the reaction or lead to the formation of unexpected byproducts.

  • Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Protecting Groups: For complex molecules with multiple reactive functional groups, the use of protecting groups can prevent unwanted side reactions.[9][10] Common protecting groups for amines include Boc and Cbz, while carbonyls can be protected as acetals.[9]

Q3: What are some common multicomponent reactions (MCRs) used for synthesizing diazepine scaffolds?

Multicomponent reactions are powerful tools for rapidly building molecular complexity. The Ugi four-component reaction (Ugi-4CR) is a prominent example used in the synthesis of diverse 1,4-benzodiazepine scaffolds.[11] This reaction typically involves an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide.[11] By using bifunctional starting materials, the Ugi adduct can undergo subsequent intramolecular cyclization to form the diazepine ring.[11][12]

Q4: What analytical techniques are most useful for monitoring the progress of my diazepine synthesis and characterizing the product?

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a quick and easy way to monitor the progress of a reaction. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), provides more detailed information about the conversion of starting materials and the formation of products and byproducts.[13]

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final product.[14][15]

    • Mass Spectrometry (MS): Provides information about the molecular weight of the product and can be used to confirm its identity.[16][17]

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups in the molecule.[14]

Q5: Are there any green chemistry approaches for diazepine synthesis?

Yes, there is a growing interest in developing more environmentally friendly methods for diazepine synthesis. This includes the use of:

  • Reusable Catalysts: Solid acid catalysts can often be recovered and reused, reducing waste.[18]

  • Solvent-Free Conditions: Some reactions can be performed neat (without a solvent), which minimizes the use of volatile organic compounds.[18]

  • Alternative Energy Sources: Ultrasound and microwave irradiation have been used to accelerate reactions and improve yields, often under milder conditions.[19]

Data and Protocols

Table 1: Comparison of Catalysts for the Synthesis of 1,5-Benzodiazepines via Condensation of o-Phenylenediamine (OPDA) with Acetone
CatalystCatalyst Loading (mg)Reaction Time (min)Yield (%)Reference
H-MCM-221506087[4]
H-MCM-221006072[4]
H-MCM-22506030[4]
No Catalyst0180No Reaction[4]
Experimental Protocol: Synthesis of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine using H-MCM-22

This protocol is adapted from the work of S. Balaji, et al. (2012).[4]

  • Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and acetone (2.5 mmol) in acetonitrile (10 mL).

  • Catalyst Addition: Add H-MCM-22 (150 mg) to the solution.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 60 minutes.

  • Workup:

    • Filter the reaction mixture to remove the catalyst.

    • Wash the catalyst with acetonitrile.

    • Evaporate the solvent from the combined filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1,5-benzodiazepine.

Visualizing Reaction Mechanisms and Workflows

Diagram 1: General Workflow for Troubleshooting Low Yield in Diazepine Synthesis

G start Low Yield Observed check_catalyst Is the catalyst appropriate and active? start->check_catalyst screen_catalysts Screen a panel of catalysts (e.g., Lewis acids, solid acids) check_catalyst->screen_catalysts No check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes screen_catalysts->check_conditions optimize_temp Optimize temperature and reaction time (Monitor by TLC/LC-MS) check_conditions->optimize_temp No check_strategy Is the synthetic strategy viable? check_conditions->check_strategy Yes optimize_temp->check_strategy multistep Consider a multi-step approach (e.g., hydrolysis then cyclization) check_strategy->multistep No success Improved Yield check_strategy->success Yes multistep->success

Caption: Troubleshooting workflow for low-yield diazepine synthesis.

Diagram 2: Proposed Mechanism for Acid-Catalyzed 1,5-Benzodiazepine Formation

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Intramolecular Attack cluster_2 Step 3: Dehydration OPDA o-Phenylenediamine Imine Iminium Ion OPDA->Imine + Ketone, H+ Ketone Ketone Ketone->Imine Cyclization Intramolecular Nucleophilic Attack Imine->Cyclization Diazepine_Intermediate Diazepine Intermediate Cyclization->Diazepine_Intermediate Benzodiazepine 1,5-Benzodiazepine Diazepine_Intermediate->Benzodiazepine - H2O

Caption: Mechanism of 1,5-benzodiazepine formation.

References

  • BenchChem. (n.d.). Troubleshooting low yield in benzodiazepine synthesis from N-(2-Benzoyl-4-chlorophenyl)formamide.
  • BenchChem. (n.d.). Troubleshooting low yield in benzodiazepine cyclization reaction.
  • Balaji, S., et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Biomedicine and Biotechnology, 2012, 510650. [Link]

  • Boumoud, B., et al. (2015). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 20(8), 13839-13854. [Link]

  • Balaji, S., et al. (2012). Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. Journal of Biomedicine and Biotechnology, 2012, 510650. [Link]

  • Chen, C.-Y., et al. (2020). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 25(1), 123. [Link]

  • Cacchi, S., & Fabrizi, G. (2021). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts, 11(1), 45. [Link]

  • Nie, G., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 10, 918895. [Link]

  • Pandey, G., et al. (2023). Proposed mechanism for the synthesis of benzodiazepine ring. ResearchGate. [Link]

  • Mary, Y. S., & Balachandran, V. (2014). Experimental and theoretical investigation of spectroscopic properties of diazepam. International Journal of ChemTech Research, 6(9), 4286-4297. [Link]

  • Costa, E., et al. (1984). Isolation, purification and partial sequence of a neuropeptide (diazepam-binding inhibitor) precursor of an anxiogenic putative ligand for benzodiazepine recognition site. Neuroscience Letters, 47(3), 319-324. [Link]

  • Sangameswaran, L., et al. (1986). Purification of a benzodiazepine from bovine brain and detection of benzodiazepine-like immunoreactivity in human brain. Proceedings of the National Academy of Sciences, 83(17), 6233-6237. [Link]

  • Domínguez, Z., et al. (2024). Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 20, 154-162. [Link]

  • Domínguez, Z., et al. (2024). Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 20, 154-162. [Link]

  • Zhang, M., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 14(10), 558-561. [Link]

  • Sarda, S. R., et al. (2009). Solvent-Free One Pot Synthesis of Benzo-(b)-1,4-diazepines Using Reusable Sulfamic Acid Catalyst. Journal of the Iranian Chemical Society, 6(3), 477-482. [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Reddy, C. R., et al. (2014). Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins. Beilstein Journal of Organic Chemistry, 10, 1878-1884. [Link]

  • Wikipedia. (n.d.). Benzodiazepine. Retrieved from [Link]

  • Nesi, R., et al. (1982). 13C NMR spectra of benzodiazepinones: Application to isomeric structure determination. Magnetic Resonance in Chemistry, 20(2), 77-80. [Link]

  • Rivera, H., et al. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS. Agilent. Retrieved from [Link]

  • Walker, G. S., et al. (2001). The MS/MS spectrum for each of the benzo- diazepines. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of Imidazo[4,5-e]diazepines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[4,5-e]diazepines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. The unique fused-ring structure, while valuable for its biological activity, presents specific challenges in synthetic chemistry, particularly concerning the formation of unwanted side products.[1][2] This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you optimize your reaction outcomes, increase yields, and ensure the purity of your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the common challenges encountered during the synthesis of imidazo[4,5-e]diazepines.

Q1: What are the most common types of side products observed in imidazo[4,5-e]diazepine synthesis?

A1: Based on extensive analysis of synthetic routes, side products generally fall into several distinct categories:

  • Incomplete Cyclization Products: The most prevalent issue is the failure of the final ring-closing step. This results in the isolation of acyclic precursors, such as regioisomeric guanidino carbamoyl-imidazole derivatives, instead of the desired tricyclic diazepine.[1]

  • Tautomeric Isomers: The imidazo[4,5-e]diazepine core can exist in different tautomeric forms. An undesired tautomer may be thermodynamically favored under certain conditions but prove unreactive in subsequent synthetic steps, leading to reaction failure.[1] For example, an imino tautomer may not react as desired in a planned derivatization, such as an acylation reaction.[1]

  • Regioisomers: When using unsymmetrical starting materials, such as substituted 1H-imidazole-4,5-dicarboxamides, the cyclization agent (e.g., guanidine) can react at two different sites, leading to a mixture of regioisomers that can be difficult to separate.[1]

  • Byproducts from Deprotection: In multi-step syntheses involving protecting groups (e.g., a p-methoxybenzyl group), the final deprotection step (e.g., using trifluoroacetic acid) can sometimes lead to degradation or modification of the core structure if not carefully controlled.[2]

  • Products from Competing Pathways: The intermediates in the synthesis can sometimes undergo alternative, undesired reactions. The stability of these intermediates is crucial, and forcing conditions can favor decomposition or intermolecular reactions over the desired intramolecular cyclization.[3][4]

Q2: How do specific reaction conditions influence the formation of these byproducts?

A2: The landscape of your reaction outcome is sculpted by the conditions you choose. Each parameter is a lever that can be pulled to favor the desired product.

  • Base and Catalyst Selection: The choice of base is critical for deprotonation and activating the nucleophile for cyclization. A weak base like K₂CO₃ may be suitable for initial alkylation steps, but a stronger base like sodium methoxide (NaOMe) is often required for the key cyclization with agents like guanidine hydrochloride.[1] Using an inappropriate base can stall the reaction at the acyclic intermediate stage. For other diazepine syntheses, catalysts like heteropolyacids have been shown to significantly improve yields and reduce reaction times by activating the substrates.[5]

  • Solvent Environment: The polarity and protic nature of the solvent are key. Polar protic solvents like methanol are commonly used for cyclizations with guanidine, as they can facilitate proton transfer and stabilize charged intermediates.[1] However, in other steps, a polar aprotic solvent like DMF or CH₃CN might be necessary to achieve the desired reactivity.[1]

  • Temperature Control: Temperature directly impacts reaction kinetics. While some cyclizations require heating under reflux to overcome the activation energy barrier[5], others involving sensitive intermediates may need to be run at lower temperatures (e.g., -35 °C to 0 °C) to prevent decomposition and side product formation.[3]

  • Reaction Time: Monitoring the reaction via TLC or LC-MS is crucial. Insufficient reaction time leads to a high concentration of starting materials or acyclic intermediates.[1] Conversely, excessively long reaction times, especially at elevated temperatures, can lead to product degradation.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific experimental problems.

Problem 1: Low or No Yield of the Desired Imidazo[4,5-e]diazepine

Your reaction is complete, but the target compound is either absent or present in minimal quantities.

Start Low/No Yield Detected Check_SM Analyze Crude Reaction Mixture (LC-MS, TLC) Start->Check_SM Is_SM_Present Is Starting Material (SM) the main component? Check_SM->Is_SM_Present Is_Intermediate_Present Is an acyclic intermediate the main component? Is_SM_Present->Is_Intermediate_Present No Sol_SM Cause: Inactive Reaction - Check reagent quality - Increase temperature - Use stronger base/catalyst Is_SM_Present->Sol_SM Yes Is_Complex_Mixture Is it a complex mixture of many products? Is_Intermediate_Present->Is_Complex_Mixture No Sol_Intermediate Cause: Incomplete Cyclization - Increase reaction time - Switch to stronger base (e.g., NaOMe) - Optimize temperature Is_Intermediate_Present->Sol_Intermediate Yes Sol_Complex Cause: Degradation - Lower reaction temperature - Reduce reaction time - Use one-pot procedure to avoid isolating unstable intermediates Is_Complex_Mixture->Sol_Complex Yes

Caption: Troubleshooting workflow for low product yield.

In-Depth Analysis:

  • Cause A: Incomplete Cyclization: The most common failure mode is the stalling of the reaction before the final ring closure. Your analytical data (LC-MS) will show a mass corresponding to the acyclic precursor, such as the diamide or a guanidino-carbamoyl intermediate.[1]

    • Solution: This is an activation energy or reactivity problem.

      • Extend Reaction Time: Continue the reaction for an additional 24-48 hours, monitoring every 12 hours.

      • Increase Base Strength: If using a mild base, switch to a stronger, non-nucleophilic base or a more potent catalyst system like sodium methoxide in methanol for guanidine-mediated cyclizations.[1]

      • Elevate Temperature: Gradually increase the reaction temperature in 10-20 °C increments. If at room temperature, move to 40 °C, then to reflux, while monitoring for decomposition.

  • Cause B: Formation of an Unreactive Tautomer: The product may have formed but exists in a tautomeric state that is unreactive in your subsequent step or has different chromatographic properties. This is particularly relevant for imidazo[4,5-e][1][6]diazepine-4,8-diones, which can exist in a stable imino form.[1]

    • Solution:

      • Confirm by NMR: Acquire a ¹H-NMR of the crude or purified material. The presence of distinct sets of signals, particularly for NH protons, can indicate a tautomeric mixture.

      • Solvent/pH Adjustment: Attempt to isolate the product and re-dissolve it in a different solvent system. Sometimes, a change in pH or solvent polarity can shift the equilibrium to the desired tautomer.

Problem 2: Multiple Products are Formed

Your TLC or LC-MS shows several distinct spots/peaks, indicating a mixture of compounds.

G cluster_0 Reaction Pathways A Imidazo-diamide Precursor B Activated Intermediate A->B Base / Catalyst C Desired Product Imidazo[4,5-e]diazepine B->C Intramolecular Cyclization (Desired Path) D Side Product Acyclic Intermediate B->D Incomplete Reaction / Intermolecular Reaction (Side Path)

Caption: Competing pathways in imidazo[4,5-e]diazepine synthesis.

In-Depth Analysis:

  • Cause A: Formation of Regioisomers: If your imidazole precursor is unsymmetrical at the 4 and 5 positions, cyclization can occur on either side, leading to two distinct regioisomers.[1]

    • Solution:

      • Chromatographic Separation: These isomers are often separable by column chromatography. A systematic screen of solvent systems is required. A common starting point is a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in CH₂Cl₂).[1]

      • Synthetic Redesign: If separation is not feasible, consider redesigning the synthesis to use a symmetrical precursor or a directing group that favors the formation of a single isomer.

  • Cause B: Substrate-Dependent Side Reactions: The electronic properties of substituents on your starting materials can dramatically influence reactivity. Electron-withdrawing groups can deactivate the system, making cyclization difficult and favoring side reactions, while strong electron-donating groups can accelerate it.[5]

    • Solution: You must tailor the reaction conditions to the specific substrate. A substrate with an electron-withdrawing group may require a stronger catalyst, higher temperatures, or longer reaction times compared to one with an electron-donating group.

Observed Problem Potential Cause Recommended Action Supporting Source
Main product is acyclic intermediateIncomplete cyclizationIncrease reaction time; use stronger base (e.g., NaOMe); increase temperature.[1]
Reaction fails at derivatization stepFormation of unreactive imino tautomerConfirm structure with NMR; adjust solvent/pH to shift equilibrium.[1]
Two major, hard-to-separate productsFormation of regioisomersOptimize column chromatography; consider synthetic redesign for single isomer.[1]
Low yield with complex mixtureDecomposition of unstable intermediatesLower reaction temperature; use a one-pot procedure.[3]
Reaction rate varies with substrateElectronic effects of substituentsAdjust catalyst strength and reaction conditions for each substrate.[5]

Part 3: Key Experimental Protocols

Protocol 1: Optimized Guanidine-Mediated Cyclization to Minimize Acyclic Byproducts

This protocol is adapted from methodologies known to produce imidazo[4,5-e]diazepine-4,8-diones and focuses on driving the reaction to completion.[1]

  • Preparation of Sodium Methoxide Solution: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or N₂), add anhydrous methanol. Cool the flask to 0 °C in an ice bath. Carefully add sodium metal in small portions until fully dissolved to generate a fresh sodium methoxide solution. Alternatively, use a commercially available solution, ensuring it is anhydrous.

  • Guanidine Activation: To a separate flask containing guanidine hydrochloride in anhydrous methanol at 0 °C, slowly add the prepared sodium methoxide solution (approx. 2.5 equivalents per equivalent of guanidine HCl). A precipitate of NaCl will form. Stir the mixture at 0 °C for 30 minutes.

  • Filtration: Filter the mixture under inert atmosphere to remove the NaCl precipitate. The resulting filtrate is your activated guanidine solution.

  • Cyclization Reaction: To a solution of your 1H-imidazole-4,5-dicarboxylic acid diamide precursor (1 equivalent) in anhydrous methanol, add the freshly prepared guanidine solution (approx. 4 equivalents).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS every 24 hours. The reaction may take up to 72 hours for full conversion.[1]

  • Workup and Purification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by silica gel column chromatography, typically using a CH₂Cl₂/MeOH solvent system.[1]

Protocol 2: Analytical Workflow for Side Product Identification
  • Initial Analysis (TLC & LC-MS): Run a TLC to determine the number of components. Subsequently, inject the crude mixture into an LC-MS to get the molecular weights of the major components. This will immediately tell you if you have unreacted starting material, the desired product, or unexpected masses.

  • Isolation (Chromatography): Based on the TLC, perform column chromatography or preparative TLC/HPLC to isolate the unknown side product in sufficient purity and quantity for spectroscopic analysis.

  • Structural Elucidation (NMR):

    • Acquire a ¹H NMR spectrum. This will provide information on the number and type of protons and their connectivity.

    • Acquire a ¹³C NMR spectrum to identify the number of unique carbons.

    • If necessary, run 2D NMR experiments (e.g., COSY, HSQC, HMBC) to definitively piece together the structure of the unknown compound.

  • Confirmation (HRMS): Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition of the side product, which validates the structure proposed by NMR.

References

  • Peres, B., Stevaert, A., et al. (2014). The Novel [4,5-e][1][6]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole. Molecules. Available at: [Link]

  • Ohsaki, T., Kuriki, T., et al. (1986). Synthesis of imidazo[4,5-e][1][7]diazepine and imidazo[4,5-e][1][7]oxazepine derivatives using caffeidine, a hydrolysis product of caffeine. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Gu, Z., et al. (2009). An Improved Process for the Synthesis of 4H-Imidazo[1,5-a][1][7]benzodiazepines. Organic Process Research & Development. Available at: [Link]

  • Sbai, A., et al. (2013). Theoretical Study of 1, 4-Diazepines Synthesis: The Reaction Mechanism and Tautomerism in Gas Phase and in Solution. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • Seddik, A., et al. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available at: [Link]

  • Kamal, A., et al. (2011). A Novel, Broad Spectrum Anti-Cancer Compound Containing the Imidazo[4,5-e][1][6]diazepine Ring System. Letters in Drug Design & Discovery. Available at: [Link]

Sources

Technical Support Center: Resolving Solubility Challenges of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving the solubility challenges of novel anticancer agents. This resource is designed for researchers, scientists, and drug development professionals actively working to bring new cancer therapies from the bench to the clinic. Poor aqueous solubility is a major hurdle in the development of many promising anticancer compounds, impacting everything from in vitro assay results to in vivo bioavailability.[1][2][3][4] This guide provides in-depth, practical solutions and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may encounter in your daily experimental work.

Section 1: Understanding the Solubility Problem in Oncology Drug Discovery

The landscape of oncology drug discovery is increasingly populated by highly lipophilic and high-molecular-weight compounds.[5][6] While these characteristics can be advantageous for cell permeability and target engagement, they often come at the cost of poor aqueous solubility. According to the Biopharmaceutics Classification System (BCS), a significant portion of new chemical entities fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), presenting a significant challenge for formulation and delivery.[1][7]

Q1: Why are so many new anticancer drug candidates poorly soluble?

A1: The trend towards poorly soluble anticancer agents is a direct consequence of modern drug discovery strategies. High-throughput screening and combinatorial chemistry often yield lipophilic molecules designed to interact with hydrophobic pockets in target proteins.[8] Furthermore, many newer targeted therapies, such as tyrosine kinase inhibitors (TKIs), are inherently hydrophobic, which contributes to their low water solubility.[9][10] This low solubility can lead to inaccurate in vitro assay results, poor absorption, and variable bioavailability, ultimately hindering clinical translation.[4][11]

Q2: What are the immediate consequences of poor solubility in my experiments?

A2: In the laboratory, poor solubility can manifest in several ways:

  • Compound Precipitation: The most obvious sign is the appearance of visible precipitate in your aqueous buffers or cell culture media. This can lead to inaccurate concentration measurements and unreliable experimental data.[12][13][14]

  • Inaccurate Potency Measurement: If a compound is not fully dissolved, its effective concentration in an assay will be lower than intended, leading to an underestimation of its potency (e.g., a higher IC50 value).[11]

  • Artificially Low Toxicity: Similar to potency, if the compound is not in solution, its true toxicity profile may be masked.[11]

  • Poor In Vivo Efficacy: In animal studies, poor solubility is a primary reason for low bioavailability after oral administration, leading to suboptimal therapeutic outcomes.[3][15]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the handling and formulation of poorly soluble anticancer agents.

Q3: I've observed precipitation of my compound after diluting my DMSO stock into aqueous buffer. What's happening and how can I prevent it?

A3: This is a classic example of a compound "crashing out" of solution. Dimethyl sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds, but when the DMSO stock is diluted into an aqueous medium, the overall solvent polarity increases dramatically. If the aqueous buffer cannot maintain the compound in solution at that concentration, it will precipitate.[16]

To prevent this:

  • Lower the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (typically <0.5%) to minimize its effect on the solvent environment and on the biological system.

  • Use a "Solubility-First" Approach: Before conducting biological assays, determine the kinetic solubility of your compound in the specific aqueous buffer you plan to use. This can be done using high-throughput methods like laser nephelometry.[16][17]

  • Employ Solubilizing Excipients: Consider the use of pharmaceutically acceptable solubilizing agents in your buffer. These can include surfactants, cyclodextrins, or co-solvents.[1][7] However, be mindful of the potential effects of these excipients on your biological assay.

Q4: My kinase inhibitor's solubility is highly pH-dependent. How can I manage this in my experiments?

A4: Many kinase inhibitors are weakly basic compounds, and their solubility is significantly influenced by pH.[18][19][20] They are generally more soluble in acidic environments where they can be protonated.[18][20]

Management Strategies:

  • Characterize the pH-Solubility Profile: Determine the solubility of your compound across a range of pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract and physiological pH.[18][20]

  • Formulate as a Salt: Creating a salt of your weakly basic drug can significantly improve its aqueous solubility.[10][21]

  • Use pH-Adjusted Buffers: For in vitro assays, use buffers that maintain a pH where your compound is most soluble, as long as this is compatible with your biological system.

  • Consider Amorphous Solid Dispersions (ASDs): For in vivo studies, ASDs can be an effective strategy to overcome pH-dependent solubility issues by maintaining the drug in a supersaturated state.[9][22]

Q5: What are amorphous solid dispersions (ASDs) and when should I consider using them?

A5: Amorphous solid dispersions (ASDs) are formulations where the drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state.[23][24] The amorphous form of a drug has higher free energy and thus greater aqueous solubility compared to its crystalline form.[23]

Consider using ASDs when:

  • You have a poorly soluble crystalline compound (BCS Class II or IV).

  • You need to enhance the oral bioavailability of your drug candidate.[3][23][24]

  • You are dealing with a compound that has pH-dependent solubility.[9]

  • You want to maintain a supersaturated concentration of the drug in the gastrointestinal tract to improve absorption.[23]

Polymers commonly used in ASDs include hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP).[5]

Section 3: Troubleshooting Experimental Workflows

This section provides step-by-step guidance for common experimental procedures and how to troubleshoot them.

Workflow 1: High-Throughput Solubility Screening

Objective: To rapidly assess the kinetic solubility of multiple compounds in an aqueous buffer.

Protocol: Laser Nephelometry-Based High-Throughput Solubility Screening

  • Prepare Stock Solutions: Dissolve compounds in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of your DMSO stock solutions.

  • Addition of Aqueous Buffer: Add the aqueous buffer of interest (e.g., PBS, pH 7.4) to all wells, ensuring the final DMSO concentration is consistent across the plate (e.g., 1%).[11]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) to allow for precipitation to occur.[11]

  • Measurement: Measure the light scattering of each well using a microplate nephelometer.[17]

  • Data Analysis: The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.

Troubleshooting:

IssuePotential CauseSolution
High background scattering Dirty microplate; particulate matter in the buffer.Use new, clean microplates; filter the buffer before use.
Inconsistent readings Incomplete mixing; temperature fluctuations.Ensure thorough mixing after buffer addition; maintain a stable incubation temperature.
Colored compounds interfering with absorbance-based methods The compound absorbs light at the measurement wavelength.Laser nephelometry is generally unaffected by colored solutions, making it a superior choice.[16]
Workflow 2: Investigating Drug Precipitation in a Simulated Gastrointestinal Environment

Objective: To understand the precipitation risk of an orally administered drug as it transitions from the acidic stomach to the more neutral intestine.

G cluster_stomach Stomach (Acidic) cluster_intestine Intestine (Neutral) Stomach Drug in Simulated Gastric Fluid (SGF, pH 1.2) Compound is likely dissolved Intestine Transfer to Simulated Intestinal Fluid (SIF, pH 6.8) Stomach->Intestine pH Shift Precipitation Precipitation Occurs (Supersaturation leads to nucleation and crystal growth) Intestine->Precipitation Low Solubility at Higher pH Absorption Drug remains in solution and is absorbed Intestine->Absorption Successful Formulation

Protocol: pH-Shift Precipitation Assay

  • Prepare Media: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8).[25][26]

  • Dissolve Compound: Dissolve the drug in SGF at a concentration representative of the expected gastric concentration.

  • Simulate Gastric to Intestinal Transfer: After a set incubation time in SGF (e.g., 30 minutes), transfer an aliquot of the solution to a larger volume of SIF.[12]

  • Monitor Precipitation: Monitor the solution for signs of precipitation over time. This can be done visually, by measuring turbidity, or by taking samples at various time points, filtering, and analyzing the concentration of the dissolved drug via HPLC.[12][25]

Troubleshooting:

IssuePotential CauseSolution
Rapid and extensive precipitation The drug is highly insoluble at intestinal pH.Investigate formulation strategies like amorphous solid dispersions or the use of precipitation inhibitors.[25]
Variability in precipitation kinetics Inconsistent mixing; temperature variations.Ensure rapid and consistent mixing upon transfer to SIF; maintain a constant temperature (37°C).
Difficulty in quantifying dissolved drug Adsorption of the drug to filter membranes.Use low-binding filter materials (e.g., PVDF) and pre-saturate the filter with the drug solution.

Section 4: Advanced Solubilization Strategies

When simple formulation adjustments are insufficient, more advanced strategies are required.

Q6: What are some nanotechnology-based approaches to improve the solubility of anticancer drugs?

A6: Nanotechnology offers several promising platforms for delivering poorly soluble anticancer drugs.[1][27] These approaches can improve solubility, enhance tumor targeting, and reduce systemic toxicity.[1][28]

Nanocarrier Options:

NanocarrierDescriptionAdvantagesKey Considerations
Liposomes Vesicles composed of a lipid bilayer. Hydrophobic drugs can be encapsulated within the bilayer.[1]Biocompatible; can encapsulate both hydrophilic and lipophilic drugs.[28]Drug loading can be a challenge; stability during storage.[1]
Polymeric Micelles Self-assembling nanostructures with a hydrophobic core and a hydrophilic shell. The poorly soluble drug is loaded into the core.[29]High drug loading capacity; can be designed for targeted delivery.[29]Stability upon dilution in the bloodstream; premature drug release.[28]
Nanosuspensions Sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[8]High drug loading; increased surface area for faster dissolution.[8][30]Physical stability (particle aggregation); requires specialized equipment for production (e.g., wet milling, high-pressure homogenization).[30][31]
Solid Lipid Nanoparticles (SLNs) Solid lipid core stabilized by surfactants.Biocompatible; can bypass drug efflux pumps.[1]Potential for drug expulsion during storage.

G cluster_problem The Problem cluster_solutions Solubilization Strategies cluster_outcome The Goal Problem Poorly Soluble Anticancer Agent ASD Amorphous Solid Dispersions (ASDs) Problem->ASD Nano Nanotechnology (Liposomes, Micelles, etc.) Problem->Nano CD Cyclodextrin Complexation Problem->CD Prodrug Prodrug Approach Problem->Prodrug Outcome Improved Solubility & Bioavailability ASD->Outcome Nano->Outcome CD->Outcome Prodrug->Outcome

Q7: How can I use cyclodextrins to improve the solubility of my compound?

A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[7][32]

Experimental Approach:

  • Select a Cyclodextrin: Common choices include β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), which has improved solubility and safety.

  • Phase Solubility Studies: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin. Add an excess of your drug to each solution and shake until equilibrium is reached.

  • Analysis: Filter the solutions and measure the concentration of the dissolved drug. A plot of drug solubility versus cyclodextrin concentration will reveal the stoichiometry of the complex and the stability constant.[19]

Q8: When is a prodrug strategy appropriate for overcoming solubility issues?

A8: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active compound.[2] A prodrug strategy is particularly useful when a drug has a modifiable functional group that can be derivatized to attach a hydrophilic moiety. For example, a phosphate ester can be added to a hydroxyl group to dramatically increase aqueous solubility.[8] This approach is beneficial for parenteral formulations where high aqueous solubility is required.[1] Another approach is creating polymer-drug conjugates, which can enhance solubility and potentially target tumor tissue through the enhanced permeability and retention (EPR) effect.[8][33]

References

  • Tan, M. L., & Choong, P. F. M. (2013). Nanocarrier for Poorly Water-Soluble Anticancer Drugs—Barriers of Translation and Solutions. Journal of Pharmaceutical Sciences, 102(12), 4189-4203. [Link]

  • Iannelli, P., & Marcucci, G. (2021). Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties. Pharmaceuticals, 14(3), 258. [Link]

  • Al-Shakliah, N. S., & Al-Akayleh, F. (2023). Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer. Polymers, 15(16), 3380. [Link]

  • Dr.Oracle. (2025). What approach can improve solubility and bioavailability of poorly soluble drugs, such as anticancer medications like paclitaxel? Dr.Oracle. [Link]

  • Al-Shakliah, N. S., & Al-Akayleh, F. (2021). Harnessing the therapeutic potential of anticancer drugs through amorphous solid dispersions. ResearchGate. [Link]

  • Jain, S., & Patel, N. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 3(5), 1260-1269. [Link]

  • LLS Health. (2023). Solving parenteral solubility challenges in the development of oncology therapeutics. European Pharmaceutical Manufacturer. [Link]

  • Lonza. (n.d.). Increasing the bioavailability of oncology drugs with amorphous solid dosage formulations. C&EN. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

  • Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. Manufacturing Chemist. [Link]

  • Al-Shakliah, N. S., & Al-Akayleh, F. (2023). Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer. PubMed. [Link]

  • Bosch, H. W., & Anciano, C. (2000). Formulation and antitumor activity evaluation of nanocrystalline suspensions of poorly soluble anticancer drugs. PubMed. [Link]

  • LLS Health. (2023). Solving parenteral solubility challenges in the development of oncology therapeutics. Contract Pharma. [Link]

  • Lonza. (2022). Amorphous Solid Dispersions for Delivery of Highly Performing Formulations of Oral Oncology Medications. Lonza. [Link]

  • Pan, L., & Ho, Q. (2001). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Semantic Scholar. [Link]

  • OUCI. (n.d.). Strategies for formulating and delivering poorly water-soluble drugs. OUCI. [Link]

  • Keck, C. M., & Müller, R. H. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Box, K. J., & Kale, A. (2011). Advancing in-vitro drug precipitation testing: new process monitoring tools and a kinetic nucleation and growth model. PubMed. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. [Link]

  • Royal Society of Chemistry. (2023). Nanoparticle-based drug delivery systems targeting cancer cell surfaces. RSC Publishing. [Link]

  • Pan, L., & Ho, Q. (2001). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. ResearchGate. [Link]

  • van der Merwe, J., & Steenekamp, J. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 394. [Link]

  • Yoo, J. W., & Lee, C. H. (2013). Nanoparticles Containing Insoluble Drug for Cancer Therapy. BioMed Research International, 2013, 1-8. [Link]

  • Yilmaz, A., & Tekiner, D. (2021). Nanotechnology-Based Drug Delivery to Improve the Therapeutic Benefits of NRF2 Modulators in Cancer Therapy. Antioxidants, 10(10), 1629. [Link]

  • Pharmaceutical Technology. (2023). Solving Solubility Challenges for a Novel Oncology Drug. Pharmaceutical Technology. [Link]

  • Praphanwittaya, P., & Loftsson, T. (2020). Aqueous solubility of kinase inhibitors: III the effect of acidic counter ion on the dovitinib/γ-cyclodextrin complexation. ResearchGate. [Link]

  • Dai, W. G. (2012). In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. American Pharmaceutical Review. [Link]

  • Nutrition & Biosciences. (2022). Solubility enhancement - Transform insoluble drugs into stable and efficient formulations. Nutrition & Biosciences. [Link]

  • Bentham Science Publisher. (n.d.). Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Bentham Science Publisher. [Link]

  • Al-Shakliah, N. S., & Al-Akayleh, F. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Molecules, 29(12), 2821. [Link]

  • Praphanwittaya, P., Saokham, P., Jansook, P., & Loftsson, T. (2020). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. Rannsóknargáttin IRIS / The Iceland Research Information System. [Link]

  • Li, Y., & Liu, Y. (2015). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Bioorganic & Medicinal Chemistry Letters, 25(16), 3229-3233. [Link]

  • Dai, W. G. (2010). In vitro methods to assess drug precipitation. ResearchGate. [Link]

  • ResearchGate. (2024). strategies to increase solubility and bioavailability of drugs. ResearchGate. [Link]

  • Dai, W. G. (2010). In vitro methods to assess drug precipitation. PubMed. [Link]

  • Massive Bio. (2026). Polyglutamate Camptothecin. Massive Bio. [Link]

  • Al-Shakliah, N. S., & Al-Akayleh, F. (2024). (PDF) Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. ResearchGate. [Link]

  • Ghaffari, A., & Saffari, S. (2022). Anti-Cancer Drug Solubility Development within a Green Solvent: Design of Novel and Robust Mathematical Models Based on Artificial Intelligence. Processes, 10(8), 1588. [Link]

  • ResearchGate. (n.d.). List of poorly water-soluble anticancer drugs demonstrating prominent... ResearchGate. [Link]

  • Williams, H. D., & Pouton, C. W. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 15(10), 4599-4611. [Link]

  • Dai, W. G. (2010). In vitro methods to assess drug precipitation. Semantic Scholar. [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies, 29(4), 114-129. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Sodeifian, G., & Sajadian, S. A. (2022). Estimating the Dissolution of Anticancer Drugs in Supercritical Carbon Dioxide with a Stacked Machine Learning Model. ACS Omega, 7(37), 33261-33273. [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Biological Assay Results for Synthesized Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, your expert resource for navigating the complexities of biological assays for synthesized compounds. In drug discovery and development, achieving consistent and reproducible assay results is paramount. However, the path from a synthesized molecule to reliable biological data is often fraught with challenges, leading to variability that can obscure true activity and lead to costly delays.

This guide is structured to provide direct, actionable solutions to common problems encountered by researchers. It moves beyond a simple checklist to explain the "why" behind experimental variability and provides robust, self-validating protocols to ensure the integrity of your results.

Section 1: Compound-Centric Challenges: Is Your Molecule the Source of Variability?

Inconsistencies often originate from the physicochemical properties of the synthesized compounds themselves. Before questioning the assay, it is crucial to first scrutinize the test article.

Q1: My compound's activity (e.g., IC50) is fluctuating significantly between experimental runs. What are the primary compound-related causes?

A1: The most frequent culprits are issues with compound solubility and stability.[1][2] Poor aqueous solubility can lead to the compound precipitating out of the assay buffer, meaning the concentration you think you're testing is not what's actually available to the biological target.[1][3] This can result in underestimated potency and high variability.[2] Similarly, if your compound is unstable in the assay medium or under specific storage conditions (e.g., repeated freeze-thaw cycles), its concentration will decrease over time, leading to inconsistent results.[4][5]

Troubleshooting Protocol: Assessing Compound Solubility and Stability

  • Visual Inspection: After diluting your compound stock (typically in DMSO) into the final aqueous assay buffer, visually inspect the solution for any cloudiness or precipitate. Do this at the highest concentration tested.

  • Solubility Measurement: For critical compounds, consider using a nephelometry-based assay to quantitatively determine the kinetic solubility in your specific assay buffer.

  • Stability Assessment:

    • Incubate the compound in the assay buffer for the full duration of your experiment.

    • At various time points (e.g., 0, 2, 4, 24 hours), quench the reaction and analyze the concentration of the parent compound using a suitable analytical method like LC-MS.

    • This will reveal if the compound is degrading over the course of the assay.[6]

Q2: I've confirmed my compound is soluble and stable, but the results are still inconsistent. Could purity be the issue?

A2: Absolutely. The purity of your synthesized compound is a critical and often overlooked factor.[7][8] Highly potent, uncharacterized impurities can lead to biological activity that is incorrectly attributed to your compound of interest.[8] Conversely, if the stated purity is incorrect and the actual concentration of your active compound is lower than assumed, the potency will appear weaker and may vary between different synthesis batches.[9][10]

Best Practice: Compound Quality Control

  • Purity Analysis: Always obtain a certificate of analysis for your compounds. The purity should be determined by a reliable method such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric detection.[10] For critical studies, orthogonal purity assessments are recommended.[8]

  • Identity Confirmation: Confirm the molecular weight of your compound via Mass Spectrometry and its structure via NMR.

  • Batch-to-Batch Consistency: If you are using different batches of the same compound, ensure that their purity and characterization data are comparable.

Q3: My compound is active in a biochemical assay but shows no activity in a cell-based assay. What's going on?

A3: This common discrepancy often points to issues with cell permeability or compound stability in the complex environment of cell culture medium.[1] Your compound may be a potent inhibitor of an isolated enzyme but may not be able to cross the cell membrane to reach its intracellular target.[1] Alternatively, it might be rapidly metabolized by the cells or be unstable in the presence of serum proteins in the culture medium.[1]

Section 2: Assay-Related Variability: Fine-Tuning Your Experimental System

Even with a well-characterized compound, the biological assay itself is a major source of potential variability.[11][12] Robust assay design and rigorous validation are essential for generating reliable data.[13][14]

Q1: I'm observing a high degree of variability across my 96-well plate, particularly in the outer wells. What is this, and how can I prevent it?

A1: This phenomenon is known as the "edge effect" and is a well-documented source of assay variability.[15][16][17] It is primarily caused by differential evaporation from the wells on the perimeter of the plate, leading to changes in the concentration of media components and your test compound.[17] Temperature gradients across the plate during incubation can also contribute to this effect.[18]

Mitigation Strategies for Edge Effect

StrategyDescription
Well Hydration Fill the outer wells of the plate with sterile water or PBS to create a humidity barrier, and do not use these wells for experimental samples.[18]
Specialized Plates Use microplates specifically designed with moats or other features to minimize evaporation.[17]
Incubation Conditions Ensure your incubator has stable and uniform temperature and humidity. Avoid frequent opening of the incubator door.[17]
Pre-incubation Allowing newly seeded cell plates to sit at room temperature for a period before placing them in the incubator can promote a more even distribution of cells.[15]
Data Normalization If edge effects cannot be completely eliminated, computational methods can be used to normalize the data, but this should be a last resort.[19][20]

Q2: My assay signal window (difference between positive and negative controls) is small and varies from day to day. How can I improve this?

A2: A robust assay requires a clear and consistent signal window. Variability here often points to issues with reagents or the assay protocol itself.

  • Reagent Quality and Consistency: Reagents, especially biological ones like enzymes and antibodies, can have significant lot-to-lot variability.[21] It is crucial to qualify new lots of critical reagents against the old lot to ensure consistent performance. Reagent stability under storage and assay conditions must also be verified.[22]

  • Use of Reference Standards: A well-characterized reference standard should be included in every assay to monitor performance over time.[23][24] This standard, with a known potency, acts as an internal control and allows for the normalization of results between different runs and plates.[25]

  • Assay Optimization: Ensure that you are using optimal concentrations of all reagents (e.g., substrate concentration relative to the Michaelis constant, Km, for an enzyme assay). The assay should be developed to be robust, meaning that small variations in parameters like incubation time or temperature do not lead to large changes in the results.[23][26]

Workflow for Qualifying a New Reagent Lot

G A Obtain New Reagent Lot B Run Parallel Assays A->B F Analyze Key Performance Metrics (e.g., Signal-to-Background, Z', EC50) B->F C Current (Old) Lot C->B D New Lot D->B E Reference Standard & Controls E->B G Do results meet acceptance criteria? F->G H Qualify New Lot for Use G->H Yes I Reject New Lot & Troubleshoot G->I No

Caption: Workflow for qualifying a new lot of a critical assay reagent.

Section 3: Data Interpretation and Identifying False Results

Inconsistent results can also arise from how data is analyzed and from compounds that interfere with the assay technology itself, leading to false positives or negatives.[27][28]

Q1: I have some data points in my dose-response curve that look like outliers. Should I remove them?

Protocol for Handling Potential Outliers

  • Pre-defined SOP: Your lab should have a Standard Operating Procedure (SOP) that specifies the statistical test to be used for outlier identification (e.g., Dixon's Q test, Generalized ESD test).[30][31]

  • Statistical Analysis: Apply the chosen statistical test to the data. These tests help determine if a data point has a low probability of originating from the same distribution as the other data points.[31]

  • Investigation: If a point is flagged as a statistical outlier, investigate for an assignable cause (e.g., a documented pipetting error, a bubble in a well).

  • Justified Exclusion: Only exclude an outlier if there is both a statistical justification and, ideally, an experimental observation to support its removal.[29] All data exclusions must be documented.

Q2: How can I determine if my compound is a "false positive" that is interfering with the assay technology?

A2: False positives, often termed Pan-Assay Interference Compounds (PAINS), are a significant problem in early drug discovery.[32] These compounds can interfere with an assay through various mechanisms not related to the intended biological target.[27][32]

Common Mechanisms of Assay Interference and How to Test for Them

Interference MechanismDescriptionTroubleshooting/Control Experiment
Autofluorescence The compound itself fluoresces at the same wavelength as the assay readout, creating an artificially high signal.Run the assay with the compound but without a key biological component (e.g., enzyme or cells). A signal in this control indicates autofluorescence.[1]
Signal Quenching The compound absorbs light at the excitation or emission wavelength of the fluorophore in the assay, reducing the signal.Similar to the autofluorescence control, a decrease in the background signal in the presence of the compound suggests quenching.
Compound Aggregation At high concentrations, some compounds form aggregates that can non-specifically inhibit enzymes.Test the compound in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity is significantly reduced, it may be due to aggregation.[32]
Redox Activity Compounds that are redox-active can interfere with assays that use redox-sensitive dyes or produce hydrogen peroxide.[32]Include a reducing agent like DTT in the assay buffer to see if it reverses the compound's effect.

Troubleshooting Decision Tree for Inconsistent Results

G Start Inconsistent Assay Results Observed Compound Step 1: Investigate Compound Integrity Start->Compound Assay Step 2: Evaluate Assay Performance Compound->Assay No Solubility Check Solubility & Stability Compound->Solubility Yes Data Step 3: Scrutinize Data & Controls Assay->Data No EdgeEffect Assess for Edge Effects Assay->EdgeEffect Yes Outliers Apply Statistical Outlier Test Data->Outliers Yes Resolved Results Now Consistent Data->Resolved No Purity Verify Purity & Identity Solubility->Purity Permeability Biochem vs. Cell-Based Discrepancy? Purity->Permeability Reagents Qualify Reagents & Reference Standards EdgeEffect->Reagents Protocol Review Assay Protocol for Robustness Reagents->Protocol Interference Run Assay Interference Controls Outliers->Interference FalsePos Is it a False Positive/PAIN? Interference->FalsePos Revisit Problem Persists: Re-evaluate Assay Design FalsePos->Revisit

Caption: A systematic decision tree for troubleshooting inconsistent assay results.

References

  • EDRA Services. A Practical Approach to Biological Assay Validation.
  • White JR, Abodeely M, Ahmed S et al. (2019). Best practices in bioassay development to support registration of biopharmaceuticals. BioTechniques. Retrieved from [Link]

  • Langer, T. (2019). Essentials in Bioassay Development. BioPharm International. Retrieved from [Link]

  • Barth, J. H. (2021). Biological variation: Understanding why it is so important?. Annals of Clinical Biochemistry. Retrieved from [Link]

  • Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A Simple Technique for Reducing Edge Effect in Cell-Based Assays. Journal of Biomolecular Screening. Retrieved from [Link]

  • Sink, R., Gobec, S., Pečar, S., & Zega, A. (2010). False positives in the early stages of drug discovery. Current Medicinal Chemistry. Retrieved from [Link]

  • BEBPA. Reference Standards for Potency Assays. Retrieved from [Link]

  • Medikamenter QS. (2025). Understanding Assay, Purity, and Potency in Analytical Chemistry. Retrieved from [Link]

  • Assay Guidance Manual. (2012). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. National Center for Advancing Translational Sciences (NCATS). Retrieved from [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening. Retrieved from [Link]

  • Quantics Biostatistics. (2025). Outlier Detection Methods for Bioassay: What is an Outlier?. Retrieved from [Link]

  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved from [Link]

  • Vempati, U., et al. (2013). Reporting biological assay screening results for maximum impact. Database: The Journal of Biological Databases and Curation. Retrieved from [Link]

  • AACR. (2018). Reducing plate edge effect by controlling cell handling conditions for in vitro tumor hypoxia assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. Assay Guidance Manual. Retrieved from [Link]

  • BioProcess International. (2018). Certain Approaches to Understanding Sources of Bioassay Variability. Retrieved from [Link]

  • BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2018). What causes false positives or false negatives on the Urine Drug Screen (UDS)?. Retrieved from [Link]

  • BEBPA. Outliers in Dose-Response Curves: What are they, and what can we do about it?. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bitesize Bio. (2025). How to Minimize Variation and Achieve Reproducibility. Retrieved from [Link]

  • NIH. (2023). A Normalization Protocol Reduces Edge Effect in High-Throughput Analyses of Hydroxyurea Hypersensitivity in Fission Yeast. Retrieved from [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • ACD/Labs. How to Avoid False Positives and False Negatives in Analytical Chemistry. Retrieved from [Link]

  • FDCELL. (2025). USP〈1033〉Biological Assay Validation: Key Guidelines. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • Sondag, P., et al. (2020). A Novel Approach for the Identification of Outliers in Bioassay Dose–Response Curves. The AAPS Journal. Retrieved from [Link]

  • BioProcess International. (2015). Building a Robust Biological Assay for Potency Measurement. Retrieved from [Link]

  • Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics. Retrieved from [Link]

  • Fiorotti, C. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • Tobiasz, A., & Walczak, M. (2018). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • Parham, F., & Mehdi, S. (2014). Robust Analysis of High Throughput Screening (HTS) Assay Data. Statistics in Biopharmaceutical Research. Retrieved from [Link]

  • Reisfield, G. M., Goldberger, B. A., & Bertholf, R. L. (2009). 'False-positive' and 'false-negative' test results in clinical urine drug testing. Bioanalysis. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • BioProcess International. (2014). Reference Standards for Therapeutic Proteins. Retrieved from [Link]

  • Pharmaceutical Technology. (2006). A Review of Statistical Outlier Methods. Retrieved from [Link]

  • Zhang, L., et al. (2020). A new method for identification of outliers in immunogenicity assay cut point data. Journal of Immunological Methods. Retrieved from [Link]

  • ResearchGate. (2025). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Retrieved from [Link]

  • alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Laboratory News. (2011). Beating the edge effect. Retrieved from [Link]

  • Wang, L., et al. (2023). Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. Diagnostics. Retrieved from [Link]

  • Channelchek. (2022). Dealing With False Positives During Drug Screening Process. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Imidazole[4,5-d]diazepine Derivatives in Oncology Research

A Senior Application Scientist's Comparative Guide to Imidazole[4,5-d][1][2]diazepine Derivatives in Oncology Research

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for numerous biologically active molecules.[1] When fused with a seven-membered diazepine ring, it gives rise to the imidazole[4,5-d][1][2]diazepine heterocyclic system. This scaffold has garnered significant interest for its potential as an anticancer and antiviral agent.[1][3] Derivatives of this core structure have demonstrated potent in vitro activity against a range of cancer cell lines, including those from lung, breast, ovarian, and prostate cancers.[2]

This guide provides a comparative analysis of various imidazole[4,5-d][1][2]diazepine derivatives, focusing on their synthesis, structure-activity relationships (SAR), and performance in preclinical cancer models. We will delve into the experimental data that highlights key structural determinants for biological activity and provide detailed protocols for researchers aiming to evaluate similar compounds.

Synthetic Strategies: Building the Core Heterocycle

The construction of the imidazole[4,5-d][1][2]diazepine ring system can be achieved through several synthetic routes, typically starting from a substituted imidazole precursor. A common and effective strategy involves a cyclization reaction.

One prominent method begins with 1H-imidazole-4,5-dicarboxylic acid derivatives. These precursors undergo a time-controlled reaction with guanidine hydrochloride in the presence of a base like sodium methoxide. This reaction facilitates the ring closure to form the desired imidazo[4,5-e][1][2]diazepine-4,8-dione core.[4] Another approach starts from 4,5-dicyanoimidazole, which is first protected and then reacted with a guanidinium salt to achieve the ring-closed product.[2]

The choice of starting material and reaction conditions is critical as it dictates the potential for introducing diversity at various positions of the scaffold, which is fundamental for structure-activity relationship studies.

Gcluster_0Synthetic PathwayStartImidazole Precursor(e.g., 4,5-dicarboxylate or 4,5-dicyano)Step1Functional GroupManipulation / ProtectionStart->Step1Protection/ActivationStep2Cyclization Reaction(e.g., with Guanidine)Step1->Step2Key ReagentsProductImidazole[4,5-d][1,3]diazepineCore StructureStep2->ProductRing Formation

Caption: Generalized synthetic workflow for imidazole[4,5-d][1][2]diazepine derivatives.

Comparative Analysis of Biological Activity

The anticancer potential of imidazole[4,5-d][1][2]diazepine derivatives is highly dependent on the nature and position of their substituents. In vitro screening against various human tumor cell lines provides the primary data for comparing the efficacy of these compounds. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.

Below is a comparative summary of the cytostatic effects of selected derivatives from published studies.

Compound IDCore StructureKey Substituent(s)Cell LineIC₅₀ (µM)Source
Compound 1 Imidazo[4,5-e][1][2]diazepine6-octadecylaminoA549 (Lung)Low µM[2]
H460 (Lung)Low µM[2]
MCF-7 (Breast)Low µM[2]
PC-3 (Prostate)Low µM[2]
Compound 9 Imidazo[4,5-e][1][2]diazepine6-amino (unsubstituted)PC-3 (Prostate)>800[2]
MCF-7 (Breast)>800[2]
A549 (Lung)38[2]
Derivative 11 Imidazo[4,5-e][1][2]diazepine-4,8-dionePyrrolidine ligandSW620 (Colon)20[1]
Derivative 3 1H-imidazole (acyclic precursor)Pyrrolidine via ethylenic spacerHeLa (Cervical)9.5[1][3]

Structure-Activity Relationship (SAR) Insights

The data presented above reveals critical structure-activity relationships that govern the anticancer potency of this compound class.

  • The Crucial Role of Lipophilicity: A stark comparison between Compound 1 and Compound 9 highlights the necessity of a long alkyl chain at the 6-position.[2] Compound 1, bearing an octadecyl (C18) chain, exhibits broad-spectrum, low micromolar activity. In contrast, Compound 9, which lacks this lipophilic tail, is largely inactive (IC₅₀ >800 µM) against prostate and breast cancer cells and only weakly active against lung cancer lines.[2] This suggests that the long alkyl chain is a primary determinant of the observed biological activity, likely by facilitating membrane interaction or binding within a hydrophobic pocket of the biological target.

  • Influence of the Side Chain: While the diazepine ring is a key feature, the nature of substituents on the parent imidazole ring also plays a significant role. For instance, an acyclic imidazole precursor (Derivative 3 ) containing a pyrrolidine moiety linked via an ethyl spacer showed potent and selective cytostatic effects against HeLa cells (IC₅₀ = 9.5 µM).[1][3] The corresponding cyclized diazepine-dione derivative with a pyrrolidine ligand (Derivative 11 ) had a weaker effect on colon cancer cells (IC₅₀ = 20 µM).[1] This indicates that both the core scaffold and its appended functionalities contribute to the overall activity and selectivity profile.

Potential Mechanism of Action: Targeting Kinase Signaling

While the precise molecular targets for many imidazole[4,5-d][1][2]diazepine derivatives are still under investigation, the broader imidazole scaffold is well-known for its role in kinase inhibition.[5] Protein kinases are crucial regulators of cell signaling pathways that control proliferation, survival, and differentiation.[5] Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[5][6]

Many imidazole-based compounds have been developed as potent inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and FGFR, as well as intracellular kinases like PI3K and Mps1.[5][6][7] These inhibitors typically function by competing with ATP for binding in the catalytic cleft of the kinase, thereby blocking the downstream signaling cascade that promotes tumor growth. Given the potent antiproliferative effects observed, it is plausible that imidazole[4,5-d][1][2]diazepine derivatives exert their anticancer activity through the inhibition of one or more critical oncogenic kinases.

Gcluster_0Cell Signaling CascadeRTKReceptor Tyrosine Kinase(e.g., EGFR, VEGFR)RASRASRTK->RASRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKProliferationGene Transcription &Cell ProliferationERK->ProliferationInhibitorImidazole[4,5-d][1,3]diazepineDerivativeInhibitor->RTK

Caption: Potential mechanism involving inhibition of a receptor tyrosine kinase pathway.

Key Experimental Protocols

To ensure robust and reproducible data, standardized assays are essential. The following are detailed protocols for evaluating the cytotoxic and kinase inhibitory potential of novel compounds.

Cell Viability Assessment via MTT Assay

This protocol assesses the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a framework for measuring a compound's ability to inhibit a specific protein kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is quantified by a decrease in the phosphorylated substrate. Detection can be achieved through various methods, such as radioactivity (³²P-ATP) or luminescence (ADP-Glo™).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer, recombinant kinase enzyme, specific substrate (e.g., a peptide), and ATP solution.

  • Compound Plating: In a 384-well plate, add the test compound at various concentrations. Include a positive control inhibitor and a no-inhibitor (DMSO) control.

  • Kinase Reaction Initiation: Add the kinase and substrate to the wells. Allow a brief pre-incubation (10-15 minutes) to permit compound-enzyme interaction.

  • Start the Reaction: Initiate the phosphorylation reaction by adding ATP to each well. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the Reaction & Detect Signal: Stop the reaction using an appropriate reagent (e.g., EDTA). Add the detection reagent according to the manufacturer's instructions (e.g., for an ADP-Glo™ assay, this reagent converts remaining ADP to ATP, which then drives a luciferase reaction).

  • Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.

  • Analysis: The signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition versus the log of the compound concentration.

Conclusion and Future Outlook

The imidazole[4,5-d][1][2]diazepine scaffold represents a promising platform for the development of novel anticancer agents. Comparative analysis demonstrates that specific structural modifications, particularly the addition of long lipophilic chains, are critical for achieving potent, broad-spectrum antiproliferative activity.[2] While the exact mechanisms of action require further elucidation, the established role of imidazoles as kinase inhibitors provides a strong rationale for investigating these derivatives as targeted therapies.[5]

Future research should focus on synthesizing a broader array of derivatives to refine the structure-activity relationships, identifying the precise molecular targets through techniques like thermal shift assays or chemical proteomics, and evaluating the most promising compounds in in vivo animal models to assess their therapeutic potential and pharmacokinetic properties.

References

  • Perković, I., et al. (2013). The Novel [4,5-e][1][2]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations. Molecules, 18(11), 13385-13401. [Link]

  • Bishop, M. J., et al. (2000). Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. Journal of medicinal chemistry, 43(1), 1-5. [Link]

  • Kamal, A., et al. (2010). A Novel, Broad Spectrum Anti-Cancer Compound Containing the Imidazo[4,5-e][1][2]diazepine Ring System. Bioorganic & medicinal chemistry letters, 20(19), 5795-5798. [Link]

  • Perković, I., et al. (2013). Synthesis of imidazo[4,5-e][1][2]diazepine-4,8-dione (9–11) and ureido-imino-carbamoyl-imidazole derivatives (12–13). ResearchGate. [Link]

  • Al-Hussain, S. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]

  • Ananthan, S., et al. (1993). Synthesis and structure-activity relationships of 3,5-disubstituted 4,5-dihydro-6H-imidazo[1,5-a][1][8]benzodiazepin-6-ones at diazepam-sensitive and diazepam-insensitive benzodiazepine receptors. Journal of medicinal chemistry, 36(4), 479-490. [Link]

  • Perković, I., et al. (2013). The Novel [4,5-e][1][2]diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations. PubMed. [Link]

  • Al-Hussain, S. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. PubMed. [Link]

  • Khan, I., et al. (2012). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. OMICS International. [Link]

  • Bishop, M. J., et al. (2000). Discovery and Structure−Activity Relationships of Imidazole-Containing Tetrahydrobenzodiazepine Inhibitors of Farnesyltransferase. ResearchGate. [Link]

  • Al-Suhaimi, K. S., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. PubMed. [Link]

  • Kusakabe, K., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of medicinal chemistry, 58(4), 1760-1775. [Link]

  • Perković, I., et al. (2013). The Novel [4,5-e][1][2]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations. ResearchGate. [Link]

  • Wittine, K., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(23), 7128. [Link]

  • Liu, K., et al. (2015). 6,7-Dihydrobenzo[f]Benzo[8][9]Imidazo[1,2-d][1][8]Oxazepine Derivatives as Selective Inhibitors of PI3Kα. ResearchGate. [Link]

A Senior Application Scientist's Guide to Validating the Anticancer Effects of Novel Diazepine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The quest for novel anticancer therapeutics with improved efficacy and reduced toxicity is a cornerstone of modern oncology research. Among the myriad of heterocyclic scaffolds explored, the diazepine core has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1] Traditionally known for their effects on the central nervous system, derivatives of the diazepine family are now gaining significant attention for their potent antiproliferative properties against various cancer cell lines.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the anticancer effects of novel diazepine compounds. We will delve into the mechanistic underpinnings of their action, present a comparative analysis against established chemotherapeutics, and provide detailed, field-proven protocols for essential validation assays. Our approach emphasizes scientific integrity, ensuring that each experimental step contributes to a self-validating and robust data package.

Mechanistic Landscape: How Novel Diazepines Exert Anticancer Effects

Recent studies have illuminated several mechanisms through which novel diazepine derivatives can inhibit cancer cell proliferation and survival. Unlike traditional cytotoxic agents that often have narrow mechanisms of action, many novel diazepines exhibit multi-faceted effects, targeting key cellular processes that are dysregulated in cancer.

Induction of Apoptosis via Mitochondrial Pathway

A significant body of evidence points to the ability of certain benzodiazepine derivatives to trigger programmed cell death, or apoptosis. One well-documented mechanism involves the generation of reactive oxygen species (ROS), specifically superoxide (O₂⁻), originating from the mitochondria. This oxidative stress acts as an upstream signal, initiating the intrinsic apoptotic cascade.[4][5] A key example is the 1,4-benzodiazepine, Bz-423, which has been shown to induce a superoxide-dependent apoptotic program.[5] This process is characterized by the release of cytochrome c from the mitochondria, subsequent collapse of the mitochondrial membrane potential, and the activation of effector caspases, which are the executioners of apoptosis.[4] The central role of the mitochondrial, or intrinsic, pathway has been further confirmed in studies with other derivatives like midazolam, where apoptosis induction was independent of death receptor signaling but reliant on mitochondrial events.[6]

The pro-apoptotic signaling cascade initiated by such diazepine compounds can be visualized as follows:

G Compound Novel Diazepine Compound (e.g., Bz-423) Mito Mitochondria Compound->Mito Targets ROS Superoxide (O₂⁻) Generation Mito->ROS CytC Cytochrome c Release ROS->CytC Triggers Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Mitochondrial Apoptosis Pathway Induced by Novel Diazepines.

Cell Cycle Arrest at the G2/M Phase

Another primary mechanism of action for many novel diazepine compounds is the disruption of the cell cycle. Several studies have reported that these compounds can induce cell cycle arrest, particularly at the G2/M checkpoint.[7][8] This prevents cancer cells from entering mitosis and dividing, thereby halting proliferation. For instance, a 1,5-benzodiazepin-2-one derivative, compound 3b, was found to suppress cell cycle progression in the G2/M phase in HepG2 cancer cells.[8] Similarly, compound 11, a 3,6-diunsaturated 2,5-diketopiperazine, also blocked cell cycle progression in the G2/M phase in both A549 and HeLa cells.[9] This effect is often linked to the compound's ability to interfere with microtubule dynamics by inhibiting tubulin polymerization, a mechanism shared with established anticancer drugs like colchicine.[10]

Inhibition of Key Oncogenic Signaling Pathways

Novel diazepine derivatives have also been engineered to act as inhibitors of specific kinases and signaling pathways that are critical for tumor growth and survival.

  • VEGFR-2 Inhibition: Some diazepam-sulfonamide hybrids have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11] VEGFR-2 is a key mediator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients. By inhibiting this receptor, these compounds can effectively starve the tumor. Compound 5d from one such study showed VEGFR-2 inhibition with an IC₅₀ value of 0.10 µM, which is equipotent to the standard-of-care inhibitor, sorafenib.[11]

  • JAK/STAT Pathway Inhibition: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling cascade involved in cancer cell proliferation and survival. A novel 1H-1,5-benzodiazepine derivative, referred to as T0 , was shown to induce apoptosis in colorectal cancer cells specifically by inhibiting the JAK/STAT pathway.[12]

The workflow for validating these mechanistic hypotheses is critical and follows a logical progression from broad cellular effects to specific molecular targets.

G cluster_0 Cell-Based Assays cluster_1 Molecular Assays cluster_2 In Vivo Model Viability Cell Viability Assay (MTT / XTT) Apoptosis Apoptosis Assay (Annexin V / Caspase) Viability->Apoptosis Confirm Cytotoxicity is via Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Western Western Blot (Protein Expression/ Phosphorylation) Apoptosis->Western Investigate P-Proteins CellCycle->Western Investigate Cyclins/CDKs Kinase Kinase Assay (e.g., VEGFR-2) Western->Kinase Confirm Target Inhibition Xenograft Xenograft Tumor Model Kinase->Xenograft Validate In Vivo Efficacy

Caption: Experimental Workflow for Validating Anticancer Diazepines.

Comparative Performance Analysis: Novel Diazepines vs. Standard-of-Care

A critical step in validating a novel anticancer agent is to benchmark its performance against existing therapies. The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of several recently developed diazepine derivatives compared to standard chemotherapeutic drugs like Doxorubicin and 5-Fluorouracil (5-FU). A lower IC₅₀ value indicates higher potency.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Novel Diazepine-Sulfonamides vs. Standard Drugs

CompoundHepG2 (Liver)HCT-116 (Colon)MCF-7 (Breast)Reference
Novel Compound 5d 8.987.776.99[11]
Doxorubicin7.948.076.75[11]
Sorafenib9.185.477.26[11]

Data indicates that compound 5d exhibits potency comparable to Doxorubicin and Sorafenib across multiple cancer cell lines.[11]

Table 2: Comparative Cytotoxicity (IC₅₀ in µM) of Benzo[b]pyrano[2,3-e][12][13]diazepines vs. Doxorubicin

CompoundHCT-116 (Colon)MCF-7 (Breast)Reference
Novel Compound 9 16.1917.16[14]
Doxorubicin0.450.52[14]

In this series, while showing promising activity, the novel compounds were less potent than Doxorubicin in the tested cell lines.[14]

Table 3: Comparative Cytotoxicity (IC₅₀ in µM) of Dimeric Benzodiazepines vs. Cisplatin

CompoundA549 (Lung)NCI-H1299 (Lung)MRC-5 (Normal Lung)Selectivity Index (NCI-H1299/MRC-5)Reference
Novel Compound 10 1.601.0717.2016.08
Cisplatin5.955.704.280.75

Compound 10 not only shows higher potency than cisplatin in lung cancer cell lines but also demonstrates a significantly better selectivity index, suggesting lower toxicity to normal cells.

Experimental Protocols: A Step-by-Step Guide

To ensure robust and reproducible results, the following detailed protocols for key validation assays are provided. The rationale behind critical steps is explained to provide a deeper understanding of the experimental design.

Cell Viability Assessment: XTT Assay

The XTT assay is a colorimetric method used to assess cell viability by measuring mitochondrial metabolic activity. It is an advancement over the MTT assay as the resulting formazan product is water-soluble, eliminating a solubilization step.

  • Causality: This assay is foundational. It provides the initial dose-response curve and the IC₅₀ value, quantifying the concentration at which the novel compound inhibits 50% of cell growth. This is the primary metric for potency.

  • Protocol:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the novel diazepine compound and the reference drug (e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and medium only (blank). Incubate for 48-72 hours.

    • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture. For every 5 mL of XTT reagent, add 100 µL of the electron-coupling reagent, according to the manufacturer's instructions.

    • Incubation with XTT: Add 50 µL of the activated XTT solution to each well.

    • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator. The incubation time depends on the metabolic rate of the cell line and should be optimized.

    • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.

    • Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Causality: This assay validates that the observed cytotoxicity is due to programmed cell death rather than necrosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it is bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

  • Protocol:

    • Cell Treatment: Seed 1x10⁶ cells in 6-well plates and treat with the novel diazepine compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

    • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Washing: Wash the cell pellet twice with cold 1x PBS.

    • Resuspension: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer.

    • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (1 mg/mL solution) to the cell suspension.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1x Annexin V Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

      • Viable cells: Annexin V-negative, PI-negative.

      • Early apoptotic cells: Annexin V-positive, PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).

  • Causality: This assay directly tests the hypothesis that the compound inhibits cell proliferation by causing cell cycle arrest at a specific checkpoint. An accumulation of cells in the G2/M phase, for example, is strong evidence for this mechanism.

  • Protocol:

    • Cell Treatment: Seed cells and treat with the compound as described for the apoptosis assay.

    • Cell Harvesting & Fixation: Harvest approximately 1-2 x 10⁶ cells. Wash with PBS and centrifuge. Resuspend the pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C (cells can be stored at -20°C for weeks).[6]

    • Washing: Centrifuge the fixed cells (a higher g-force may be needed) and wash twice with PBS.[6]

    • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS. Add 5 µL of RNase A solution (10 mg/mL) and incubate for 30 minutes at 37°C. This step is crucial as PI also binds to double-stranded RNA.[7]

    • PI Staining: Add 500 µL of Propidium Iodide staining solution (50 µg/mL).

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Analysis: Analyze the samples by flow cytometry. Use software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample, allowing for the analysis of key signaling molecules involved in apoptosis and cell cycle control.[14]

  • Causality: This is the definitive assay for validating molecular mechanisms. For example, to confirm apoptosis, one can measure the cleavage of Caspase-3 or PARP. To confirm cell cycle arrest, one can measure the levels of cyclins and cyclin-dependent kinases (CDKs). To confirm inhibition of a signaling pathway like JAK/STAT, one can measure the phosphorylation status of STAT proteins.

  • Protocol:

    • Protein Extraction: Treat cells with the novel compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

    • Gel Electrophoresis: Denature 20-40 µg of protein per sample and separate the proteins by size using SDS-PAGE.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-p-STAT3, anti-Actin) overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times with TBST for 10 minutes each.

    • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane as in step 6. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-Actin or GAPDH to ensure equal protein loading.

Conclusion

The validation of novel diazepine compounds as potential anticancer agents requires a systematic and multi-faceted approach. This guide outlines a logical progression from determining broad cytotoxic effects to elucidating specific molecular mechanisms and benchmarking against current standards of care. By employing the detailed protocols and understanding the causality behind each experimental choice, researchers can build a robust and compelling case for the therapeutic potential of their novel compounds. The evidence suggests that the diazepine scaffold is a highly promising starting point for the development of the next generation of targeted cancer therapies, offering possibilities for enhanced potency and improved safety profiles.

References

  • A 1H-1,5-benzodiazepine derivative induces apoptosis in colorectal cancer cells by inhibiting JAK/STAT signaling p
  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica.
  • Design, green synthesis, molecular docking and anticancer evaluations of diazepam bearing sulfonamide moieties as VEGFR-2 inhibitors. PubMed.
  • Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity. PMC - NIH.
  • Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity.
  • Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines.
  • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][12][13]diazepines, and Their Cytotoxic Activity. MDPI.

  • Benzodiazepine-induced superoxide signals B cell apoptosis: mechanistic insight and potential therapeutic utility. PMC - NIH.
  • Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. PubMed.
  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents.
  • A Novel, Broad Spectrum Anti-Cancer Compound Containing the Imidazo[4,5-e][11][12]diazepine Ring System. PMC - NIH.

  • Benzodiazepine-induced superoxide signals B cell apoptosis: mechanistic insight and potential therapeutic utility. PubMed.
  • Midazolam activates the intrinsic pathway of apoptosis independent of benzodiazepine and de
  • Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors. PMC - NIH.
  • Discovery of novel 1,5-benzodiazepine-2,4-dione derivatives as potential anticancer agents.
  • Discovery of novel 1,5-benzodiazepine-2,4-dione derivatives as potential anticancer agents. PubMed.
  • In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. PMC - PubMed Central.
  • Cytotoxic activity and IC50 of compound 5 at 48 h for new diazepine derivatives.
  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsatur
  • Recent development in[12][13]benzodiazepines as potent anticancer agents: a review. PubMed.

  • Anticancer Potential of Pyridoxine-Based Doxorubicin Deriv
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Faculty of Pharmaceutical Sciences, Chulalongkorn University.
  • Synthesis and evaluation of antitumor activity of dibenzodiazepine deriv
  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US.
  • Dual Apoptosis Assay with NucView® 488 Caspase-3 Substr
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Abstract 3957: Anticancer effect of novel 1,4-benzodiazepine derivatives through tubulin polymeriz
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH.
  • Use of patient-derived xenograft mouse models in cancer research and tre
  • Western blot protocol. Abcam.
  • Apoptosis – wh
  • RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay.
  • Cell Viability/Growth Assays and Reagents. R&D Systems.
  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility.
  • Chemotherapy Drugs: Types, How They Work & Side Effects. Cleveland Clinic.
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH.
  • Cell Cycle Analysis by Propidium Iodide Staining. University of Padua.
  • A Comparative Guide: MTT vs. XTT Assays for Cell Viability. Benchchem.
  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • Xenograft Mouse Models. Melior Discovery.
  • How Do Doctors Decide Which Chemotherapy Drugs To Give?. Chemocare.
  • Synthesis, biological profile and computational insights of new derivatives of benzo [B][12][13] diazepines as prospective anticancer agents for inhibiting the CDK-2 protein. Taylor & Francis Online.

  • Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne.
  • Apoptosis Assays. Sigma-Aldrich.
  • Patient-Derived Xenografts Strengthen Mouse Clinical Trials in Oncology Research. Crown Bioscience.
  • Discovery of a Novel 1,4-Benzodiazepine Derivative as a Highly Selective ANXA3 Degrader for the Treatment of Triple-Neg

Sources

A Comparative Guide to the Synthetic Efficacy of Routes to 1,4-Diazepines

Author: BenchChem Technical Support Team. Date: February 2026

The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and antipsychotic effects. The efficacy and diversity of synthetic routes to these seven-membered heterocycles are of paramount importance to researchers in drug discovery and development. This guide provides an in-depth comparison of the most significant synthetic strategies for constructing the 1,4-diazepine ring system, offering insights into their mechanisms, efficacy, substrate scope, and practical considerations.

Condensation Reactions: The Classical Approach and Modern Refinements

The condensation of a 1,2-diamine with a 1,3-dielectrophilic species is one of the most traditional and straightforward methods for the synthesis of 1,4-diazepines. Typically, this involves the reaction of a diamine with α,β-unsaturated carbonyl compounds or β-haloketones.[1] While classical methods often suffer from harsh reaction conditions and low yields, modern advancements have introduced highly efficient catalytic systems.

A notable improvement in this area is the use of heteropolyacids (HPAs) as catalysts.[2] These catalysts, particularly those of the Keggin type, offer strong Brønsted acidity and can be fine-tuned to optimize reaction rates and yields.[2] For instance, the condensation of ketimine intermediates with aldehydes in the presence of HPAs has been shown to produce 1,4-diazepine derivatives in high yields with short reaction times.[2][3] The catalytic efficiency is dependent on the composition of the HPA, with vanadyl-substituted polyoxometalates often exhibiting superior performance.[2]

Causality Behind Experimental Choices in HPA Catalysis

The choice of a heteropolyacid over traditional acid catalysts like trifluoroacetic acid (CF3COOH) is driven by several factors. HPAs are generally more stable, reusable, and their acidity can be modulated by altering their constituent metals. This allows for a more controlled reaction environment, minimizing side reactions and improving the overall yield and purity of the desired 1,4-diazepine. The reaction is typically carried out under reflux in a protic solvent like ethanol, which facilitates the dissolution of the reactants and the catalyst.

Experimental Protocol: Heteropolyacid-Catalyzed Synthesis of 1,4-Diazepine Derivatives[4]
  • A mixture of the ketimine intermediate (10 mmol) and the desired aldehyde (10 mmol) is dissolved in ethanol (15 mL).

  • The Keggin-type heteropolyacid catalyst (e.g., H5PMo10V2O40, 1 mol%) is added to the solution.

  • The reaction mixture is refluxed with stirring, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by filtration and washing with ethanol to afford the pure 1,4-diazepine derivative.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency and Diversity

Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, have emerged as a powerful tool for the rapid generation of molecular diversity. The Ugi four-component reaction (Ugi-4CR) has been successfully applied to the synthesis of a wide array of 1,4-benzodiazepine scaffolds with high efficiency.[4] This approach significantly reduces the number of synthetic steps compared to traditional linear syntheses, making it highly attractive for the construction of compound libraries for drug screening.[4]

The Ugi-4CR typically involves an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide. By employing bifunctional starting materials, a subsequent intramolecular cyclization can be triggered to form the 1,4-diazepine ring. This "Ugi-deprotection-cyclization" (UDC) strategy has proven to be a versatile and powerful method for accessing diverse 1,4-benzodiazepine cores.[4]

Causality Behind Experimental Choices in Ugi-4CR

The choice of reactants in the Ugi-4CR directly influences the substitution pattern of the final 1,4-diazepine product, offering a high degree of molecular diversity. The use of microwave irradiation can significantly reduce reaction times, often from days to minutes.[4] The subsequent cyclization step is typically induced by treatment with an acid, such as trifluoroacetic acid (TFA), which removes a protecting group (e.g., Boc) and facilitates the ring-closing reaction.

Experimental Protocol: Ugi-4CR Synthesis of 1,4-Benzodiazepines[5]
  • Ugi Reaction: A mixture of the aminophenylketone (1.0 equiv), a Boc-protected amino acid (1.0 equiv), an aldehyde (1.0 equiv), and an isocyanide (1.0 equiv) in methanol is stirred at room temperature for 48 hours or subjected to microwave irradiation (e.g., 100 °C for 30 minutes).

  • Deprotection and Cyclization: After the Ugi reaction is complete (monitored by TLC), the solvent is removed in vacuo. The crude residue is then dissolved in a suitable solvent such as 1,2-dichloroethane (DCE) containing 10% trifluoroacetic acid (TFA).

  • The mixture is stirred at a slightly elevated temperature (e.g., 40 °C) overnight to effect deprotection and intramolecular cyclization.

  • The reaction is then quenched, and the product is purified by column chromatography to yield the desired 1,4-benzodiazepine.

Intramolecular C-N Bond Coupling: A Strategy for Functionalized Scaffolds

A more recent and elegant approach to functionalized 1,4-benzodiazepines involves an intramolecular C-N bond coupling reaction. One such strategy utilizes a copper-catalyzed intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides to form a fused azetidine-diazepine intermediate.[5] This intermediate can then undergo a selective ring-opening of the strained azetidine ring with various nucleophiles to introduce diversity at a specific position of the 1,4-diazepine core.[5]

Causality Behind Experimental Choices in C-N Coupling/Ring-Opening

The use of a copper/N,N-dimethylglycine catalytic system allows for a mild and efficient intramolecular C-N bond formation.[5] The subsequent ring-opening of the azetidinium intermediate is driven by the release of ring strain and allows for the introduction of a variety of functional groups (e.g., azides, cyanides, thiols) under mild conditions.[5] This two-step sequence provides a powerful method for creating novel and diversely functionalized 1,4-benzodiazepines.

Experimental Protocol: Synthesis via Intramolecular C-N Coupling and Azetidine Ring-Opening[6]
  • Intramolecular C-N Coupling: A mixture of the 1-(2-bromobenzyl)azetidine-2-carboxamide (1.0 equiv), CuI (0.1 equiv), N,N-dimethylglycine (0.2 equiv), and K2CO3 (2.0 equiv) in 1,4-dioxane is refluxed for 3 hours. After cooling, the reaction mixture is filtered and concentrated. The crude product is purified by column chromatography to give the azetidine-fused 1,4-diazepine.

  • N-Methylation and Ring-Opening: The azetidine-fused intermediate is treated with methyl triflate to form the corresponding azetidinium salt. This salt is then reacted with a nucleophile (e.g., NaN3, KCN, or PhSNa) in a solvent like DMF at room temperature to induce the ring-opening and afford the functionalized 1,4-benzodiazepine.

Cycloaddition Reactions: A Modern Approach to Ring Construction

[5+2] Cycloaddition reactions have emerged as a novel and powerful method for the direct construction of the seven-membered 1,4-diazepine ring.[6][7] This approach often involves the reaction of a five-atom component with a two-atom component in a concerted or stepwise manner. For example, a rhodium-catalyzed reaction between a pyridine, a 1-sulfonyl-1,2,3-triazole, and an activated alkyne can lead to the formation of highly substituted 1,4-diazepines.[6]

Causality Behind Experimental Choices in [5+2] Cycloaddition

The choice of a rhodium catalyst is crucial for the generation of the key reactive intermediate, an azomethine ylide, from the pyridine and the triazole. This intermediate then undergoes a [5+2] cycloaddition with the alkyne to form the 1,4-diazepine ring. The reaction conditions, including the choice of solvent and temperature, are optimized to favor the desired cycloaddition pathway and maximize the yield of the product.

Experimental Protocol: Multicomponent [5+2] Cycloaddition Synthesis of 1,4-Diazepines[7]
  • A mixture of the pyridine (2.5 equiv), the 1-sulfonyl-1,2,3-triazole (1.0 equiv), the activated alkyne (e.g., dimethyl acetylenedicarboxylate, 3.0 equiv), and a rhodium catalyst (e.g., Rh2(esp)2, 1.5 mol%) in a suitable solvent like benzene is heated at 100 °C for 12 hours in a sealed tube.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is then purified by column chromatography to afford the desired 1,4-diazepine.

Rearrangement Reactions: Ring Expansion Strategies

Rearrangement reactions provide an alternative and often powerful strategy for the synthesis of cyclic compounds, including 1,4-diazepines. The Schmidt and Beckmann rearrangements, which involve the rearrangement of an azide and an oxime, respectively, can be employed to expand a six-membered ring into a seven-membered 1,4-diazepine ring system.

The Schmidt rearrangement of N-alkyl-4-piperidones with hydrazoic acid (generated in situ from sodium azide) leads to the formation of N1-alkyl-1,4-diazepin-5-ones in good yields.[8][9] This ring expansion reaction offers a direct route to this important class of diazepinones.

The Beckmann rearrangement of ketoximes derived from tetrahydro-4-quinolones can also be used to synthesize tetrahydro-benzo[2][8]diazepin-5-ones.[10][11] The reaction is typically mediated by strong acids and involves the migration of a carbon atom to an electron-deficient nitrogen.

Experimental Protocol: Schmidt Rearrangement for N-Alkyl-1,4-diazepin-5-ones[10]
  • To a solution of the N-alkyl-4-piperidone in a suitable solvent, sodium azide is added.

  • An acid, such as sulfuric acid, is then added dropwise at a controlled temperature to generate hydrazoic acid in situ.

  • The reaction mixture is stirred for a specified period, and the progress is monitored by TLC.

  • Upon completion, the reaction is carefully quenched, and the product is extracted and purified by crystallization or column chromatography.

Comparative Efficacy of Synthetic Routes

Synthetic RouteTypical YieldsKey AdvantagesKey DisadvantagesSubstrate Scope
Condensation Reactions (HPA catalyzed) 70-95%[2]High yields, short reaction times, reusable catalyst.May require synthesis of starting materials.Good for a range of aldehydes and ketimines.
Multicomponent Reactions (Ugi-4CR) 40-80% (over 2-3 steps)[4]High diversity, step economy, rapid library synthesis.Can be sensitive to steric hindrance, requires optimization.Broad scope for all four components.
Intramolecular C-N Coupling/Ring-Opening 80-98%[5]Access to uniquely functionalized diazepines, mild conditions.Multi-step process, requires specific starting materials.Good tolerance for various nucleophiles in the ring-opening step.
[5+2] Cycloaddition Reactions 60-90%[6]Direct formation of the 7-membered ring, access to complex structures.Requires specific catalysts and starting materials, can have regioselectivity issues.Dependent on the specific cycloaddition partners.
Schmidt/Beckmann Rearrangements 50-80%[8][10]Ring expansion strategy, access to specific diazepinone scaffolds.Use of hazardous reagents (azides), potential for side reactions.Generally applied to specific cyclic ketone precursors.

Mechanistic Insights and Workflow Diagrams

Condensation Reaction with HPA Catalyst

The reaction proceeds through the activation of the carbonyl group by the heteropolyacid, followed by nucleophilic attack of the diamine and subsequent cyclization and dehydration.

Condensation_Mechanism Reactants Diamine + Carbonyl + HPA Catalyst Intermediate1 Iminium Ion Intermediate Reactants->Intermediate1 Protonation & Condensation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product 1,4-Diazepine Intermediate2->Product Dehydration Ugi_Workflow cluster_Ugi Ugi-4CR Amine Amine Ugi_Adduct α-Acylamino Amide Intermediate Amine->Ugi_Adduct Carbonyl Carbonyl Carbonyl->Ugi_Adduct Acid Carboxylic Acid Acid->Ugi_Adduct Isocyanide Isocyanide Isocyanide->Ugi_Adduct Cyclization Deprotection & Intramolecular Cyclization Ugi_Adduct->Cyclization Product 1,4-Benzodiazepine Cyclization->Product

Caption: Ugi-4CR workflow for 1,4-benzodiazepine synthesis.

Intramolecular C-N Coupling and Ring-Opening

This two-stage process involves the formation of a fused ring system followed by its selective opening.

CN_Coupling_Workflow Start 1-(2-bromobenzyl) azetidine-2-carboxamide Coupling Cu-catalyzed Intramolecular C-N Coupling Start->Coupling Intermediate Azetidine-fused 1,4-Diazepine Coupling->Intermediate RingOpening N-Methylation & Nucleophilic Ring-Opening Intermediate->RingOpening Product Functionalized 1,4-Benzodiazepine RingOpening->Product

Caption: Intramolecular C-N coupling and ring-opening workflow.

Conclusion

The synthesis of 1,4-diazepines has evolved significantly from classical condensation reactions to more sophisticated and efficient methodologies. The choice of synthetic route depends heavily on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. For rapid access to diverse libraries, multicomponent reactions like the Ugi-4CR are unparalleled. For the synthesis of highly functionalized and unique scaffolds, the intramolecular C-N coupling/ring-opening strategy offers excellent control. Catalytic condensation reactions, especially with modern catalysts like heteropolyacids, provide a robust and high-yielding approach for many applications. Cycloaddition and rearrangement reactions offer alternative and powerful strategies for the construction of specific 1,4-diazepine frameworks. By understanding the strengths and limitations of each of these synthetic routes, researchers can make informed decisions to efficiently access the 1,4-diazepine derivatives required for their drug discovery and development programs.

References

  • Al-Rawi, A. A., & Al-Juboori, A. M. (2015). Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry.
  • Beckmann Rearrangement. (n.d.). In Chemistry LibreTexts. Retrieved from [Link]

  • Huang, Y., Khoury, K., Chanas, T., & Dömling, A. (2012). Multicomponent synthesis of diverse 1,4-benzodiazepine scaffolds. Organic letters, 14(23), 5916–5919.
  • Kaoua, R., Bennamane, N., Bakhta, S., Benadji, S., Rabia, C., & Nedjar-Kolli, B. (2010). Synthesis of substituted 1,4-diazepines and 1,5-benzodiazepines using an efficient heteropolyacid-catalyzed procedure. Molecules (Basel, Switzerland), 16(1), 92–99.
  • Lee, D. J., Han, H. S., Shin, J., & Yoo, E. J. (2014). Multicomponent [5 + 2] cycloaddition reaction for the synthesis of 1,4-diazepines: isolation and reactivity of azomethine ylides. Journal of the American Chemical Society, 136(33), 11606–11609.
  • Lee, D. J., Han, H. S., Shin, J., & Yoo, E. J. (2014). Multicomponent [5 + 2] cycloaddition reaction for the synthesis of 1,4-diazepines: isolation and reactivity of azomethine ylides. Semantic Scholar.
  • Mekky, A. E. M., & Al-Salahi, R. A. (2016). Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry.
  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709–729.
  • Huang, Y., Khoury, K., Chanas, T., & Dömling, A. (2012). Multicomponent synthesis of diverse 1,4-benzodiazepine scaffolds.
  • Abonia, R., Cortes, E., Insuasty, B., Quiroga, J., & Abonía, R. (2017). A Schmidt rearrangement-mediated synthesis of novel tetrahydro-benzod[2][8]iazepin-5-ones as potential anticancer and antiprotozoal agents. European journal of medicinal chemistry, 141, 567–583.

  • Beckmann rearrangement. (2023, November 28). In Wikipedia. [Link]

  • Kaoua, R., Bennamane, N., Bakhta, S., Benadji, S., Rabia, C., & Nedjar-Kolli, B. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
  • Bouchet, M., & El Kaïm, L. (2013). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(2), 470-479.
  • Huang, Y., Khoury, K., Chanas, T., & Dömling, A. (2012). Integrated Ugi-Based Assembly of Functionally, Skeletally, and Stereochemically Diverse 1,4-Benzodiazepin-2-ones. The Journal of Organic Chemistry, 77(14), 6047-6057.
  • Huang, Y., Khoury, K., & Dömling, A. (2015). Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. Beilstein Journal of Organic Chemistry, 11, 1342-1349.
  • Kaoua, R., Bennamane, N., Bakhta, S., Benadji, S., Rabia, C., & Nedjar-Kolli, B. (2010).
  • Kaoua, R., Bennamane, N., Bakhta, S., Benadji, S., Rabia, C., & Nedjar-Kolli, B. (2010).
  • Lee, D. J., Han, H. S., Shin, J., & Yoo, E. J. (2014). Multicomponent [5 + 2] cycloaddition reaction for the synthesis of 1,4-diazepines: Isolation and reactivity of azomethine ylides. Kyung Hee University.
  • Kaoua, R., Bennamane, N., Bakhta, S., Benadji, S., Rabia, C., & Nedjar-Kolli, B. (2010).
  • Huang, Y., Khoury, K., Chanas, T., & Dömling, A. (2012). Integrated Ugi-Based Assembly of Functional, Skeletal and Stereochemically Diverse 1,4-Benzodiazepin-2-ones.
  • Wolff, H. (1950). The Schmidt Reaction: Experimental Conditions and Mechanism. Journal of the American Chemical Society, 72(4), 1701-1703.
  • Abonia, R., et al. (2017). A Schmidt rearrangement-mediated synthesis of novel tetrahydro-benzod[2][8]iazepin-5-ones as potential anticancer and antiprotozoal agents. PubMed.

  • Huang, Y., Khoury, K., & Dömling, A. (2015). Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi-azide and Cu-free click reactions. Beilstein Archives.
  • Wang, Y., et al. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • M., M., & V., S. (2018). Selective Green Synthesis of 1,5-Benzodiazepine over Modified Heteropolyacid as Nanocatalyst: Kinetics and Mechanism.
  • Yoshida, M., et al. (2021).

Sources

Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Studies of Imidazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – In the intricate journey of drug discovery, the evaluation of novel therapeutic agents requires a multi-faceted approach. For researchers, scientists, and drug development professionals working with the promising class of imidazole-based compounds, understanding the nuances between in vitro and in vivo studies is paramount. This guide provides an in-depth comparison of these two essential methodologies, offering insights into their respective strengths, limitations, and their synergistic role in advancing imidazole-based drug candidates from the laboratory bench to clinical application.

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of drugs with diverse therapeutic applications, including antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The journey of an imidazole-based drug candidate from concept to clinic is a rigorous process, with in vitro and in vivo studies representing critical milestones that provide distinct yet complementary data.

The Initial Proving Ground: In Vitro Studies

In vitro (Latin for "in the glass") studies are performed in a controlled laboratory setting outside of a living organism. These assays are the first line of assessment for a new imidazole-based drug candidate, providing foundational data on its biological activity and potential mechanism of action.

Core In Vitro Methodologies

Common in vitro assays for imidazole-based drug candidates include:

  • Enzyme Inhibition Assays: Many imidazole derivatives function by inhibiting specific enzymes.[4][5] For instance, antifungal imidazoles like ketoconazole work by blocking the synthesis of ergosterol, a vital component of the fungal cell membrane.[6] These assays quantify the inhibitory potency of a compound, often expressed as the half-maximal inhibitory concentration (IC50).

  • Cell-Based Assays: These experiments utilize cultured cells to evaluate a compound's effect on cellular processes such as proliferation, apoptosis (programmed cell death), and signaling pathways.[5][7] For anticancer imidazole candidates, researchers might use cancer cell lines to determine the compound's ability to halt cell growth or induce cell death.[8]

  • Antimicrobial Susceptibility Tests: For imidazole-based compounds designed to combat infectious diseases, these tests determine the minimum inhibitory concentration (MIC) required to prevent the growth of a specific microorganism.[9]

  • Metabolic Stability Assays: Using liver microsomes or hepatocytes, these assays predict how quickly a compound will be metabolized in the body, providing an early indication of its potential pharmacokinetic profile.[2]

The "Why" Behind In Vitro Choices

The primary rationale for beginning with in vitro studies is their efficiency and control. They allow for the rapid screening of numerous compounds, enabling researchers to identify the most promising candidates for further development.[10] By isolating specific biological components, these assays can provide clear, mechanistic insights into how a drug candidate interacts with its target.

Limitations of the In Vitro Approach

Despite their utility, in vitro studies possess inherent limitations. The highly controlled and simplified environment of a petri dish or test tube cannot fully replicate the complex physiological landscape of a living organism.[11] These studies do not account for the absorption, distribution, metabolism, and excretion (ADME) processes that a drug undergoes in the body, which can significantly impact its efficacy and toxicity.[12]

The Whole-Organism Perspective: In Vivo Studies

In vivo (Latin for "within the living") studies are conducted in whole, living organisms, most commonly animal models such as mice, rats, and guinea pigs.[13] These studies are essential for evaluating the overall effects of an imidazole-based drug candidate in a complex biological system.

Key In Vivo Experimental Models

Examples of in vivo studies for imidazole-based drug candidates include:

  • Animal Models of Disease: To test the efficacy of a new drug, researchers use animal models that mimic human diseases. For instance, an antifungal imidazole might be tested in mice with experimentally induced candidiasis.[14] Anticancer imidazoles can be evaluated in xenograft models, where human tumor cells are implanted into immunocompromised mice.[12]

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: PK studies track the concentration of the drug in the body over time, providing data on its absorption, distribution, metabolism, and excretion.[15] PD studies, on the other hand, examine the drug's effect on the body.[11] The correlation between these two sets of data is crucial for determining appropriate dosing regimens.

  • Toxicology Studies: These studies are designed to identify any potential adverse effects of the drug candidate.[16] This is a critical step in ensuring the safety of a new therapeutic agent before it can be considered for human trials.

The Indispensable Value of In Vivo Testing

The primary advantage of in vivo studies is their ability to provide a holistic view of a drug's behavior. They reveal how a compound interacts with a complete physiological system, including the immune system, and how it is processed and eliminated by the body.[15] This information is critical for predicting how a drug will perform in humans.

Challenges in In Vivo Research

In vivo studies are not without their challenges. They are significantly more time-consuming, expensive, and ethically complex than in vitro assays. Furthermore, while animal models are invaluable tools, they do not always perfectly replicate human physiology and disease, which can sometimes lead to discrepancies between preclinical and clinical results.[17][18]

Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal in preclinical drug development is to establish a strong in vitro-in vivo correlation (IVIVC).[19][20] This means that the results observed in the controlled environment of the lab translate into predictable outcomes in a living organism. A robust IVIVC can streamline the drug development process, reduce the reliance on animal testing, and increase the likelihood of success in human clinical trials.[19]

For imidazole-based drug candidates, establishing an IVIVC might involve correlating the in vitro MIC of an antifungal agent with its efficacy in an animal model of infection.[14] Similarly, the in vitro IC50 of an anticancer compound against a specific cancer cell line could be correlated with tumor growth inhibition in a xenograft model.[21]

Comparative Analysis: In Vitro vs. In Vivo

FeatureIn Vitro StudiesIn Vivo Studies
Environment Controlled, artificial (e.g., cell culture, isolated enzymes)Whole, living organism (e.g., animal models)
Complexity Low, focuses on specific molecular interactionsHigh, involves complex physiological systems
Data Output Mechanistic insights, potency (IC50, MIC), metabolic stabilityEfficacy, pharmacokinetics (ADME), pharmacodynamics, toxicity
Throughput High, allows for rapid screening of many compoundsLow, time-consuming and resource-intensive
Cost Relatively lowHigh
Ethical Concerns MinimalSignificant, requires adherence to strict animal welfare guidelines
Predictive Power for Human Response Limited, does not account for whole-body effectsHigher, but not always a perfect correlation

Experimental Workflows and Data Interpretation

Typical Drug Discovery Pipeline for Imidazole-Based Candidates

The following diagram illustrates a simplified workflow for the preclinical evaluation of an imidazole-based drug candidate, highlighting the interplay between in vitro and in vivo studies.

DrugDiscoveryWorkflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation vitro1 Compound Synthesis & Library vitro2 Primary Screening (e.g., Enzyme Inhibition, Cell Viability) vitro1->vitro2 High-Throughput vitro3 Secondary Screening (e.g., Dose-Response, Mechanism of Action) vitro2->vitro3 Hit Confirmation vitro4 In Vitro ADME/Tox (e.g., Metabolic Stability, Cytotoxicity) vitro3->vitro4 Lead Characterization vivo1 Pharmacokinetic Studies (PK) vitro4->vivo1 Candidate Selection vivo2 Efficacy Studies (Disease Models) vivo1->vivo2 vivo3 Toxicology Studies vivo2->vivo3 Safety Assessment IND Investigational New Drug (IND) Application vivo3->IND Preclinical Data Package

Caption: Preclinical workflow for imidazole-based drug candidates.

Signaling Pathway Analysis: A Case Study in Cancer

Many imidazole-based anticancer agents target specific signaling pathways that are dysregulated in cancer cells.[21] For example, some compounds may inhibit kinases involved in cell proliferation and survival. The diagram below illustrates a hypothetical signaling pathway that could be targeted by an imidazole-based inhibitor.

SignalingPathway cluster_cell Cancer Cell cluster_nucleus Inside Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Imidazole Imidazole Inhibitor Imidazole->Kinase1 Inhibition Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Gene Gene Expression Proliferation Cell Proliferation & Survival Gene->Proliferation leads to

Caption: Inhibition of a kinase signaling pathway by an imidazole-based drug.

Conclusion

In vitro and in vivo studies are both indispensable components of the drug discovery and development process for imidazole-based candidates. While in vitro assays provide a rapid and cost-effective means of identifying promising compounds and elucidating their mechanisms of action, in vivo studies are essential for evaluating their efficacy, safety, and pharmacokinetic properties in a complex biological system. The successful translation of a novel imidazole-based therapeutic from the lab to the clinic hinges on a well-designed experimental strategy that leverages the strengths of both approaches and establishes a clear and predictive correlation between them. As our understanding of disease biology and our technological capabilities continue to advance, the synergy between in vitro and in vivo research will remain a cornerstone of modern medicine.

References

  • Munagala, G., Yempalla, K. R., Singh, S., & Singh, P. P. (2015). Synthesis of new generation triazolyl and isoxazolyl containing 6-nitro-2,3- dihydroimidazooxazoles as anti-TB agents: In vitro, Structure-activity relationship, pharmacokinetics and in vivo evaluation. Bioorganic & Medicinal Chemistry Letters, 25(15), 3043-3048.
  • Kim, J. S., Lee, H. J., & Lee, K. T. (2018). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Molecules, 23(10), 2538.
  • Al-Ostath, A., Al-Asmari, A. K., & Al-Wabli, R. I. (2023). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports, 13(1), 18632.
  • Kumar, A., Singh, A., Kumar, A., Singh, A. K., & Singh, R. K. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Medicine, 10, 1282820.
  • de Oliveira, D. N., de Souza, A. C. S., & de Freitas, R. P. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. International Journal of Pharmaceutics, 586, 119567.
  • Groll, A. H., & Walsh, T. J. (2001). In vitro and in vivo (animal models) antifungal activity of posaconazole. Mycoses, 44(11-12), 409-421.
  • Al-Abdullah, E. S., Al-Sheddi, E. S., & Al-Otaibi, M. O. (2021). Anticancer drugs with imidazole or imidazoles fused rings. Journal of King Saud University-Science, 33(1), 101234.
  • Krasavin, M. (2021). Imidazole-based anticancer drugs are currently undergoing clinical trials.
  • Uppoor, V. R. S. (2015). Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. The AAPS Journal, 17(4), 894-901.
  • Thienpont, D., Van Cutsem, J., Van Nueten, J. M., Niemegeers, C. J., & Marsboom, R. (1975). The activity in vitro and in vivo of a new imidazole antifungal, ketoconazole. Arzneimittel-Forschung, 25(2), 224-229.
  • Sharma, A., Kumar, V., & Singh, P. (2020). Imidazoles as potential anticancer agents. Current Medicinal Chemistry, 27(19), 3186-3215.
  • Al-Zoubi, R. M., Al-Sanea, M. M., & Al-Masoudi, N. A. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals, 14(8), 757.
  • Sharma, A., Kumar, V., & Singh, P. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 25(21), 5038.
  • Zhang, Y., Chen, Y., & Wu, J. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1120.
  • Acar, Ç., & Acar, B. (2022). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega, 7(4), 3569-3584.
  • Wikipedia. (2024). Ketoconazole. In Wikipedia. Retrieved from [Link]

  • Kumar, S., & Singh, B. K. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In New Look to Phytomedicine (pp. 75-98). Academic Press.
  • Al-Ostath, A., Al-Asmari, A. K., & Al-Wabli, R. I. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(19), 6825.
  • Sygnature Discovery. (2023).
  • Lewis, R. E. (2011). Pros and Cons of Extrapolating Animal Data on Antifungal Pharmacodynamics to Humans. Clinical Infectious Diseases, 52(suppl_1), S33-S38.
  • Al-Ostath, A., Al-Asmari, A. K., & Al-Wabli, R. I. (2023). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action.
  • Haller, I., & Plempel, M. (1977). Experimental in vitro and in vivo comparison of modern antimycotics. Current Medical Research and Opinion, 5(4), 315-327.
  • Cho, S. Y., & Kang, W. (2022). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. Cancers, 14(23), 5919.
  • Lu, C., & Di, L. (2020). In Vitro and In Vivo Methods to Assess Pharmacokinetic Drug‐Drug Interactions in Drug Discovery and Development. Current Protocols in Pharmacology, 89(1), e75.
  • Kumar, A., Singh, A., Kumar, A., Singh, A. K., & Singh, R. K. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17823-17835.
  • Andes, D. R. (2013). Antifungal pharmacokinetics and pharmacodynamics. Cold Spring Harbor Perspectives in Medicine, 3(4), a019599.
  • Mattes, W. B. (2021). In vitro to in vivo translation.
  • Sharma, A., Kumar, V., & Singh, P. (2022). Imidazole-pyridine hybrids as potent anti-cancer agents. European Journal of Medicinal Chemistry, 243, 114769.
  • Mercer, M. A. (2022). Azoles for Use in Animals. MSD Veterinary Manual.
  • Jansson-Löfmark, R. (2022).
  • Borelli, D., Bran, J. L., Fuentes, J., Legendre, R., Leiderman, E., Levine, H. B., ... & Stevens, D. A. (1979). Ketoconazole, an oral antifungal: laboratory and clinical assessment of imidazole drugs.
  • Kumar, P., Kumar, A., Singh, S. K., & Sharma, P. (2023). Anticancer Activity of the Amide-Imidazole Compound on Cancer Cell Lines: An In-Vitro Study. Journal of Clinical and Diagnostic Research, 17(4).
  • Cristofoletti, R., & Dressman, J. B. (2021). The Evolving Role of In Vitro–In Vivo Correlation in Model‐Informed Drug Development: A Multi‐Stakeholder Perspective. Clinical Pharmacology & Therapeutics, 110(3), 564-578.
  • Kumar, A., Singh, A., Kumar, A., Singh, A. K., & Singh, R. K. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Medicine, 10, 1282820.
  • Del Poeta, M. (2008). Animal models: an important tool in mycology. Medical Mycology, 46(6), 513-526.
  • Al-Ghorbani, M., & Al-Salahi, R. (2021).
  • Charles River Laboratories. (2024). The translation trap: Overcoming preclinical model challenges for tomorrow's medicines.

Sources

"cross-reactivity studies of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one"

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Cross-Reactivity Profiling of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one and Its Analogs

Introduction: Charting the Selectivity of a Novel Scaffold

The 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one core structure represents a novel chemical scaffold with largely uncharacterized biological activity. While related imidazo[4,5-e][1][2]diazepine ring systems have shown preliminary anti-tumor activity in vitro against various cancer cell lines, including lung, breast, and prostate cancer, the specific molecular targets remain undefined in publicly accessible literature.[3][4][5] For any novel compound entering a drug discovery pipeline, a thorough and early assessment of its target engagement and selectivity is paramount. Off-target interactions are a primary cause of unforeseen toxicities and clinical trial failures, making comprehensive cross-reactivity profiling an indispensable tool for de-risking development.[6][7]

This guide provides a systematic, field-proven framework for characterizing the cross-reactivity profile of a novel compound such as 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one. Given that the fused imidazole moiety is a common feature in many kinase inhibitors, we will proceed with the working hypothesis that this scaffold may interact with the human kinome.[2][8] This rationale-driven approach allows us to construct a tiered, self-validating experimental plan designed to move from broad screening to specific, quantitative, and cell-based validation. The objective is to build a robust "selectivity fingerprint" that informs lead optimization and predicts potential clinical liabilities.[9]

The Tiered Strategy: A Funnel Approach to Defining Selectivity

A successful screening strategy enables rapid and informed decision-making.[10] For a novel compound with an unknown primary target, a tiered or "funnel" approach is the most logical and resource-effective method. This ensures that extensive resources are focused only on the most promising and relevant interactions.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: In-Cell Validation cluster_3 Decision Point T1 Initial High-Throughput Screen (e.g., Kinome-wide Panel @ 1µM) T2 Dose-Response (10-point IC50) for Primary & Secondary Hits T1->T2 Identify hits (% Inhibition > 50%) T3 Orthogonal Cellular Assay (e.g., NanoBRET Target Engagement) T2->T3 Confirm potent hits (IC50 < 1µM) T4 Data Analysis & Selectivity Profiling (Selectivity Score Calculation) T3->T4 Validate cellular activity

Caption: A tiered workflow for cross-reactivity profiling of a novel compound.

Part 1: Foundational Kinome-Wide Profiling (Tier 1)

The logical first step is to perform a broad biochemical screen against a large, representative panel of kinases to identify initial hits. This provides an unbiased overview of the compound's potential interactions across the kinome.[11] Achieving absolute target specificity is difficult due to the highly conserved nature of the ATP-binding site across many kinases.[1][8] This initial screen is therefore critical for mapping the landscape of potential on- and off-targets.

Experimental Protocol: In Vitro Kinase Panel Screen
  • Compound Preparation: Prepare a 10 mM stock solution of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one (designated "Compound A") in 100% DMSO.

  • Assay Concentration: The compound is tested at a single, relatively high concentration (e.g., 1 µM) to maximize the chances of detecting even weak interactions.

  • Kinase Panel: Utilize a commercial kinase panel service (e.g., Eurofins DiscoverX, Reaction Biology) that includes >400 human kinases covering all major families.

  • Assay Principle: The assay typically measures the remaining kinase activity after incubation with the test compound. This is often a radiometric assay (e.g., ³³P-ATP incorporation into a substrate) or a fluorescence-based assay.

  • Execution:

    • The compound is incubated with each kinase, its specific substrate, and ATP at a concentration near its Km.

    • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

    • The reaction is stopped, and the amount of product formed is quantified.

  • Data Analysis: The activity of each kinase in the presence of the compound is compared to a vehicle control (DMSO). Data is expressed as Percent Inhibition (% Inhibition). A common threshold for a "hit" is >50% inhibition.

Part 2: Quantifying Potency via Dose-Response Analysis (Tier 2)

Hits from the initial screen must be confirmed and quantified. A single-point inhibition value is insufficient to understand the potency of an interaction. Therefore, a 10-point dose-response curve is generated for the primary target and any significant off-targets to determine their half-maximal inhibitory concentration (IC50).

Experimental Protocol: IC50 Determination
  • Compound Dilution: A serial dilution series of Compound A is prepared in DMSO, typically spanning from 100 µM to 1 nM.

  • Assay Setup: For each "hit" kinase, the assay is run as described in Part 1, but with the range of compound concentrations.

  • Data Plotting: The % Inhibition is plotted against the logarithm of the compound concentration.

  • Curve Fitting: A non-linear regression analysis (e.g., sigmoidal dose-response) is used to fit the data and calculate the IC50 value.

Part 3: Validating Target Engagement in a Cellular Environment (Tier 3)

A compound that is active in a biochemical assay may not necessarily engage its target in the complex environment of a living cell. Cellular permeability, stability, and efflux can all prevent a compound from reaching its intended target. Therefore, an orthogonal, cell-based assay is essential to confirm target engagement.[10] The NanoBRET™ Target Engagement assay is a robust method for this purpose.

G cluster_0 Principle of NanoBRET™ Assay cluster_1 No Inhibition cluster_2 Competitive Inhibition Cmpd Compound A Kinase Target Kinase Fused to NanoLuc® Luciferase Cmpd:f0->Kinase:f1 Binds & Displaces Tracer No_BRET BRET Signal Reduced Tracer Fluorescent Tracer Binds to Kinase Energy BRET Signal (Energy Transfer) Tracer->Energy Binds Kinase->Energy Proximity

Sources

A Comparative Guide to the Validation of TG2 Inhibition by Benzo[d]imidazole-4,7-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison and validation framework for a novel class of Transglutaminase 2 (TG2) inhibitors: the benzo[d]imidazole-4,7-dione derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data supporting their efficacy, objectively compares them to alternative inhibitors, and offers detailed protocols for their validation.

Introduction: Transglutaminase 2 as a Multifaceted Therapeutic Target

Transglutaminase 2 (TG2) is a unique, calcium-dependent enzyme known for its protein cross-linking activity, which forms stable isopeptide bonds between glutamine and lysine residues.[1][2] Beyond this canonical function, TG2 also acts as a G-protein in signal transduction pathways. The dysregulation of TG2's enzymatic activity is implicated in a wide array of pathologies, including certain cancers, neurodegenerative disorders, and autoimmune diseases like celiac disease.[1][3] This central role in disease pathogenesis makes TG2 a compelling target for therapeutic intervention. A variety of small molecule inhibitors have been developed, each with distinct mechanisms and properties.[1]

This guide focuses on a promising class of reversible inhibitors, the 1H-benzo[d]imidazole-4,7-diones, which exhibit a unique mechanism of action that distinguishes them from classical active-site inhibitors.

The Competitive Landscape: Situating Benzo[d]imidazole-4,7-diones Among TG2 Inhibitors

The development of TG2 inhibitors has yielded several chemical classes, primarily dominated by irreversible, active-site-directed compounds. Understanding this landscape is crucial to appreciating the unique value proposition of benzo[d]imidazole-4,7-dione derivatives.

A notable example from the benzo[d]imidazole-4,7-dione class is compound 8j (MD102) , which was identified as a potent, reversible TG2 inhibitor.[4] Unlike many inhibitors that target the catalytic cysteine residue, compound 8j is believed to bind to the β-sandwich domain of TG2, the same site responsible for its interaction with the tumor suppressor protein p53.[4] This allosteric, competitive inhibition of a protein-protein interaction, rather than direct enzymatic activity, represents a sophisticated and potentially more selective approach to modulating TG2's pathological functions, particularly in cancers like renal cell carcinoma (RCC) where TG2 inactivates p53.[4]

Below is a comparative summary of major TG2 inhibitor classes:

Inhibitor ClassExample Compound(s)Mechanism of ActionBinding SitePotency (Example)Key Features & Limitations
Benzo[d]imidazole-4,7-diones Compound 8j (MD102) Reversible, CompetitiveAllosteric (β-sandwich domain)IC₅₀ = 0.35 µM[4]Targets protein-protein interaction (TG2-p53); potential for high selectivity.
Dihydroisoxazoles ERW1041EIrreversible, CovalentCatalytic Active Sitek_inact_/K_I values varyWell-studied class, effective in vivo; potential for off-target reactivity.[5][6][7]
Peptidomimetics ZED1227, Compound 35Irreversible, CovalentCatalytic Active Sitek_inact_/K_I = 760 × 10³ M⁻¹ min⁻¹ (Cpd 35)High potency and specificity; often limited by poor pharmacokinetic properties.[3]
General/Non-specific Cystamine, IodoacetamideMixed/IrreversibleCatalytic Active SiteVariableUsed as tool compounds; lack specificity, high potential for off-target effects.[1][8]

A Step-by-Step Framework for Validating TG2 Inhibition

Validating a novel inhibitor class requires a multi-tiered approach, moving from direct biochemical assays to complex cell-based functional readouts. This ensures that the observed effects are due to on-target activity and translate to a meaningful biological outcome.

Part I: Biochemical Validation of Direct Enzyme Inhibition

The Rationale: The foundational step is to confirm direct interaction and inhibition of purified TG2 enzyme. This allows for the determination of intrinsic potency (e.g., IC₅₀) and the mechanism of inhibition, free from the complexities of a cellular environment.

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Reconstitute recombinant human TG2 A1 Pre-incubate TG2 with varying inhibitor concentrations P1->A1 P2 Prepare inhibitor stock solutions (e.g., Compound 8j in DMSO) P2->A1 P3 Prepare assay buffer and substrates A2 Initiate reaction by adding Ca²⁺ and substrates P3->A2 A1->A2 A3 Incubate at 37°C A2->A3 A4 Stop reaction A3->A4 R1 Measure signal (e.g., fluorescence, absorbance) A4->R1 R2 Plot % Inhibition vs. [Inhibitor] R1->R2 R3 Calculate IC₅₀ value (non-linear regression) R2->R3

Caption: Workflow for in vitro TG2 activity assay and IC₅₀ determination.

This protocol is adapted from established methods and is suitable for high-throughput screening and potency determination.[9]

  • Reagent Preparation:

    • Assay Buffer: 62.5 mM Tris-HCl (pH 7.4), 125 mM NaCl, 1-5 mM DTT. Warm to 37°C before use. The DTT is critical to prevent oxidative inactivation of the TG2 enzyme's active site cysteine.

    • Enzyme Solution: Reconstitute lyophilized recombinant human TG2 in an appropriate buffer to a stock concentration (e.g., 4 U/ml).[2] Dilute further in Assay Buffer to the desired working concentration (e.g., 1-10 µg/ml).

    • Substrate Solution: Prepare a solution containing a fluorescently quenched peptide substrate (e.g., 50 µM Abz-APE(g-cad-Dnp)QEA) and an amine donor (e.g., 10-55 mM glycine methyl ester) in Assay Buffer.[9]

    • Inhibitor Solutions: Prepare a 10-point serial dilution of the benzo[d]imidazole-4,7-dione derivative (e.g., Compound 8j) in DMSO, then dilute into Assay Buffer.

    • Activator Solution: 20 mM CaCl₂ in water.

  • Assay Procedure (96-well plate format):

    • To each well, add 40 µl of the inhibitor solution (or vehicle control).

    • Add 40 µl of the diluted Enzyme Solution. Mix gently and pre-incubate for 15-30 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the reaction starts.

    • Add 10 µl of the Substrate Solution to each well.

    • Initiate the reaction by adding 10 µl of Activator Solution (CaCl₂). TG2 is calcium-dependent, so this step synchronizes the start of the enzymatic reaction.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Monitor the increase in fluorescence (e.g., Ex/Em = 320/420 nm for the Abz/Dnp pair) kinetically over 20-30 minutes.

    • Calculate the reaction rate (V) from the linear portion of the kinetic curve for each inhibitor concentration.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part II: Cell-Based Validation of Target Engagement and Function

The Rationale: Demonstrating that an inhibitor works on a purified enzyme is only the first step. Cell-based assays are essential to confirm that the compound can reach its intracellular target, engage it, and elicit a desired biological response. For benzo[d]imidazole-4,7-dione derivatives that target the TG2-p53 interaction, the functional readout is paramount.[4]

cluster_cell_culture Cell Treatment cluster_harvest Sample Processing cluster_analysis Downstream Analysis C1 Culture relevant cell line (e.g., ACHN, Caki-1 RCC cells) C2 Treat cells with inhibitor (e.g., Compound 8j) or vehicle C1->C2 C3 Incubate for specified time (e.g., 24-48 hours) C2->C3 H1 Harvest cells and prepare whole-cell lysates C3->H1 A3 Apoptosis Assay (e.g., Annexin V staining) C3->A3 H2 Quantify protein concentration (e.g., BCA assay) H1->H2 A1 Western Blot for p53, p-AKT, cleaved caspases H2->A1 A2 Cell Viability Assay (e.g., SRB, XTT) H2->A2

Caption: Workflow for validating the functional effects of TG2 inhibition in cancer cells.

This protocol is designed to validate the specific mechanism of Compound 8j (MD102), which inhibits the TG2-p53 interaction, leading to p53 stabilization and apoptosis.[4]

  • Cell Culture and Treatment:

    • Culture human RCC cell lines known to overexpress TG2 (e.g., ACHN or Caki-1) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the benzo[d]imidazole-4,7-dione derivative (e.g., 0.1, 1, 5, 10 µM) or DMSO as a vehicle control for 24 hours.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay. Equal protein loading is critical for quantitative Western blotting.

  • Western Blot Analysis:

    • Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against p53, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH). The key hypothesis is that inhibiting the TG2-p53 interaction will prevent p53 degradation, leading to its accumulation. The analysis of p-AKT, a downstream survival signal, confirms the functional consequence.[4]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Expected Outcome & Interpretation:

    • A dose-dependent increase in the p53 protein band intensity in cells treated with the inhibitor compared to the vehicle control.

    • A corresponding dose-dependent decrease in the phosphorylation of AKT (p-AKT).

    • This result would validate that the benzo[d]imidazole-4,7-dione derivative effectively disrupts the TG2-p53 interaction in a cellular context, leading to the stabilization of p53 and the inhibition of pro-survival signaling. This provides strong evidence of on-target functional activity.

Conclusion

The validation of TG2 inhibitors requires a rigorous, evidence-based approach. The 1H-benzo[d]imidazole-4,7-dione derivatives represent a significant advancement, offering a reversible and allosteric mechanism that targets a specific protein-protein interaction. This contrasts sharply with the numerous active-site-directed irreversible inhibitors. The comparative data and detailed validation protocols provided in this guide equip researchers with the necessary framework to accurately assess the potency and unique functional consequences of this promising inhibitor class, paving the way for further development in oncology and other TG2-related diseases.

References

  • Piacentini, M., D'Eletto, M., Falasca, L., Farrace, M. G., & Griffin, M. (2014). Transglutaminase 2 inhibitors and their therapeutic role in disease states. Pharmacology & Therapeutics, 142(1), 45-66. [Link]

  • Fernandez-Escamilla, A. M., et al. (2025). Novel Irreversible Peptidic Inhibitors of Transglutaminase 2. RSC Medicinal Chemistry. [Link]

  • Keillor, J. W., et al. (2023). Cell-Impermeable Inhibitors Confirm That Intracellular Human Transglutaminase 2 Is Responsible for the Transglutaminase-Associated Cancer Phenotype. International Journal of Molecular Sciences, 24(16), 12663. [Link]

  • Kim, G. R., et al. (2023). Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma. European Journal of Medicinal Chemistry, 262, 115867. [Link]

  • Conti, S., et al. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 28(20), 7083. [Link]

  • Golcienė, A., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. bioRxiv. [Link]

  • Mishra, S., & Murphy, L. J. (2021). Transglutaminase2: An Enduring Enzyme in Diabetes and Age-Related Metabolic Diseases. International Journal of Molecular Sciences, 22(11), 5877. [Link]

  • Wang, S., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(3), 345-353. [Link]

  • Conti, S., et al. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. [Link]

  • Wodtke, R., et al. (2014). Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2. Journal of Medicinal Chemistry, 57(13), 5590-5604. [Link]

  • Al-Juboori, A. M. H. (2019). SYNTHESIS AND CHARACTERIZATION OF NEW DERIVATIVES OF 1H-2, 3- DISUBSTITUTED-[1, 2-e][1][10]-BENZODIAZEPINE-4, 7-DIONE. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Willis, C. R., et al. (2018). In vitro Crosslinking Reactions and Substrate Incorporation Assays for The Identification of Transglutaminase-2 Protein Substrates. Bio-protocol, 8(20), e3055. [Link]

  • Rauhavirta, T., et al. (2023). Inhibition of Transglutaminase 2 as a Therapeutic Strategy in Celiac Disease-In Vitro Studies in Intestinal Cells and Duodenal Biopsies. International Journal of Molecular Sciences, 24(5), 4866. [Link]

  • Siegel, M., et al. (2013). Activation and Inhibition of Transglutaminase 2 in Mice. PLoS ONE, 8(3), e57953. [Link]

  • Kim, G. R., et al. (2023). Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma. ResearchGate. [Link]

  • Chen, K. H., et al. (2021). Inhibition of Transglutaminase 2 by a Selective Small Molecule Inhibitor Reduces Fibrosis and Improves Pulmonary Function in a Bleomycin Mouse Model. International Journal of Molecular Sciences, 22(16), 8788. [Link]

  • Adamszyk, M., Heil, A., & Aeschlimann, D. (2013). Real-time fluorescence assay for monitoring transglutaminase activity. BMG Labtech Application Note. [Link]

  • van der Wal, E., et al. (2011). Detection of transglutaminase activity using click chemistry. Amino Acids, 41(4), 923-931. [Link]

  • Rauhavirta, T., et al. (2023). Inhibition of Transglutaminase 2 as a Therapeutic Strategy in Celiac Disease—In Vitro Studies in Intestinal Cells and Duodenal Biopsies. MDPI. [Link]

  • Wodtke, R., et al. (2014). Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2. Journal of Medicinal Chemistry. [Link]

  • Ayyash, A. N., & Fadel, E. J. (2019). Design, Synthesis, and Antimicrobial Studies of Novel Derivatives: Benzoxazepine-4,7-dione and Benzodiazepine-4,7-dione. Indian Journal of Heterocyclic Chemistry. [Link]

Sources

A Comparative Analysis of the Biological Activity of Imidazole Derivatives Versus Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

In the relentless pursuit of more effective and less toxic cancer therapies, the landscape of drug discovery is continuously evolving. While established anticancer drugs form the bedrock of current clinical practice, the limitations of toxicity and drug resistance necessitate the exploration of novel chemical scaffolds. Among these, the imidazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in targeting diverse biological pathways implicated in oncogenesis.[1][2] This guide provides a comprehensive comparison of the biological activities of promising imidazole derivatives against established anticancer drugs, supported by experimental data and detailed methodologies to empower researchers in the field.

The Shifting Paradigm: From Cytotoxic Agents to Targeted Therapies

Traditional chemotherapy has historically relied on cytotoxic agents that interfere with fundamental cellular processes like DNA replication and cell division.[3] Drugs such as cisplatin (an alkylating agent) and doxorubicin (a DNA intercalator) have been clinical mainstays for decades. However, their lack of specificity, affecting healthy and cancerous cells alike, leads to severe side effects. The advent of targeted therapies, which inhibit specific molecular targets crucial for cancer cell growth and survival, marked a significant paradigm shift. This is where imidazole derivatives have shown immense promise, often functioning as potent inhibitors of key oncogenic pathways.[4]

Mechanisms of Action: A Head-to-Head Comparison

The anticancer efficacy of a compound is intrinsically linked to its mechanism of action. Imidazole derivatives exhibit a broad spectrum of activities, often rivaling or complementing those of established drugs.[1]

Key Anticancer Mechanisms:

  • Enzyme and Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. Imidazole-based compounds have been developed as potent inhibitors of various kinases, including EGFR, VEGFR, and RAF kinases.[1][5] This mechanism is shared with established targeted drugs like Sorafenib and Erlotinib.

  • Microtubule Disruption: Microtubules are essential for cell division, making them a prime target for anticancer drugs.[1] While established drugs like Paclitaxel stabilize microtubules, certain imidazole derivatives act as microtubule destabilizing agents, similar to Vinca alkaloids, by interfering with tubulin polymerization.[1][5]

  • DNA Damage and Repair Inhibition: Targeting the genome of cancer cells remains a valid strategy. Some imidazole derivatives function as DNA intercalators or inhibitors of topoisomerase enzymes, a mechanism similar to that of Doxorubicin and Etoposide.[4][5]

  • Induction of Apoptosis and Cell Cycle Arrest: A majority of effective anticancer agents, including both established drugs and novel imidazole derivatives, ultimately induce programmed cell death (apoptosis) and halt the uncontrolled proliferation of cancer cells by arresting the cell cycle at various phases.[1]

The following diagram illustrates the diverse cellular targets of these compound classes.

Anticancer_Drug_Targets cluster_0 Cellular Compartments cluster_2 Drug Classes Extracellular Extracellular Space CellMembrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus EGFR EGFR/VEGFR (Receptor Kinases) Tubulin Tubulin/ Microtubules FAK_RAF FAK/RAF (Cytoplasmic Kinases) DNA DNA Topoisomerase Topoisomerase Imidazole Imidazole Derivatives Imidazole->EGFR Inhibit Imidazole->Tubulin Inhibit Polymerization Imidazole->FAK_RAF Inhibit Imidazole->DNA Intercalate Imidazole->Topoisomerase Inhibit Established Established Drugs Established->EGFR Inhibit (Erlotinib) Established->Tubulin Stabilize (Paclitaxel) Established->FAK_RAF Inhibit (Sorafenib) Established->DNA Intercalate (Doxorubicin) Crosslink (Cisplatin) Established->Topoisomerase Inhibit (Etoposide)

Caption: Comparative cellular targets of imidazole derivatives and established anticancer drugs.

Comparative Efficacy: An Analysis of In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical metric for gauging the potency of an anticancer agent. A lower IC50 value indicates greater potency. Numerous studies have demonstrated that novel imidazole derivatives exhibit IC50 values comparable to, and in some cases superior to, established chemotherapeutic agents across a range of cancer cell lines.

Imidazole Derivative / Established DrugCancer Cell LineTarget/MechanismIC50 Value (µM)Citation
Compound 23 (Imidazole Hybrid) MCF-7 (Breast)Aromatase Inhibition7.9 [6]
Cisplatin MCF-7 (Breast)DNA Crosslinking9.75[6]
Compound 24 (Imidazole-Pyridine Hybrid) HeP2 (Cervical)Carbonic Anhydrase IX Inhibition7.96 [6]
Doxorubicin HeP2 (Cervical)DNA Intercalation / Topo II>10 (Implied Superiority)[6]
BZML (Imidazole Derivative) Caco-2 (Colorectal)Tubulin Polymerization Inhibition0.033 [7]
Paclitaxel Caco-2 (Colorectal)Microtubule Stabilization>1.8 (Insensitive)[7]
Doxorubicin Caco-2 (Colorectal)DNA Intercalation / Topo II>1.8 (Insensitive)[7]
Imidazole 20c A549 (Lung), DLD-1 (Colon)RAF Kinase InhibitionSuperior to Sorafenib [5]
Sorafenib A549 (Lung), DLD-1 (Colon)Multi-kinase Inhibition(Reference)[5]
Compounds 11a-11c (Imidazole Derivatives) Jurkat (Leukemia)AntiproliferativeSuperior to Cisplatin [5]
Cisplatin Jurkat (Leukemia)DNA Crosslinking(Reference)[5]

Note: "Superior" indicates the source reported greater activity without providing specific comparative IC50 values in the abstract.

This data highlights the significant potential of imidazole derivatives, particularly in overcoming resistance to conventional drugs. For instance, the potent activity of BZML in Caco-2 cells, which are insensitive to paclitaxel and doxorubicin, suggests a promising avenue for treating drug-resistant colorectal cancers.[7]

Essential Experimental Protocols for Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated protocols are paramount. Below are step-by-step methodologies for key assays used to evaluate and compare the anticancer activity of novel compounds.

Workflow for In Vitro Anticancer Drug Screening

The following diagram outlines a typical workflow for the initial screening of potential anticancer compounds.

Drug_Screening_Workflow start Start: Compound Library culture 1. Cell Culture (e.g., MCF-7, A549) start->culture seed 2. Cell Seeding (96-well plates) culture->seed treat 3. Compound Treatment (Serial Dilutions) seed->treat mtt 4. Cytotoxicity Assay (e.g., MTT Assay) treat->mtt read 5. Absorbance Reading (Plate Reader) mtt->read analyze 6. Data Analysis (IC50 Calculation) read->analyze hit 7. Hit Identification (Potent & Selective Compounds) analyze->hit secondary 8. Secondary Assays (Apoptosis, Cell Cycle) hit->secondary end Lead Compound secondary->end

Caption: A generalized workflow for in vitro anticancer drug screening and lead identification.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay is a cornerstone for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered properly before drug exposure.

    • Drug Treatment: Prepare serial dilutions of the imidazole derivatives and reference drugs (e.g., doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls. Incubate for 48-72 hours.

    • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. Causality: This incubation period is critical to allow for sufficient formazan crystal formation within viable cells.

    • Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

  • Methodology:

    • Treatment: Culture and treat cells with the IC50 concentration of the test compound for a predetermined time (e.g., 24 or 48 hours) in 6-well plates.

    • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme like TrypLE to avoid membrane damage. Centrifuge the cell suspension and wash twice with cold PBS.

    • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark. Causality: Incubation in the dark is crucial as fluorochromes are light-sensitive and can photobleach.

    • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

    • Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Future Perspectives and Conclusion

The evidence strongly suggests that imidazole derivatives represent a highly promising class of compounds for anticancer drug research.[8] Their diverse mechanisms of action, coupled with demonstrated potency against a wide range of cancer cell lines—including those resistant to standard therapies—validate the imidazole scaffold as a clinically relevant starting point for novel drug development.[1][5]

Future research should focus on optimizing the pharmacokinetic properties and selectivity of these derivatives to minimize off-target toxicity.[1] The integration of computational modeling with experimental biology can further refine drug design and predict target interactions, accelerating the translation of these promising compounds from the laboratory to the clinic. As our understanding of cancer biology deepens, the versatility of the imidazole ring will undoubtedly continue to be exploited in the design of the next generation of targeted anticancer agents.

References

  • Title: Imidazoles as potential anticancer agents - PMC Source: PubMed Central URL: [Link]

  • Title: A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development Source: IJSRED URL: [Link]

  • Title: Imidazoles as Potential Anticancer Agents: An Update on Recent Studies Source: PubMed Central URL: [Link]

  • Title: Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity Source: MDPI URL: [Link]

  • Title: Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC Source: PubMed Central URL: [Link]

  • Title: Significance of Imidazole in Cancer Drug Discovery: Recent Advancements Source: Preprints.org URL: [Link]

  • Title: Chemotherapy - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Significance of Imidazole in Cancer Drug Discovery: Recent Advancements Source: Preprints.org URL: [Link]

  • Title: An acumen into anticancer efficacy of imidazole derivatives Source: lens.org URL: [Link]

Sources

"confirming the molecular structure of synthesized compounds using X-ray crystallography"

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Confirming Molecular Structure of Synthesized Compounds Using X-ray Crystallography

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's three-dimensional structure is a cornerstone of scientific rigor. Among the arsenal of analytical techniques available, X-ray crystallography stands as the gold standard, providing a definitive and high-resolution map of atomic positions in a molecule.[1][2][3] This guide offers an in-depth comparison of crystallographic methods, provides detailed experimental protocols, and explores the critical aspects of data interpretation, empowering you to confidently determine the molecular architecture of your synthesized compounds.

The Unparalleled Power of Seeing Molecules: Why X-ray Crystallography?

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are invaluable for elucidating connectivity and molecular weight, X-ray crystallography provides direct evidence of the spatial arrangement of atoms, including bond lengths, bond angles, and stereochemistry.[1][4][5] This detailed structural information is crucial for understanding a molecule's properties, reactivity, and biological activity, forming the foundation for rational drug design and materials science.[6][7]

Choosing Your Weapon: Single-Crystal vs. Powder X-ray Diffraction

The first critical decision in a crystallographic experiment is the choice between single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD). The nature of your sample and the level of detail required will dictate the most appropriate technique.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Powder X-ray Diffraction (PXRD)
Sample Requirement A single, high-quality crystal (typically >0.1 mm)[1]A microcrystalline powder with randomly oriented crystallites[8][9]
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration[4][5]Unit cell dimensions, phase identification, sample purity, crystallinity[10][11]
Diffraction Pattern A pattern of discrete, well-defined spots[12]A 1D pattern of intensity peaks versus diffraction angle (2θ)[12][13]
Primary Application Definitive molecular structure elucidation of novel compoundsPhase identification of known materials, quality control, analysis of mixtures[][15]
Resolution High, atomic resolutionLower resolution compared to SC-XRD[12]
The Causality Behind the Choice

The fundamental difference lies in the sample's order. In SC-XRD, a single, highly ordered crystal lattice diffracts X-rays in a predictable and distinct pattern of spots, allowing for the reconstruction of the complete 3D structure.[12] In contrast, PXRD analyzes a large ensemble of randomly oriented microcrystals, resulting in a diffraction pattern of concentric rings that are collapsed into a 1D plot.[8][12] This pattern serves as a unique "fingerprint" for a crystalline phase but generally does not provide the atomic-level detail of SC-XRD.[9]

The Path to Atomic Truth: A Detailed Workflow for Single-Crystal X-ray Diffraction

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands patience and precision. Each step is critical for obtaining high-quality data and an accurate final structure.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Art of Crystallization): This is often the most challenging step.[1][7] The goal is to obtain a single, well-formed crystal free of defects. Common techniques include:

    • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until crystals form.

    • Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant. The vapor of the more volatile solvent slowly diffuses into the compound's solution, inducing crystallization.

    • Cooling: A saturated solution is slowly cooled, decreasing the solubility of the compound and promoting crystal growth.

  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope. An ideal crystal should have well-defined faces and be of an appropriate size (typically 0.1-0.3 mm).[4] The crystal is then carefully mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.[5]

  • Data Collection: The mounted crystal is placed in a diffractometer, where it is exposed to a monochromatic X-ray beam.[1][5] The crystal is rotated, and the diffraction pattern is recorded by a detector.[4] Modern diffractometers automate this process, collecting a complete dataset of diffraction intensities.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The "phase problem," a fundamental challenge in crystallography, is then solved using computational methods to generate an initial electron density map.[1][16] An atomic model is built into this map and then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection High-quality crystal Data_Collection Data Collection Crystal_Selection->Data_Collection Mounted crystal Structure_Solution Structure Solution Data_Collection->Structure_Solution Diffraction data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial model Structure_Validation Structure Validation Structure_Refinement->Structure_Validation Refined structure

Caption: Workflow for Single-Crystal X-ray Diffraction.

When Single Crystals Remain Elusive: The Power of Powder X-ray Diffraction

For many synthesized compounds, obtaining single crystals suitable for SC-XRD can be a significant hurdle.[17] In such cases, PXRD offers a valuable alternative for confirming the synthesis of the desired crystalline phase and assessing its purity.

Experimental Protocol: Powder X-ray Diffraction
  • Sample Preparation: The crystalline solid is finely ground into a homogeneous powder.[8][18] This ensures that the crystallites are randomly oriented, which is crucial for obtaining a representative diffraction pattern. The powder is then packed into a sample holder.

  • Data Collection: The sample is placed in a powder diffractometer. An X-ray beam is directed at the sample, and the detector scans a range of angles (2θ) to measure the intensity of the diffracted X-rays.[9]

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is a unique fingerprint of the crystalline material.[11] This pattern can be compared to databases of known materials for phase identification.[15] It can also be used to determine unit cell parameters and assess sample purity by identifying peaks from impurities.[11]

PXRD_Workflow cluster_prep_pxrd Sample Preparation cluster_data_pxrd Data Acquisition cluster_analysis_pxrd Data Analysis Grinding Grinding to a Fine Powder Packing Packing into Sample Holder Grinding->Packing Homogeneous powder Data_Collection_PXRD Data Collection Packing->Data_Collection_PXRD Prepared sample Phase_ID Phase Identification Data_Collection_PXRD->Phase_ID Diffractogram Purity_Assessment Purity Assessment Phase_ID->Purity_Assessment

Caption: Workflow for Powder X-ray Diffraction.

Ensuring Trustworthiness: Interpreting and Validating Your Crystal Structure

A solved crystal structure is not the end of the story. Rigorous validation is essential to ensure the accuracy and reliability of the model.

The R-factor: A Measure of Agreement

The R-factor (or residual factor) is a statistical measure of the agreement between the crystallographic model and the experimental diffraction data.[19] It essentially quantifies how well the calculated diffraction pattern from your model fits the observed pattern. A lower R-factor generally indicates a better fit.[19][20] For well-refined small molecule structures, R-factors are typically below 0.05 (5%).[19]

The Crystallographic Information File (CIF): The Standard for Reporting

The Crystallographic Information File (CIF) is the standard format for archiving and exchanging crystallographic data, as promulgated by the International Union of Crystallography (IUCr).[21][22][23] A CIF file contains a wealth of information about the crystal structure, including:

  • Unit cell parameters

  • Space group

  • Atomic coordinates

  • Bond lengths and angles

  • Experimental details

Submitting a CIF to a public database, such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), is a crucial step in making your structural data accessible to the scientific community.[24]

Navigating the Inevitable: Common Challenges and Solutions

The path to a definitive crystal structure is not always smooth. Here are some common challenges and strategies to overcome them:

  • Poor Crystal Quality: Twinning, disorder, and small crystal size can hinder data collection and structure solution.[1]

    • Solution: Meticulous optimization of crystallization conditions is key. Screening a wide range of solvents, precipitants, temperatures, and techniques can yield better crystals.

  • Radiation Damage: High-intensity X-ray beams can damage the crystal, leading to a degradation of the diffraction pattern over time.[25][26]

    • Solution: Collecting data at cryogenic temperatures (around 100 K) significantly reduces radiation damage. Using a less intense X-ray source or a faster detector can also minimize exposure time.

  • The Phase Problem: Determining the initial phases of the diffracted X-rays is a critical and often complex computational step.[1][16]

    • Solution: Modern software packages employ powerful algorithms, such as direct methods and Patterson methods, to solve the phase problem for small molecules.

A Broader Perspective: Alternative and Complementary Techniques

While X-ray crystallography is the definitive method for solid-state structure determination, other techniques provide complementary information and can be indispensable when crystallization is not feasible.

TechniqueInformation ProvidedPrimary AdvantagesPrimary Limitations
NMR Spectroscopy Connectivity, solution-state conformation, dynamicsProvides information about the molecule's behavior in solution; no need for crystalsGenerally limited to smaller molecules; can be complex to interpret for large molecules[1][27][28]
Mass Spectrometry Molecular weight, fragmentation patternsHigh sensitivity, requires very small amounts of sampleDoes not provide direct 3D structural information[27]
Cryo-Electron Microscopy (Cryo-EM) 3D structure of large macromolecules and complexesCan be used for samples that are difficult to crystallizeTypically provides lower resolution than X-ray crystallography for small molecules[16][29]

Conclusion: From Synthesis to Structure with Confidence

Confirming the molecular structure of a synthesized compound is a non-negotiable step in chemical research and development. X-ray crystallography, through both single-crystal and powder diffraction methods, offers an unparalleled level of detail and certainty. By understanding the principles behind these techniques, meticulously executing the experimental protocols, and rigorously validating the results, researchers can move forward with a confident and accurate understanding of their molecular creations. This foundational knowledge is the bedrock upon which further discoveries in medicine and materials science are built.

References

  • Crystallographic Information File - Wikipedia. Available at: [Link]

  • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique - Creative Biostructure. Available at: [Link]

  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC - PubMed Central. Available at: [Link]

  • Introduction to Powder Crystallographic Information File (CIF). Available at: [Link]

  • (IUCr) The crystallographic information file (CIF): a new standard archive file for crystallography. Available at: [Link]

  • CIF (Crystallographic Information Framework) - Metadata Standards Catalog. Available at: [Link]

  • The Difference Between Powder XRD and Single Crystal XRD - AZoOptics. Available at: [Link]

  • X-ray crystallography - Wikipedia. Available at: [Link]

  • The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction - Pulstec USA. Available at: [Link]

  • 3D vs 1D XRD Data: Single Crystal Spots vs Powder Peaks Explained - YouTube. Available at: [Link]

  • What is the Difference Between Powder Diffraction and Single Crystal Diffraction - Drawell. Available at: [Link]

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. Available at: [Link]

  • R-factor (crystallography) - Wikipedia. Available at: [Link]

  • Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

  • The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures - NIH. Available at: [Link]

  • Powder X-ray Diffraction - Chemistry LibreTexts. Available at: [Link]

  • Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art - ResearchGate. Available at: [Link]

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. Available at: [Link]

  • Reliability factor, R-factor | Glossary | JEOL Ltd. Available at: [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). Available at: [Link]

  • Comparing Analytical Techniques for Structural Biology - NanoImaging Services. Available at: [Link]

  • X-Ray Powder Diffraction (XRD) - SERC (Carleton). Available at: [Link]

  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals - NIH. Available at: [Link]

  • Examples of common challenges encountered when using X-ray crystal structures. - ResearchGate. Available at: [Link]

  • How XRD Identifies Contaminants in Crystalline Powder - IMR Test Labs. Available at: [Link]

  • Single Crystal X-ray Diffractometers - Bruker. Available at: [Link]

  • X-ray Determination Of Molecular Structure | Research Starters - EBSCO. Available at: [Link]

  • PSD '18 -- Lecture 11 Error sources in Crystallography. Available at: [Link]

  • BC530 Class notes on X-ray Crystallography - Merritt Lab. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. Available at: [Link]

  • X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds | Request PDF - ResearchGate. Available at: [Link]

  • Investigating X-ray damage to small molecular crystals - Diamond Light Source. Available at: [Link]

  • Radiation damage in small-molecule crystallography: fact not fiction - PMC - NIH. Available at: [Link]

  • Limitations and lessons in the use of X-ray structural information in drug design - PMC. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the responsible management of chemical waste is as crucial as the innovative research itself. This guide provides a detailed protocol for the proper disposal of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one (CAS No. 72079-77-7), a heterocyclic compound with potential biological activity.[1][2][3][4] Due to the limited specific data on the disposal of this particular molecule, the following procedures are synthesized from the known hazards of its core chemical structures—imidazole and diazepine—and established best practices for laboratory chemical waste management.

Hazard Assessment and Chemical Profile

Understanding the chemical's intrinsic properties is the foundation of safe handling and disposal.

Chemical Identity:

  • IUPAC Name: 4,7-dihydroimidazo[4,5-d][1][5]diazepin-8(1h)-one[2]

  • Molecular Formula: C₆H₆N₄O[2]

  • Molecular Weight: 150.14 g/mol [2][4]

  • Imidazole Ring: Imidazole and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[6][7] They are also harmful if swallowed.[7] Upon combustion, imidazoles can release toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6]

  • Diazepine Ring: The diazepine ring is a common feature in many pharmacologically active compounds. While general disposal guidelines for diazepines are not extensively detailed in public literature, their biological activity necessitates that they be treated as potentially hazardous waste.

Given these characteristics, 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one should be handled as a hazardous chemical.

Quantitative Data Summary Table:

PropertyValueSource
CAS Number72079-77-7[2][3]
Molecular FormulaC₆H₆N₄O[2]
Molecular Weight150.14 g/mol [2][4]
Purity (Typical)97%[2]
StorageStore at Room Temperature[2][3]
Known IncompatibilitiesStrong oxidizers, acids, acid anhydrides, acid chlorides[8]

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be used.[2][5]

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[2][5]

  • Body Protection: A laboratory coat is required. For larger quantities, a chemical-resistant apron is recommended.[2][5]

  • Respiratory Protection: If there is a risk of generating dust, work in a certified chemical fume hood or wear a NIOSH-approved respirator with an appropriate cartridge.

Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing waste containers.[8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the disposal of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one.

DisposalWorkflow Disposal Workflow for 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe waste_container Select Compatible Waste Container ppe->waste_container collect_solid Collect Solid Waste waste_container->collect_solid collect_liquid Collect Liquid Waste (Solutions) waste_container->collect_liquid label_container Label Waste Container collect_solid->label_container collect_liquid->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste request_pickup Request Pickup by EH&S or Licensed Contractor store_waste->request_pickup end End: Waste Disposed request_pickup->end

Caption: Decision workflow for the safe disposal of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one.

Step-by-Step Disposal Procedures

The following protocols are designed to provide clear, actionable steps for the safe disposal of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one in various forms.

Protocol 1: Disposal of Solid 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one
  • Container Selection: Choose a sealable, airtight, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is recommended.[8]

  • Waste Collection: Carefully transfer the solid waste into the designated container using a spatula or other appropriate tool. Avoid generating dust.

  • Labeling: As soon as the first portion of waste is added, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one"

    • The CAS number: "72079-77-7"

    • The primary hazards (e.g., "Corrosive," "Toxic")

    • The date the waste was first added

  • Storage: Securely seal the container and store it in a designated satellite accumulation area. This area should be away from incompatible materials such as strong oxidizers and acids.[8]

  • Disposal Request: Once the container is full or has been in storage for an extended period (consult your institution's guidelines, often not to exceed one year), submit a chemical collection request to your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[9]

Protocol 2: Disposal of Solutions Containing 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one
  • Container Selection: Use a sealable, leak-proof, and chemically compatible container. The original solvent container, if empty and in good condition, can often be used.

  • Waste Collection: Pour the waste solution into the container, using a funnel to prevent spills.

  • Labeling: Label the container as "Hazardous Waste" and list all chemical components with their approximate percentages. For example:

    • "Methanol: ~99%"

    • "4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one: ~1%"

    • Also, include the CAS number of the compound and the primary hazards of the solution.

  • Storage: Seal the container and store it in the satellite accumulation area with appropriate secondary containment to prevent spills.

  • Disposal Request: Follow the same procedure as for solid waste to request a pickup from EH&S or a licensed contractor.

Important Note: DO NOT dispose of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one or its solutions down the drain.[9] This is a violation of environmental regulations and can have detrimental effects on aquatic ecosystems.[10]

Decontamination and Spill Management

In the event of a spill, follow these procedures:

  • Small Spills (in a chemical fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Use an absorbent material (e.g., chemical absorbent pads, vermiculite) to soak up the spill.

    • Carefully collect the contaminated absorbent material and place it in a sealed bag or container.

    • Label the container as hazardous waste, listing the spilled chemical and the absorbent material.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • If safe to do so, close the doors to the affected area to contain any vapors.

    • Contact your institution's emergency response team or EH&S department immediately.[8]

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of hazard assessment, proper PPE usage, and systematic waste collection and disposal, researchers can ensure that their work does not pose a risk to themselves, their colleagues, or the environment. Always consult your institution's specific waste management guidelines and EH&S department for any additional requirements.

References

  • The Novel [4,5-e][1][5]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole. National Institutes of Health. [Link]

  • Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • 4,7-dihydroimidazo[4,5-d][1][5]diazepin-8(1H)-one hydrochloride. PubChem. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Best Practices for Disposing of Expired Controlled Substances. ACTenviro. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • Laboratory waste. Karolinska Institutet. [Link]

  • A process for the manufacture of Benzodiazepine Derivatives. The National Archives of Malta. [Link]

  • (PDF) The Novel [4,5-e][1][5]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations. ResearchGate. [Link]

  • Chemical Properties of 1H-Imidazole, 4,5-diphenyl- (CAS 668-94-0). Cheméo. [Link]

  • Pharmaceuticals Potentially Hazardous Waste when Discarded. Florida Department of Environmental Protection. [Link]

  • Imidazole Standard Operating Procedure. Washington State University. [Link]

  • Laboratory Waste Guide 2025. LabOnline. [Link]

  • Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors. ACS Omega. [Link]

Sources

Comprehensive Safety and Handling Guide for 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one, a novel heterocyclic compound with significant potential in pharmaceutical research and development. Given the compound's status as a research chemical, comprehensive toxicological data may not be fully available. Therefore, a cautious approach, treating the substance as potentially hazardous, is paramount. This document synthesizes available safety data with established laboratory best practices to ensure the well-being of researchers and the integrity of experimental outcomes.

Understanding the Hazard Landscape

4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one and its hydrochloride salt are identified as substances that require careful handling. The primary known hazards associated with the hydrochloride form include:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation upon contact.

  • Serious Eye Irritation: Poses a risk of serious damage to the eyes.

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]

The imidazole core structure, a component of this molecule, is known to be corrosive, capable of causing severe skin burns and eye damage.[2][3] While this specific derivative may have a different toxicological profile, the potential for corrosive properties should not be dismissed. As a standard practice in handling novel compounds, it is prudent to assume a higher level of hazard until more comprehensive data becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one. The following table outlines the minimum required PPE, with explanations rooted in the precautionary principle.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is mandatory. The outer glove should be changed immediately upon contamination or every 30-60 minutes during extended procedures. Nitrile provides good resistance to a broad range of chemicals. Given the lack of specific glove breakthrough data for this compound, frequent changes are a critical risk mitigation strategy.
Eye and Face Protection Chemical safety goggles are the minimum requirement. A face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or when there is a risk of splashing. This provides a barrier against accidental contact with the eyes and face.[4]
Body Protection A fully buttoned laboratory coat is required. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron over the lab coat is advised.[5]
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3] If a fume hood is not available, a properly fitted NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, in accordance with your institution's respiratory protection program.

Decision Pathway for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Handling 4,7-Dihydro-imidazole [4,5-d]1,3-diazepine-8(1H)-one is_solid Is the compound in solid form? start->is_solid weighing Weighing or transferring solid? is_solid->weighing Yes in_solution Working with solutions? is_solid->in_solution No fume_hood Work in a Chemical Fume Hood weighing->fume_hood in_solution->fume_hood splash_risk Risk of splashing? face_shield Add a Face Shield splash_risk->face_shield Yes end Proceed with Experiment splash_risk->end No gloves Wear Double Nitrile Gloves fume_hood->gloves goggles Wear Chemical Safety Goggles goggles->splash_risk lab_coat Wear a Lab Coat gloves->lab_coat lab_coat->goggles apron Add a Chemically Resistant Apron face_shield->apron apron->end

Caption: PPE selection workflow for handling 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing exposure and preventing contamination.

3.1. Preparation and Weighing:

  • Designated Area: All work with this compound should be performed in a designated area within a laboratory, clearly marked with appropriate hazard signage.

  • Engineering Controls: A certified chemical fume hood is the primary engineering control to be used for all manipulations of the solid compound and its solutions.[3]

  • Weighing: When weighing the solid, use a balance inside the fume hood or in a ventilated balance enclosure. Use anti-static weighing dishes to prevent dispersal of the powder.

  • Personal Protective Equipment: Don the full required PPE as outlined in the table and diagram above before entering the designated area.

3.2. Dissolution and Reaction Setup:

  • Solvent Addition: Add solvents to the solid compound slowly to avoid splashing and aerosol generation.

  • Vessel Sealing: Ensure all reaction vessels are securely sealed. If reactions are to be heated, use a properly functioning condenser to prevent the release of vapors.

  • Transfers: Use cannulas or syringes for transferring solutions to minimize the risk of spills.

3.3. Post-Experiment Work-up:

  • Quenching: If necessary, quench reactions carefully within the fume hood. Be aware of any potential exothermic reactions.

  • Extraction and Purification: Perform all extractions and chromatographic purifications within the fume hood.

Disposal Plan: Managing Contaminated Materials and Waste

Proper disposal is a critical component of the handling lifecycle of any research chemical.

4.1. Waste Segregation:

  • Solid Waste: Collect all disposable solid waste contaminated with the compound (e.g., gloves, weighing paper, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: All contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.

4.2. Decontamination:

  • Glassware: Reusable glassware should be decontaminated before being removed from the fume hood. A preliminary rinse with a suitable solvent (one in which the compound is soluble) should be collected as hazardous waste. This should be followed by a standard laboratory washing procedure.

  • Surfaces: Decontaminate all work surfaces within the fume hood at the end of each procedure. Use a cleaning solution that will not react with the compound. The cleaning materials should be disposed of as solid hazardous waste.

Emergency Procedures: Spill and Exposure Management

5.1. Spill Response:

In the event of a spill, the following workflow should be initiated immediately.

Spill_Response spill Spill Occurs alert Alert personnel in the immediate area spill->alert evacuate Evacuate the area if the spill is large or you are unsure of the hazard alert->evacuate ppe_check Ensure you are wearing appropriate PPE evacuate->ppe_check get_ppe Don appropriate PPE ppe_check->get_ppe No contain Contain the spill with absorbent material ppe_check->contain Yes get_ppe->contain clean_up Carefully clean the spill area, working from the outside in contain->clean_up dispose Place all contaminated materials in a sealed hazardous waste container clean_up->dispose decontaminate Decontaminate the area dispose->decontaminate report Report the incident to your supervisor and EHS decontaminate->report

Caption: Emergency spill response workflow.

5.2. Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Conclusion

The responsible and safe handling of novel research compounds like 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one is a cornerstone of scientific integrity and laboratory safety. By understanding the potential hazards, diligently using appropriate personal protective equipment, adhering to strict operational and disposal protocols, and being prepared for emergencies, researchers can confidently and safely explore the scientific potential of this and other novel molecules.

References

  • Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (2020). Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]

  • University of Arizona. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one
Reactant of Route 2
4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.